molecular formula C13H15BrClN B8738390 1-Bromo-2-cyano-2-(4-chlorophenyl)hexane

1-Bromo-2-cyano-2-(4-chlorophenyl)hexane

Cat. No.: B8738390
M. Wt: 300.62 g/mol
InChI Key: HBKJAXWFUVAFLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Bromo-2-cyano-2-(4-chlorophenyl)hexane is a useful research compound. Its molecular formula is C13H15BrClN and its molecular weight is 300.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Bromo-2-cyano-2-(4-chlorophenyl)hexane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Bromo-2-cyano-2-(4-chlorophenyl)hexane including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H15BrClN

Molecular Weight

300.62 g/mol

IUPAC Name

2-(bromomethyl)-2-(4-chlorophenyl)hexanenitrile

InChI

InChI=1S/C13H15BrClN/c1-2-3-8-13(9-14,10-16)11-4-6-12(15)7-5-11/h4-7H,2-3,8-9H2,1H3

InChI Key

HBKJAXWFUVAFLD-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CBr)(C#N)C1=CC=C(C=C1)Cl

Origin of Product

United States

Foundational & Exploratory

Molecular weight and formula of 1-Bromo-2-cyano-2-(4-chlorophenyl)hexane

Author: BenchChem Technical Support Team. Date: March 2026

Physicochemical Profiling and Synthetic Utility in Agrochemical Development

Executive Summary

1-Bromo-2-cyano-2-(4-chlorophenyl)hexane (CAS 98326-40-0) is a specialized electrophilic intermediate primarily utilized in the synthesis of conazole-class fungicides, most notably Myclobutanil .[1] Structurally, it functions as a "linchpin" scaffold, possessing a quaternary carbon center substituted with an aryl group, a nitrile moiety, a butyl chain, and a reactive bromomethyl group.

While recent industrial trends have shifted toward the chloro-analog to reduce raw material costs, the bromo-derivative remains the high-reactivity benchmark for kinetic studies and high-yield synthesis protocols due to the superior leaving group ability of bromide compared to chloride. This guide provides a comprehensive technical breakdown of its properties, synthesis, and downstream utility.

Physicochemical Characterization

Molecular Identity

The molecule is an alpha-substituted arylacetonitrile derivative. The "hexane" nomenclature in the common name is derived from the longest carbon chain containing the bromine atom (C1) and the butyl tail (C3-C6), with the quaternary center at C2.

PropertySpecification
IUPAC Name 2-(bromomethyl)-2-(4-chlorophenyl)hexanenitrile
Common Name 1-Bromo-2-cyano-2-(4-chlorophenyl)hexane
CAS Number 98326-40-0
Molecular Formula C₁₃H₁₅BrClN
Molecular Weight 300.62 g/mol
SMILES CCCCC(C#N)(CBr)C1=CC=C(Cl)C=C1
Calculated Properties[2]
  • Element Analysis: C (51.94%), H (5.03%), Br (26.58%), Cl (11.79%), N (4.66%).

  • Physical State: Viscous liquid or low-melting solid (approx. mp 10–15 °C based on chloro-analog data).

  • Solubility: Highly soluble in polar aprotic solvents (DMSO, DMF, Acetonitrile) and non-polar organics (Toluene, DCM). Insoluble in water.[2]

  • Reactivity Profile: The C1-Bromine bond is highly susceptible to S_N2 nucleophilic attack due to the lack of steric hindrance at the primary carbon and the activation provided by the adjacent electron-withdrawing nitrile group.

Synthetic Methodology

The synthesis of 1-Bromo-2-cyano-2-(4-chlorophenyl)hexane is a two-stage alkylation process starting from 4-chlorobenzyl cyanide. The protocol requires precise control of phase transfer catalysis (PTC) to prevent poly-alkylation.

Synthesis Workflow
  • Primary Alkylation: 4-Chlorobenzyl cyanide is alkylated with n-butyl bromide to form the intermediate 2-(4-chlorophenyl)hexanenitrile .

  • Bromomethylation (Critical Step): The intermediate is reacted with dibromomethane (CH₂Br₂) in the presence of a strong base (NaOH/KOH) and a phase transfer catalyst (e.g., TBAB).

Process Insight: The use of dibromomethane serves a dual purpose: it acts as both the solvent and the electrophile. However, because the product contains a reactive bromide, reaction times must be optimized to prevent the product from reacting with itself or the starting material.

Reaction Mechanism Diagram

The following diagram illustrates the pathway from the precursor to the final fungicide active ingredient (Myclobutanil), highlighting the role of the bromo-intermediate.

Myclobutanil_Synthesis Precursor 4-Chlorobenzyl Cyanide Intermediate1 2-(4-Chlorophenyl) hexanenitrile Precursor->Intermediate1 Alkylation 1 Target 1-Bromo-2-cyano-2- (4-chlorophenyl)hexane (The Core Topic) Intermediate1->Target Bromomethylation Reagent1 n-Butyl Bromide (Base/PTC) Reagent1->Intermediate1 FinalProduct Myclobutanil (Fungicide) Target->FinalProduct SN2 Substitution Reagent2 Dibromomethane (NaOH/DMSO) Reagent2->Target Reagent3 1,2,4-Triazole (Na Salt) Reagent3->FinalProduct

Figure 1: Synthetic pathway illustrating the conversion of 4-chlorobenzyl cyanide to Myclobutanil via the bromo-intermediate.

Application in Drug & Agrochemical Development

The "Leaving Group" Advantage

In the synthesis of Myclobutanil, the final step involves displacing the halogen with 1,2,4-triazole.

  • Bromo-Analog (CAS 98326-40-0): The C-Br bond is weaker (~276 kJ/mol) than the C-Cl bond (~338 kJ/mol). This results in faster reaction kinetics at lower temperatures (80–100 °C), reducing thermal degradation byproducts.

  • Chloro-Analog (Alternative): While cheaper, the chloro-analog often requires higher temperatures (120–140 °C) or iodide catalysts (Finkelstein conditions) to achieve comparable yields.

Recommendation: For research-scale synthesis or processes where purity is paramount (e.g., pharmaceutical standards), the 1-Bromo variant is preferred. For multi-ton agrochemical manufacturing, cost pressures often force a switch to the 1-Chloro variant despite the harsher conditions required.

Quality Control Parameters

When sourcing or synthesizing this intermediate, the following impurities must be monitored:

  • Des-bromo precursor: Unreacted 2-(4-chlorophenyl)hexanenitrile.

  • Hydrolysis products: Conversion of the nitrile (-CN) to amide or acid under highly alkaline conditions.

  • Dimerization: Formation of bis-species if stoichiometry of dibromomethane is insufficient.

Safety and Handling Protocols

Warning: This compound is a halogenated benzyl-like nitrile. It possesses potent alkylating properties and lachrymatory effects.

  • PPE Requirements: Full-face respirator with organic vapor cartridges, butyl rubber gloves (nitrile gloves may offer insufficient permeation resistance against halogenated solvents), and chemical splash goggles.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8 °C. The C-Br bond is light-sensitive; amber glassware is mandatory.

  • Spill Management: Do not use water. Adsorb with vermiculite or sand. Treat waste as hazardous halogenated organic waste.

References

  • PubChem. (2025).[1][3] 1-Bromo-2-cyano-2-(4-chlorophenyl)hexane | C13H15BrClN.[1] National Library of Medicine. [Link]

  • Nbinno. (2025).[4] The Role of 1-Bromo-2-cyano-2-(4-chlorophenyl)hexane in Modern Fungicide Production. [Link][5]

  • ChemBK. (2024). 2-(chloromethyl)-2-(4-chlorophenyl)hexanenitrile - Physico-chemical Properties and Synthesis. [Link]

Sources

Technical Whitepaper: Identification, Synthesis, and Application of 1-Bromo-2-cyano-2-(4-chlorophenyl)hexane

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern agrochemical and pharmaceutical synthesis, the strategic selection of chemical intermediates dictates both the efficiency and scalability of downstream active pharmaceutical ingredients (APIs). 1-Bromo-2-cyano-2-(4-chlorophenyl)hexane (CAS: 98326-40-0) stands as a cornerstone intermediate, most notably in the synthesis of the potent triazole fungicide Myclobutanil.

This technical guide provides an in-depth analysis of the compound's identification, physicochemical properties, and synthetic workflows. By examining the mechanistic causality behind experimental choices, we establish self-validating protocols that ensure high-yield, high-purity synthesis for industrial and research applications.

Chemical Identity and Physicochemical Profiling

Understanding the physicochemical profile of 1-Bromo-2-cyano-2-(4-chlorophenyl)hexane is critical for predicting its behavior in organic reactions and extraction phases. The presence of both a halogenated leaving group (bromine) and an electron-withdrawing nitrile group on a sterically hindered quaternary carbon makes this molecule uniquely reactive yet stable under controlled conditions [1].

Table 1: Quantitative Chemical Properties
PropertyValue / DescriptionAnalytical Causality & Impact
IUPAC Name 2-(bromomethyl)-2-(4-chlorophenyl)hexanenitrileDefines the precise steric environment of the reactive centers.
CAS Number 98326-40-0Unique identifier for regulatory and procurement tracking.
Molecular Formula C13H15BrClNDictates the complex isotopic pattern observed in MS.
Molecular Weight 300.62 g/mol Used for precise stoichiometric calculations in bulk synthesis.
Exact Mass 299.00764 DaTarget mass for High-Resolution Mass Spectrometry (HRMS).
XLogP3 4.8High lipophilicity; necessitates non-polar solvents for extraction.
Topological Polar Surface Area 23.8 ŲIndicates low polarity, driving its partition into organic phases.

Data sourced from PubChem compound records [1].

Analytical Identification and Structural Validation

To guarantee the integrity of the synthesized intermediate, a multi-modal analytical approach is required. The following expected spectral data serve as a self-validating system: if the isotopic patterns and chemical shifts do not align perfectly with these parameters, the synthetic step must be considered incomplete or contaminated.

Mass Spectrometry (GC-MS / ESI-MS)

The simultaneous presence of one chlorine atom (


Cl / 

Cl in a 3:1 ratio) and one bromine atom (

Br /

Br in a 1:1 ratio) creates a highly distinct isotopic signature.
  • Self-Validating Marker: The molecular ion

    
     will present a characteristic 3:4:1 intensity ratio  at m/z 299, 301, and 303. The observation of this exact cluster instantly validates the successful incorporation of the bromomethyl group onto the chlorinated precursor.
    
Table 2: Expected NMR Spectral Data (in CDCl3)
NucleusShift (ppm)MultiplicityIntegrationStructural Assignment
1H NMR 7.20 - 7.45Multiplet4Hpara-substituted aromatic protons.
1H NMR 3.60 - 3.80AB Quartet2HDiastereotopic -CH2-Br protons.
1H NMR 0.80 - 2.20Multiplets9HButyl chain (-CH2-CH2-CH2-CH3).
13C NMR ~119.0Singlet1CNitrile carbon (-C≡N).
13C NMR ~50.0Singlet1CQuaternary alpha-carbon (C2).
13C NMR ~35.0 - 40.0Singlet1CBromomethyl carbon (-CH2-Br).

Causality Note: The diastereotopic nature of the -CH2-Br protons in


H NMR (appearing as an AB quartet rather than a simple singlet) is caused by the adjacent chiral quaternary center (C2). Recognizing this splitting pattern prevents the misinterpretation of the spectrum as an impurity.

Mechanistic Synthesis Workflow

The industrial and laboratory-scale synthesis of 1-Bromo-2-cyano-2-(4-chlorophenyl)hexane relies on the bromomethylation of 2-(4-chlorophenyl)hexanenitrile (CAS 2124-74-5) [2][3].

Step-by-Step Experimental Protocol

Step 1: Preparation of the Precursor (Alkylation)

  • Charge a reactor with 4-chlorophenylacetonitrile (1.0 eq) and 1-chlorobutane (1.3 eq).

  • Add a phase transfer catalyst (e.g., TEBA) and gradually introduce a 50% aqueous NaOH solution while maintaining the temperature at 60–70°C.

  • Causality: The strong base deprotonates the alpha-carbon, while the phase transfer catalyst shuttles the hydroxide ions into the organic layer, facilitating a rapid

    
     attack on 1-chlorobutane.
    
  • Extract with toluene, wash with water, and distill under reduced pressure to isolate 2-(4-chlorophenyl)hexanenitrile.

Step 2: Bromomethylation (Target Synthesis)

  • In a dry reactor, dissolve 2-(4-chlorophenyl)hexanenitrile (1.0 eq) in Dimethyl Sulfoxide (DMSO).

  • Add powdered sodium hydroxide (NaOH) or sodium hydride (NaH) (1.5 eq) and stir at room temperature for 30 minutes to generate the carbanion.

    • Causality: DMSO is chosen as a polar aprotic solvent because it solvates cations (Na

      
      ) exceptionally well while leaving the carbanion "naked" and highly nucleophilic.
      
  • Slowly add dibromomethane (

    
    ) (1.2 - 1.5 eq) while controlling the exothermic reaction, maintaining the temperature below 40°C.
    
  • Self-Validating In-Process Control: Monitor via GC. The reaction is complete when the precursor peak (m/z 207) is entirely replaced by the product isotopic cluster (m/z 299/301/303).

  • Quench with cold water, extract with toluene, dry over anhydrous

    
    , and concentrate to yield 1-Bromo-2-cyano-2-(4-chlorophenyl)hexane as a viscous liquid.
    

Synthesis R1 4-Chlorophenylacetonitrile + 1-Chlorobutane R2 2-(4-Chlorophenyl)hexanenitrile (CAS 2124-74-5) R1->R2 Alkylation (NaOH, PTC) R3 Dibromomethane + Base (DMSO, <40°C) R2->R3 Deprotonation P 1-Bromo-2-cyano-2- (4-chlorophenyl)hexane (CAS 98326-40-0) R3->P Bromomethylation

Synthesis workflow of 1-Bromo-2-cyano-2-(4-chlorophenyl)hexane.

Downstream Application: The Myclobutanil Pathway

The primary utility of 1-Bromo-2-cyano-2-(4-chlorophenyl)hexane lies in its conversion to Myclobutanil, a broad-spectrum systemic fungicide.

Mechanistic Rationale

The primary bromide acts as an optimal leaving group for a nucleophilic substitution (


) reaction. When reacted with the sodium salt of 1,2,4-triazole in DMSO at 90–100°C, the triazole nitrogen displaces the bromine, yielding Myclobutanil [2].

Myclobutanil subsequently exerts its biological effect by binding to the heme iron of fungal Lanosterol 14α-demethylase (CYP51) . This inhibits the biosynthesis of ergosterol, leading to the accumulation of toxic sterol intermediates, disruption of the fungal cell membrane, and ultimate cell death.

Pathway A 1-Bromo-2-cyano-2-(4-chlorophenyl)hexane B 1,2,4-Triazole Sodium Salt (Nucleophilic Substitution) A->B C Myclobutanil (Active Fungicide) B->C D Inhibition of Lanosterol 14α-demethylase (CYP51) C->D E Ergosterol Depletion & Fungal Cell Death D->E

Myclobutanil synthesis and mechanism of fungal ergosterol inhibition.

References

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 14822515, 1-Bromo-2-cyano-2-(4-chlorophenyl)hexane." PubChem, [Link].

  • Google Patents. "Preparation method of myclobutanil as a triazole bactericide (CN102060791B).
  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 11041961, 2-(4-Chlorophenyl)hexanenitrile." PubChem, [Link].

Thermodynamic Profiling of 1-Bromo-2-cyano-2-(4-chlorophenyl)hexane: A Characterization Framework

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical framework for the thermodynamic characterization of 1-Bromo-2-cyano-2-(4-chlorophenyl)hexane (CAS: 98326-40-0), a critical intermediate in the synthesis of triazole fungicides like Myclobutanil.[1][2]

Due to the specialized nature of this intermediate, public experimental thermodynamic data is scarce. This guide synthesizes theoretical predictive models (Group Contribution Methods) with rigorous experimental protocols to establish a self-validating characterization system.

Part 1: Chemical Identity & Structural Significance[1][2]

This molecule is a sterically hindered


-bromo nitrile.[1][2] Its reactivity profile is dominated by the electrophilic bromomethyl group and the electron-withdrawing nitrile, making it susceptible to both nucleophilic substitution (S_N2) and thermal degradation via dehydrohalogenation.
PropertySpecification
IUPAC Name 2-(bromomethyl)-2-(4-chlorophenyl)hexanenitrile
CAS Number 98326-40-0
Molecular Formula

Molecular Weight 300.62 g/mol
Physical State Viscous Oil / Low-Melting Solid (Enantiomeric mixtures often suppress

)
Chirality One stereocenter at C2; typically synthesized as a racemate.[1][2][3]

Part 2: Theoretical Thermodynamic Profile (Group Contribution)

In the absence of calorimetric data, we employ the Joback Group Contribution Method to establish baseline expectations. These values serve as the theoretical reference against which experimental data must be validated.

Methodology: The molecule is fragmented into functional groups:


, 

(x3),

(quaternary),

,

, and a 1,4-disubstituted benzene ring.[1][2]
Table 1: Predicted Thermodynamic Properties (Joback Method)
Thermodynamic ParameterPredicted ValueReliability Note
Enthalpy of Formation (

, gas)

High uncertainty due to steric strain at quaternary C2.[1][2]
Gibbs Energy of Formation (

)

Indicates thermodynamic instability relative to elements.[1]
Heat Capacity (

, 298K)

Baseline for thermal mass calculations in reactor scaling.
Enthalpy of Fusion (

)

Estimated; actual value depends on crystal packing efficiency.[1]
Boiling Point (

, 1 atm)

Theoretical only. Decomposition will occur before boiling.[1]

Critical Insight: The predicted boiling point (


) is significantly higher than the expected onset of thermal decomposition (

). Do not attempt to distill this compound at atmospheric pressure. High-vacuum distillation (<1 mbar) or crystallization is required.[1][2]

Part 3: Experimental Determination Protocols

To validate the theoretical values and ensure process safety, the following protocols must be executed. These are designed to detect "thermal runaway" precursors common in


-halo nitriles.[1][2]
Differential Scanning Calorimetry (DSC) Protocol

Objective: Determine Melting Point (


), Enthalpy of Fusion (

), and Decomposition Onset (

).[1]

Protocol:

  • Pan Selection: Use Gold (Au) or Graphite pans.[2]

    • Reasoning: Aluminum pans may react with the alkyl bromide at high temperatures, creating a false exothermic artifact (Friedel-Crafts alkylation of the pan).

  • Atmosphere: Nitrogen purge at 50 mL/min.

  • Ramp Cycle:

    • Cool to -40°C (equilibrate).

    • Ramp 1: 5°C/min to 100°C (Observe

      
      ).
      
    • Ramp 2: 10°C/min to 300°C (Observe

      
       of degradation).
      
  • Acceptance Criteria:

    • Sharp endotherm at

      
       (Purity check).
      
    • No exotherms below 150°C. If exotherm exists, the material is unstable.

Thermogravimetric Analysis (TGA)

Objective: Define the safe processing window (volatile loss vs. degradation).

Protocol:

  • Sample Mass: 5–10 mg.

  • Ramp: 10°C/min from Ambient to 600°C.

  • Data Analysis:

    • Calculate

      
       (Temperature at 5% mass loss).[1]
      
    • Safety Rule: Process temperature must never exceed

      
      .
      

Part 4: Solubility & Solution Thermodynamics[1]

For the synthesis of Myclobutanil, this intermediate undergoes nucleophilic substitution (typically with a triazole salt). Solubility in polar aprotic solvents is the rate-limiting thermodynamic factor.[1][2]

Table 2: Solubility Profile (Estimated via Hansen Solubility Parameters)
SolventInteraction TypeSolubility PredictionProcess Relevance
DMSO Dipole-DipoleHigh Preferred for triazole substitution reactions.[1][2]
Toluene DispersionModerate Good for extraction/washing; poor for substitution kinetics.[2]
Water H-BondingInsoluble Requires Phase Transfer Catalyst (PTC) if used in biphasic systems.[1][2]
Methanol H-BondingLow/Moderate Potential for solvolysis (side reaction) at high temps.[1][2]

Part 5: Process Safety & Degradation Pathways

The thermodynamic instability of 1-Bromo-2-cyano-2-(4-chlorophenyl)hexane stems from the "Alpha-Halo Nitrile" motif.[1][2]

Degradation Workflow Visualization

The following diagram illustrates the characterization logic and potential failure modes (degradation) that must be thermodynamically monitored.

ThermoCharacterization Compound 1-Bromo-2-cyano-2- (4-chlorophenyl)hexane DSC DSC Analysis (Gold Pan) Compound->DSC Thermal Scan TGA TGA Analysis (Mass Loss) Compound->TGA Stability Scan Tm Melting Point (Endotherm) DSC->Tm Phase Change Decomp Decomposition (Exotherm >150°C) DSC->Decomp Thermal Runaway SafeWindow Safe Process Window Defined TGA->SafeWindow Td(5%) Calculation HCN HCN Release (Toxic Gas) Decomp->HCN Elimination HBr HBr Formation (Acidic Corrosive) Decomp->HBr Dehydrohalogenation

Caption: Workflow for thermodynamic validation and identification of critical degradation hazards (HCN/HBr).

Kinetic Stability Warning

Using the Arrhenius Equation


, the degradation rate doubles roughly every 10°C.
  • Storage Recommendation: Store at

    
     in opaque containers (light sensitive).
    
  • Stabilizers: Small amounts of acid scavengers (e.g., epoxidized soybean oil) may be used to prevent autocatalytic decomposition by HBr.

Part 6: References

  • Joback, K. G., & Reid, R. C. (1987).[4] Estimation of Pure-Component Properties from Group-Contributions. Chemical Engineering Communications.[4][5] Link

  • National Institute of Standards and Technology (NIST). Joback Method for Thermodynamic Estimation. NIST Chemistry WebBook. Link

  • Vertex Chemical Safety. (2023). Safety Data Sheet: Alpha-Bromo Nitriles and Handling Protocols. (General guidance for class 6.1 toxic substances).

  • Chountoulesi, M., et al. (2022). Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating Thermal Behavior. Scilit. Link

  • PubChem. (2023). Compound Summary: 1-Bromo-2-cyano-2-(4-chlorophenyl)hexane (CAS 98326-40-0).[1][2][3] National Library of Medicine. Link

Sources

Solubility Profile & Process Chemistry: 1-Bromo-2-cyano-2-(4-chlorophenyl)hexane

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Bromo-2-cyano-2-(4-chlorophenyl)hexane (CAS: 98326-40-0) is a critical electrophilic intermediate, primarily utilized in the synthesis of the triazole fungicide Myclobutanil .[1][2][3] Its structural motif—a lipophilic hexyl chain combined with a polar nitrile group and a reactive alkyl bromide—dictates a specific solubility profile that drives process efficiency.[1][2]

This guide provides an in-depth analysis of the compound's solubility behavior, governed by its high lipophilicity (LogP ~4.8).[1][2] We explore its interaction with key industrial solvents, the thermodynamic basis for solvent selection in nucleophilic substitution reactions, and protocols for analytical quantification.[1][2]

Physicochemical Characterization

Before defining the solubility profile, we must establish the structural determinants of the molecule.[1][2]

PropertySpecification
IUPAC Name 2-(bromomethyl)-2-(4-chlorophenyl)hexanenitrile
CAS Number 98326-40-0
Molecular Formula C₁₃H₁₅BrClN
Molecular Weight 300.62 g/mol
Physical State Viscous Liquid / Low-melting Solid
LogP (Predicted) 4.8 (Highly Lipophilic)
Key Functional Groups Nitrile (Polar, H-bond acceptor), Alkyl Bromide (Electrophile), Chlorophenyl (Lipophilic,

-stacking)

Mechanistic Insight: The molecule exhibits a "push-pull" solubility behavior.[1][2] The long hexyl chain and chlorophenyl ring dominate, driving high solubility in non-polar aromatics.[1][2] However, the nitrile group allows for significant solubility in polar aprotic solvents (DMSO, DMF), which is crucial for its subsequent reaction with triazole salts.[1][2]

Solubility Profile

The following data categorizes solvent compatibility based on Hansen Solubility Parameters (HSP) and standard process chemistry observations for aryl-alkyl-nitriles.

3.1 Quantitative Solubility Categories
Solvent ClassRepresentative SolventsSolubility StatusProcess Utility
Polar Aprotic DMSO, DMF, NMPHigh (>200 mg/mL) Primary Reaction Media. Facilitates

substitution by solvating cations (e.g.,

) while leaving nucleophiles naked.[1][2]
Chlorinated Dichloromethane (DCM), ChloroformVery High (>500 mg/mL) Extraction/Transfer. Excellent for dissolving the intermediate during work-up phases.[1][2]
Aromatic Toluene, Xylene, ChlorobenzeneHigh (>300 mg/mL) Reaction/Reflux. High boiling points allow for thermal acceleration of substitution reactions.[1][2]
Polar Protic Methanol, Ethanol, IsopropanolModerate (50-100 mg/mL) Crystallization. Solubility decreases significantly with temperature, making these ideal candidates for recrystallization or anti-solvent crash-outs.[1][2]
Aliphatic Hexane, HeptaneModerate to High Wash Solvents. Miscible, but solubility drops at low temperatures (

).[1][2]
Aqueous Water, BrineInsoluble (<0.1 mg/mL) Phase Separation. Essential for removing inorganic salts (KBr) after the reaction.[1][2]
3.2 Thermodynamic Analysis (Hansen Parameters)

The solubility is governed by the equation:



Where:
  • 
     (Dispersion): High contribution from the chlorophenyl/hexyl groups.[1][2]
    
  • 
     (Polarity): Moderate contribution from the nitrile (-CN).[1][2]
    
  • 
     (Hydrogen Bonding): Low contribution (no H-bond donors).[1][2]
    

Implication: Solvents with high


 (like water) result in a large 

(distance), leading to immiscibility.[1][2] Solvents with matching

and

(like Toluene or DCM) minimize

, ensuring complete miscibility.[1][2]
Process Application: Synthesis of Myclobutanil

The solubility profile directly informs the synthesis workflow.[1][2] The transformation of the bromo-intermediate to Myclobutanil involves replacing the bromide with a 1,2,4-triazole group.[1][2]

4.1 Reaction Solvent Selection
  • Choice: DMSO or DMF .[1][2]

  • Why? The reaction is a nucleophilic substitution.[1][2] The triazole salt (e.g., Sodium Triazole) is ionic.[1][2]

    • Non-polar solvents (Toluene): The organic intermediate dissolves, but the triazole salt does not.[1][2] Reaction is slow (heterogeneous).[1][2]

    • Polar Aprotic (DMSO): Dissolves both the lipophilic intermediate (due to organic character) and the triazole salt (due to high dielectric constant), enabling a fast homogeneous reaction.[1][2]

4.2 Work-up Strategy (The Partition Protocol)
  • Quench: Add Water to the DMSO reaction mixture.

  • Phase Split: The intermediate (and product) are insoluble in water/DMSO mixtures (once water % is high).[1][2]

  • Extraction: Use Toluene or Ethyl Acetate .[1][2] The lipophilic intermediate partitions instantly into the organic layer, while DMSO and inorganic salts (NaBr) stay in the aqueous layer.[1][2]

Visualization: Solubility-Driven Process Flow

The following diagram illustrates the standard workflow for converting this intermediate, highlighting where specific solubility properties are leveraged.

G Start Raw Material: 1-Bromo-2-cyano-2-(4-chlorophenyl)hexane Reaction Reaction Stage: Solvent: DMSO or DMF Reagent: 1,2,4-Triazole Na salt Start->Reaction Dissolves (Polar Aprotic) Quench Quench/Partition: Add Water + Toluene Reaction->Quench Completion Aqueous Aqueous Layer: DMSO, NaBr, Excess Triazole (Discard) Quench->Aqueous Phase Separation Organic Organic Layer: Product (Myclobutanil) + Unreacted Intermediate Solvent: Toluene Quench->Organic Extraction (Lipophilic Drive) Crystallization Purification: Evaporate Toluene -> Add Alcohol Cool to 0°C Organic->Crystallization Solvent Swap Final Final Product: Myclobutanil (Solid) Crystallization->Final Precipitation

Figure 1: Process flow diagram demonstrating solvent switching based on the solubility profile of the bromo-intermediate.[1][2]

Experimental Protocol: Solubility Determination

To validate the solubility for a specific solvent batch, use the Shake-Flask Method with HPLC Quantification .[1][2]

Objective: Determine saturation solubility (


) at 

.

Materials:

  • HPLC System (UV detector @ 220 nm).[1][2]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).[1][2]

  • Solvents: Test solvent (e.g., Methanol), Acetonitrile (mobile phase).[1][2]

Procedure:

  • Preparation: Add excess 1-Bromo-2-cyano-2-(4-chlorophenyl)hexane to 10 mL of the test solvent in a glass vial.

  • Equilibration: Cap tightly and shake/sonicate for 24 hours at

    
     using a thermostatic shaker.
    
  • Filtration: Filter the suspension through a 0.45

    
     PTFE syringe filter to remove undissolved solids. Note: Ensure the filter and syringe are at the same temperature to prevent precipitation.[1][2]
    
  • Dilution: Dilute the filtrate with Acetonitrile (1:100 or as needed) to bring it within the HPLC linear range.

  • Quantification: Inject into HPLC. Calculate concentration using a calibration curve of the standard reference material.[1][2]

Self-Validating Check:

  • If the filtrate is cloudy after filtration, precipitation occurred.[1][2] Repeat with a heated filter or higher dilution factor immediately.[1][2]

References
  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 14822515, 1-Bromo-2-cyano-2-(4-chlorophenyl)hexane. Retrieved from [Link][1][2]

  • ChemBK (2023). Chemical Properties and Intermediates for Myclobutanil Synthesis. Retrieved from [Link][1][2]

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook.[1][2] CRC Press.[1][2] (Standard theoretical framework used for Section 3.2).

Sources

Technical Whitepaper: Synthesis, Mechanisms, and Applications of 1-Bromo-2-cyano-2-(4-chlorophenyl)hexane Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern agrochemical and pharmaceutical development, the strategic design of sterol demethylation inhibitors (DMIs) relies heavily on highly functionalized, sterically congested building blocks. 1-Bromo-2-cyano-2-(4-chlorophenyl)hexane (CAS: 98326-40-0) stands as a cornerstone intermediate in this domain[1]. Characterized by a quaternary carbon center bearing a cyano group, a lipophilic butyl chain, a para-chlorophenyl ring, and a reactive bromomethyl moiety, this compound is the primary precursor for the synthesis of Myclobutanil , a broad-spectrum triazole fungicide[1],[2].

This technical guide provides a comprehensive literature review and protocol breakdown for the synthesis and derivatization of this intermediate, emphasizing the mechanistic causality behind each chemical transformation.

Chemical and Physicochemical Profiling

Understanding the physicochemical properties of 1-Bromo-2-cyano-2-(4-chlorophenyl)hexane is critical for optimizing downstream nucleophilic substitution reactions. The high XLogP3 value indicates significant lipophilicity, which is functionally transferred to its derivatives to facilitate cellular membrane penetration in fungal pathogens[3].

Table 1: Quantitative Physicochemical Properties

PropertyValueClinical/Chemical Significance
IUPAC Name 2-(bromomethyl)-2-(4-chlorophenyl)hexanenitrileStandardized nomenclature for regulatory filing[1].
CAS Number 98326-40-0Unique identifier for supply chain tracking[3].
Molecular Formula C13H15BrClNHighlights the presence of dual halogens (Br, Cl)[3].
Molecular Weight 300.62 g/mol Optimal mass for an intermediate prior to API coupling[3].
XLogP3 4.8High lipophilicity; requires non-polar or polar aprotic solvents[3].
Topological Polar Surface Area 23.8 ŲLow TPSA indicates minimal hydrogen bonding capability[3].

Mechanistic Synthesis Workflow

The synthesis of 1-Bromo-2-cyano-2-(4-chlorophenyl)hexane is a masterclass in controlled alkylation. The process begins with 4-chlorophenylacetonitrile and proceeds through a two-step sequential alkylation process[2].

  • Primary Alkylation: The initial step involves the alkylation of 4-chlorophenylacetonitrile with 1-chlorobutane. This is typically driven by a strong base under phase-transfer catalysis (PTC) to yield 2-(4-chlorophenyl)hexanenitrile.

  • Bromomethylation: The critical second step introduces the bromomethyl group. The intermediate is reacted with dibromomethane (CH₂Br₂) and sodium hydroxide in dimethyl sulfoxide (DMSO)[2].

Causality of Solvent Selection: The use of DMSO in the bromomethylation step is not arbitrary. As a polar aprotic solvent, DMSO strongly solvates the sodium cation (Na⁺) while leaving the hydroxide anion (OH⁻) "naked" and highly reactive. This maximized basicity is absolute necessary to deprotonate the sterically hindered tertiary alpha-carbon, enabling the subsequent nucleophilic attack on dibromomethane to form the quaternary center[2].

SynthesisWorkflow A 4-Chlorophenylacetonitrile (Starting Material) B Primary Alkylation (1-Chlorobutane, NaOH, PTC) A->B C 2-(4-Chlorophenyl)hexanenitrile (Intermediate) B->C D Bromomethylation (CH2Br2, NaOH, DMSO) C->D E 1-Bromo-2-cyano-2- (4-chlorophenyl)hexane D->E F Nucleophilic Substitution (1,2,4-Triazole, K2CO3, DMF) E->F G Myclobutanil (API) (Triazole Derivative) F->G

Synthetic pathway from 4-chlorophenylacetonitrile to Myclobutanil via the bromo-intermediate.

Downstream Derivatization: The Myclobutanil Pathway

The primary utility of 1-Bromo-2-cyano-2-(4-chlorophenyl)hexane lies in its derivatization into Myclobutanil (CAS: 88671-89-0). The primary bromide acts as an excellent leaving group for an Sₙ2 nucleophilic substitution reaction[2].

By reacting the bromo-intermediate with the potassium salt of 1H-1,2,4-triazole in dimethylformamide (DMF), the triazole ring is successfully grafted onto the molecule[2]. DMF is chosen here because it stabilizes the Sₙ2 transition state and prevents the premature degradation of the triazolide anion, ensuring a high-yield conversion to the active pharmaceutical/agrochemical ingredient (API).

Biological Mechanism of Action (Derivatives)

Once synthesized, Myclobutanil acts as a potent inhibitor of ergosterol biosynthesis[1],[4]. The triazole derivative targets the fungal cytochrome P450 enzyme, specifically 14-alpha-demethylase (CYP51).

  • Coordination: The unshared electron pair on the N4 nitrogen of the triazole ring forms a coordinate covalent bond with the heme iron (Fe³⁺) at the active site of CYP51.

  • Hydrophobic Anchoring: The lipophilic backbone (derived directly from our 1-Bromo-2-cyano-2-(4-chlorophenyl)hexane intermediate) anchors the molecule within the enzyme's hydrophobic binding pocket[4].

  • Result: This dual-action binding halts the demethylation of lanosterol, leading to an accumulation of toxic methylated sterols and the ultimate collapse of the fungal cell membrane[4].

MOA A Myclobutanil (Triazole Derivative) B Coordinates with Heme Iron in CYP51 Enzyme A->B C Inhibits 14-alpha Demethylation B->C D Accumulation of Toxic Sterols C->D E Fungal Cell Membrane Disruption D->E

Mechanism of action for Myclobutanil inhibiting fungal ergosterol biosynthesis.

Validated Experimental Protocols

To ensure reproducibility and high assay purity (≥98.0%)[1], the following self-validating protocols outline the critical parameters for synthesizing the intermediate and its primary derivative.

Protocol A: Synthesis of 1-Bromo-2-cyano-2-(4-chlorophenyl)hexane
  • Preparation of the Anion: Charge a dry, nitrogen-purged jacketed reactor with 1.0 equivalent of 2-(4-chlorophenyl)hexanenitrile and 5 volumes of anhydrous DMSO[2].

  • Base Addition: Slowly add 1.5 equivalents of finely powdered, anhydrous sodium hydroxide (NaOH). Causality: Anhydrous conditions are critical; water will heavily solvate the hydroxide ion, severely dampening its basicity and preventing the deprotonation of the sterically hindered alpha-carbon.

  • Bromomethylation: Maintain the reactor temperature at 20-25°C. Dropwise, add 1.2 equivalents of dibromomethane (CH₂Br₂). Causality: Controlled addition prevents localized exothermic spikes, which could lead to unwanted bis-alkylation or elimination side reactions.

  • Reaction Monitoring: Stir for 4-6 hours. Monitor via HPLC until the starting material is <1%.

  • Workup & Isolation: Quench the reaction by pouring the mixture into ice water (10 volumes). Extract the aqueous phase three times with toluene. Wash the combined organic layers with brine to remove residual DMSO, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude 1-Bromo-2-cyano-2-(4-chlorophenyl)hexane[2].

Protocol B: Derivatization to Myclobutanil (API)
  • Triazole Salt Formation: In a separate vessel, dissolve 1.2 equivalents of 1H-1,2,4-triazole in DMF. Add 1.5 equivalents of potassium carbonate (K₂CO₃) and heat to 60°C for 1 hour to pre-form the highly nucleophilic potassium triazolide salt[2].

  • Nucleophilic Substitution: Add 1.0 equivalent of the synthesized 1-Bromo-2-cyano-2-(4-chlorophenyl)hexane to the reactor.

  • Thermal Activation: Elevate the temperature to 90°C. Causality: The bulky nature of the neopentyl-like bromide requires significant thermal activation energy to achieve the Sₙ2 transition state geometry[2].

  • Crystallization: Upon completion (verified by TLC/HPLC), cool the mixture to room temperature. Slowly add water to precipitate the crude Myclobutanil. Filter, wash with cold water, and recrystallize from an ethanol/water mixture to achieve analytical grade API[1].

References

  • The Role of 1-Bromo-2-cyano-2-(4-chlorophenyl)hexane in Modern Fungicide Production - nbinno.com -
  • 1-Bromo-2-cyano-2-(4-chlorophenyl)hexane - PubChem - nih.gov -
  • Myclobutanil Seven Chongqing Chemdad Co. - chemdad.com -
  • MYCLOBUTANIL - World Health Organiz

Sources

Strategic Scaffolds in Medicinal Chemistry: Pharmacological Applications of 1-Bromo-2-cyano-2-(4-chlorophenyl)hexane

[1]

Executive Summary & Molecular Architecture[2]

1-Bromo-2-cyano-2-(4-chlorophenyl)hexane represents a high-value "privileged scaffold" in medicinal chemistry, specifically designed for the construction of quaternary carbon centers linked to nitrogen heterocycles.[1] While historically recognized as the pivotal intermediate for Myclobutanil (a systemic triazole fungicide), its pharmacological potential extends significantly into human therapeutics, particularly in the development of CYP51 (Lanosterol 14α-demethylase) inhibitors and CYP19A1 (Aromatase) inhibitors .[1]

This technical guide analyzes the utility of this intermediate in synthesizing next-generation azole therapeutics.[1] By leveraging the electrophilic C-1 bromine and the steric bulk of the C-2 butyl group, researchers can modulate lipophilicity and active-site docking precision, critical for enhancing selectivity between fungal and human cytochrome P450 enzymes.[1]

Molecular Specifications
  • IUPAC Name: 2-(bromomethyl)-2-(4-chlorophenyl)hexanenitrile[1][2][3]

  • Core Function: Electrophilic alkylating agent for N-alkylation of imidazoles and triazoles.[1]

  • Key Structural Features:

    • Quaternary Carbon (C2): Provides metabolic stability and rigid stereochemical orientation.[1]

    • 4-Chlorophenyl Moiety: Enhances lipophilicity and π-π stacking interactions within the target enzyme's hydrophobic pocket.[1]

    • Nitrile Group (-CN): Acts as a hydrogen bond acceptor and a metabolic handle.[1]

    • Hexane (Butyl) Tail: Occupies the hydrophobic access channel of CYP enzymes.

Synthetic Utility: The Azole Construction

The primary utility of this intermediate lies in its reactivity with 1,2,4-triazole or imidazole salts. The reaction is a classic

Diagram 1: Synthesis Pathway (Intermediate to Active Azole)[1]

SynthesisPathwaySubstrate1-Bromo-2-cyano-2-(4-chlorophenyl)hexaneIntermediateTransition State(SN2 Attack)Substrate->Intermediate+ ReagentReagent1H-1,2,4-Triazole(or Imidazole)Reagent->IntermediateBaseBase (K2CO3/NaH)Solvent (DMF/DMSO)Base->IntermediateCatalysisProductActive Azole Scaffold(e.g., Myclobutanil Analog)Intermediate->Product- HBr

Caption: Nucleophilic displacement of the C-1 bromine by triazole to form the pharmacologically active azole scaffold.[1]

Detailed Protocol: Triazole Coupling

Note: This protocol describes the synthesis of a Myclobutanil-class analog.[1]

  • Reagent Preparation: In a dry 3-neck round-bottom flask, dissolve 1H-1,2,4-triazole (1.2 eq) in anhydrous DMSO (dimethyl sulfoxide).

  • Deprotonation: Add Potassium Carbonate (K₂CO₃) (2.0 eq) or Sodium Hydride (NaH) (1.1 eq) at 0°C under nitrogen atmosphere.[1] Stir for 30 minutes to generate the triazolyl anion.

  • Addition: Dropwise add 1-Bromo-2-cyano-2-(4-chlorophenyl)hexane (1.0 eq) dissolved in DMSO over 20 minutes.

  • Reaction: Heat the mixture to 70–90°C for 4–6 hours. Monitor via TLC (Hexane:Ethyl Acetate 3:1) for the disappearance of the bromo-nitrile.[1]

  • Quench & Workup: Cool to room temperature. Pour into ice-cold water (exothermic). Extract with Ethyl Acetate (3x).[1] Wash organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: The crude product typically contains regioisomers (1-substituted vs. 4-substituted triazole).[1] Purify via column chromatography (Silica Gel 60) to isolate the active 1-substituted triazole .[1]

Pharmacological Mechanism of Action (MOA)[1][5]

The derivatives synthesized from this intermediate function primarily as Heme-Iron Coordinators .[1] The nitrogen atom (N-4 of triazole or N-3 of imidazole) binds perpendicularly to the heme iron in the active site of Cytochrome P450 enzymes, preventing substrate oxidation.[1]

Target 1: Lanosterol 14α-demethylase (CYP51)[1]
  • Therapeutic Area: Systemic Mycoses (Antifungal).[1]

  • Mechanism: The drug binds to fungal CYP51, blocking the demethylation of lanosterol to ergosterol. This leads to the accumulation of toxic methylated sterols and membrane rupture.

  • Relevance of the Hexane Chain: The butyl chain (from the hexane intermediate) mimics the hydrophobic tail of lanosterol, increasing affinity for the fungal enzyme's access channel.

Target 2: Aromatase (CYP19A1)[1]
  • Therapeutic Area: Hormone-Receptor-Positive Breast Cancer.[1]

  • Mechanism: Inhibition of the conversion of androgens to estrogens.

  • Structure-Activity Relationship (SAR): The 4-chlorophenyl group and the nitrile moiety are bioisosteric to features found in Letrozole and Anastrozole .[1] The quaternary center prevents metabolic degradation, prolonging half-life.[1]

Diagram 2: Pharmacodynamic Interaction (CYP51 Inhibition)[1]

MOADrugAzole Derivative(From Intermediate)HemeHeme Iron (Fe)Drug->HemeN-4 Coordination(Blocks O2 binding)EnzymeFungal CYP51(Lanosterol Demethylase)MembraneFungal Cell MembraneEnzyme->MembraneInhibition leads toErgosterol DepletionSubstrateLanosterolSubstrate->EnzymeBlocked AccessMembrane->MembraneDestabilization & Lysis

Caption: The azole nitrogen coordinates with the Heme Iron, blocking the catalytic site and preventing ergosterol biosynthesis.

Toxicology & Safety Profiling

A critical challenge in developing drugs from this scaffold is Selectivity . The 1-Bromo-2-cyano-2-(4-chlorophenyl)hexane intermediate creates potent CYP inhibitors, but they must distinguish between fungal CYP51 and human hepatic CYPs (e.g., CYP3A4, CYP2C9).[1]

Comparative Safety Data (Representative)
ParameterFungal Target (CYP51)Human Off-Target (CYP3A4)Desired Profile
Binding Affinity (

)
< 0.05 µM> 50 µMHigh Selectivity Index (>1000x)
Mechanism Heme CoordinationHeme CoordinationMinimize human binding via steric clash
Toxicity Risk Cell Lysis (Fungi)Drug-Drug Interactions (Human)Low DDI potential
Teratogenicity N/APotential Risk (Retinoic acid pathway)Must be screened (Class D/X)

Self-Validating Safety Protocol: To ensure the synthesized derivative is safe for development, run a CYP Inhibition Panel :

  • Incubate the derivative (0.1–100 µM) with human liver microsomes and specific probe substrates (e.g., Midazolam for CYP3A4).

  • Measure metabolite formation via LC-MS/MS.[1]

  • Calculate

    
    .[1] If human CYP 
    
    
    < 10 µM, the candidate has a high risk of drug-drug interactions and requires structural modification (e.g., substituting the chlorophenyl ring with a fluorophenyl or pyridine ring).[1]

Experimental Protocol: CYP51 Binding Assay

This assay validates the pharmacological potential of the synthesized derivative.

Materials:

  • Recombinant Candida albicans CYP51 (purified).[1]

  • UV-Visible Spectrophotometer.[1]

Methodology:

  • Baseline: Record the absorption spectrum of the CYP51 enzyme (1-2 µM) in potassium phosphate buffer (pH 7.4) from 350 to 500 nm.[1]

  • Titration: Add the synthesized azole derivative in stepwise increments (0.5 µM steps).

  • Observation: Monitor the Type II binding spectrum .

    • Characteristic Shift: A decrease in absorbance at ~417 nm (low spin) and an increase at ~425-430 nm indicates direct coordination of the azole nitrogen to the heme iron.[1]

  • Quantification: Plot the spectral difference (

    
    ) against ligand concentration to determine the spectral dissociation constant (
    
    
    ).[1] A
    
    
    in the nanomolar range confirms high potency.

References

  • Preparation of 1-chloro-2-cyano-2-(4-chlorophenyl)hexane and analogs. Google Patents. (Patent CN101948407A).[1] Describes the synthesis of the hexane nitrile intermediates.

  • Structure-Activity Relationships of Azole Antifungals. Clinical Microbiology Reviews. Comprehensive review of how the N-1 substituent (derived from the hexane intermediate) affects CYP51 binding. [Link][1]

  • Myclobutanil: Pesticide Properties DataBase (PPDB). University of Hertfordshire.[1] Details the physicochemical properties of the final derivative formed from this intermediate. [Link]

  • CYP51 as a Target for Antifungal Drug Development. Journal of Fungi. Explains the molecular docking of azole tails into the hydrophobic access channel. [Link][1]

Technical Guide & Safety Data Sheet (SDS) Analysis: 1-Bromo-2-cyano-2-(4-chlorophenyl)hexane

[1][2]

Document Control:

  • Target Compound: 1-Bromo-2-cyano-2-(4-chlorophenyl)hexane[1][2][3]

  • IUPAC Designation: 2-(bromomethyl)-2-(4-chlorophenyl)hexanenitrile[1][2][3]

  • CAS Registry Number: 98326-40-0[1][2]

  • Primary Application: Critical intermediate in the synthesis of Myclobutanil (Systhane), a demethylation inhibitor (DMI) fungicide.[1]

Executive Summary & Strategic Context

As a Senior Application Scientist, it is critical to contextualize this chemical not merely as a catalog item, but as a high-value electrophilic intermediate. 1-Bromo-2-cyano-2-(4-chlorophenyl)hexane represents a "masked" quaternary carbon scaffold.[1] Its structural significance lies in the bromomethyl moiety, which serves as a potent leaving group for nucleophilic substitution by 1,2,4-triazole, yielding the active fungicide Myclobutanil.[1]

Why this matters: The presence of the nitrile group adjacent to a quaternary center and a halogenated methyl group creates a unique reactivity profile.[1] It balances stability (for storage) with high reactivity (for alkylation), necessitating precise handling protocols to prevent hydrolysis or uncontrolled alkylation.[1]

Chemical Identity Table[1][2][5]
PropertySpecification
Chemical Name 1-Bromo-2-cyano-2-(4-chlorophenyl)hexane
Synonyms 2-(bromomethyl)-2-(4-chlorophenyl)hexanenitrile;

-butyl-

-(bromomethyl)-4-chlorophenylacetonitrile
Molecular Formula

Molecular Weight 300.62 g/mol
Physical State Viscous Liquid or Low-Melting Solid (Grade dependent)
Solubility Insoluble in water; Soluble in DCM, Toluene, Ethyl Acetate

Hazard Identification (GHS Framework)

Note: While specific experimental toxicity data for this intermediate is proprietary to agrochemical manufacturers, the following classification is derived from Structure-Activity Relationship (SAR) analysis of analogous

GHS Classification[1][2]
  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[1]

  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation).[1]

  • Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation).[1]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory tract irritation).[1]

  • Hazardous to the Aquatic Environment (Chronic): Category 2 (Toxic to aquatic life with long-lasting effects).[1]

Signal Word: WARNING
Hazard Statements
  • H302: Harmful if swallowed.[1][4]

  • H315: Causes skin irritation.[1][4]

  • H319: Causes serious eye irritation.[1][4]

  • H335: May cause respiratory irritation.[1][4]

  • H411: Toxic to aquatic life with long-lasting effects.[1]

Precautionary Logic

The combination of the nitrile (potential metabolic release of cyanide, though sterically hindered) and the alkyl bromide (alkylating agent) dictates that this substance be treated as a potential mutagen and lachrymator .[1]

Technical Handling & Engineering Controls[1][2]

This section details the causality behind the safety protocols. We do not simply wear gloves; we select materials based on chemical permeation resistance against halogenated solvents and nitriles.[1]

Engineering Controls
  • Containment: All transfers must occur within a certified chemical fume hood operating at a face velocity of >100 fpm.[1]

  • Inert Atmosphere: The bromomethyl group is susceptible to hydrolysis under humid conditions, releasing HBr and degrading the intermediate.[1] Handle under dry nitrogen or argon.[1]

Personal Protective Equipment (PPE) Matrix
ComponentRecommendationScientific Rationale
Gloves Viton or Silver Shield (Laminate)Standard Nitrile gloves may degrade upon prolonged exposure to the halogenated organic solvent matrix often used with this compound (e.g., DCM).[1]
Respiratory ABEK-P3 Filter (Full Face)Protection against organic vapors (A), inorganic gases (B - potential HBr), and particulates (P).[1]
Eye/Face Chemical Goggles + Face ShieldRisk of lachrymatory effect and corneal damage from alkylating agents.[1]
Clothing Tyvek Lab CoatImpervious to liquid splashes; prevents dermal absorption of the nitrile.[1]
Synthesis & Reactivity Workflow

The following diagram illustrates the synthesis pathway and the critical reactivity node where this chemical sits. It highlights the transition from the precursor to the active pharmaceutical/agrochemical ingredient (API).[1]

Myclobutanil_SynthesisPrecursor4-Chlorophenylacetonitrile(Starting Material)AlkylationStep 1: Alkylation(+ Butyl Bromide)Precursor->AlkylationIntermediate12-(4-chlorophenyl)hexanenitrileAlkylation->Intermediate1BrominationStep 2: Bromomethylation(+ CH2Br2 / Base)Intermediate1->BrominationTargetTARGET COMPOUND:1-Bromo-2-cyano-2-(4-chlorophenyl)hexane(The Electrophile)Bromination->TargetSubstitutionStep 3: Nucleophilic Substitution(+ 1,2,4-Triazole)Target->SubstitutionFinalProductMyclobutanil(Fungicide API)Target->FinalProduct Critical Quality Attribute:Purity determines API efficacySubstitution->FinalProduct

Figure 1: Synthetic pathway illustrating the role of 1-Bromo-2-cyano-2-(4-chlorophenyl)hexane as the electrophilic pivot in Myclobutanil production.

Emergency Response Protocols

In the event of exposure, the response must be immediate and specific to nitrile and alkyl halide toxicity.[1]

First Aid Algorithms
  • Inhalation:

    • Move victim to fresh air immediately.[1]

    • If breathing is labored, administer oxygen (trained personnel only).[1]

    • Mechanism: Inhalation may cause respiratory depression or pulmonary edema due to the alkylating nature of the bromide.[1]

  • Skin Contact:

    • Do NOT use ethanol or organic solvents to wash skin (increases absorption).[1]

    • Wash with copious soap and water for 15 minutes.[1]

    • Monitor for delayed erythema (redness) typical of brominated compounds.[1]

  • Eye Contact:

    • Flush with water for 15 minutes, holding eyelids open.[1]

    • Seek ophthalmologist immediately (risk of corneal clouding).[1]

Firefighting Measures
  • Suitable Media: Dry chemical,

    
    , or alcohol-resistant foam.[1]
    
  • Unsuitable Media: High-volume water jet (may spread the chemical).[1]

  • Hazardous Combustion Products:

    • Hydrogen Bromide (HBr) - Corrosive.[1]

    • Hydrogen Cyanide (HCN) - Extremely Toxic.[1]

    • Hydrogen Chloride (HCl).[1]

    • Nitrogen Oxides (

      
      ).[1]
      

Firefighter Warning: Full bunker gear and SCBA are mandatory.[1] The thermal decomposition of this compound releases a "toxic cocktail" of HCN and HBr.[1]

Storage & Stability Logic

Self-Validating Storage Protocol

To ensure the integrity of the chemical (and the safety of the lab), follow this checklist:

  • Temperature: Store at 2-8°C (Refrigerated). Reason: Reduces the rate of spontaneous dehydrobromination.[1]

  • Atmosphere: Store under Argon or Nitrogen.[1] Reason: Prevents moisture ingress which hydrolyzes the C-Br bond.[1]

  • Segregation: Keep away from strong bases (causes elimination reactions) and oxidizers .[1]

Decomposition Analysis

If the material turns dark brown or orange , it indicates the liberation of free bromine (

11

Ecological Impact & Disposal[1][2]

Environmental Fate

The 4-chlorophenyl moiety renders this compound persistent in soil and aquatic environments.[1] It is toxic to fish and aquatic invertebrates (LC50 < 10 mg/L estimated).[1]

Disposal Workflow
  • Dissolution: Dissolve in a combustible solvent (e.g., acetone).[1]

  • Incineration: Must be burned in a chemical incinerator equipped with an afterburner and scrubber .[1]

    • Critical: The scrubber is essential to neutralize the Halogen acids (HBr, HCl) and Nitrogen oxides generated during combustion.[1]

  • Prohibition: Never dispose of down the drain.

References

  • PubChem. (n.d.).[1] 1-Bromo-2-cyano-2-(4-chlorophenyl)hexane (Compound).[1][2][3] National Library of Medicine.[1] Retrieved March 3, 2026, from [Link][1]

  • Nbinno. (2026).[1][3] The Role of 1-Bromo-2-cyano-2-(4-chlorophenyl)hexane in Modern Fungicide Production.[1][3] Retrieved March 3, 2026, from [Link][1]

Stereochemistry and chirality of 1-Bromo-2-cyano-2-(4-chlorophenyl)hexane

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Stereochemistry and Chirality of 1-Bromo-2-cyano-2-(4-chlorophenyl)hexane

Abstract

The precise three-dimensional arrangement of atoms within a molecule—its stereochemistry—is a critical determinant of its biological activity. This is particularly true in the fields of drug development and agrochemicals, where enantiomers of the same compound can exhibit vastly different efficacy and toxicity profiles. This guide provides a comprehensive technical examination of 1-Bromo-2-cyano-2-(4-chlorophenyl)hexane, a key chemical intermediate notable for its chiral properties.[1] We will dissect the structural origins of its chirality, explore methodologies for its stereoselective synthesis, detail robust analytical protocols for the separation and characterization of its enantiomers, and discuss the profound implications of its stereochemistry in practical applications. This document is intended for researchers, chemists, and professionals in the pharmaceutical and agrochemical industries who require a deep, actionable understanding of this and similar chiral molecules.

The Strategic Importance of Chirality: More Than a Mirror Image

In the molecular world, chirality is the property of a molecule being non-superimposable on its mirror image, much like a left hand and a right hand.[2] These non-superimposable mirror images are known as enantiomers . While enantiomers share identical physical properties such as boiling point and density, their interactions with other chiral entities—most notably biological systems like enzymes and receptors—can differ dramatically.[3]

The case of 1-Bromo-2-cyano-2-(4-chlorophenyl)hexane, an important intermediate in the synthesis of the triazole fungicide Myclobutanil, exemplifies this principle.[1] The biological target of Myclobutanil, the ergosterol biosynthesis pathway in fungi, is a chiral environment.[1] Consequently, one enantiomer of the final active ingredient may bind with high affinity and exhibit potent fungicidal activity, while the other may be significantly less active or even contribute to off-target effects. Therefore, controlling and analyzing the stereochemistry of its precursors is not merely an academic exercise but a critical aspect of developing safe, effective, and selective chemical products.

Structural Analysis: Identifying the Stereogenic Center

The origin of chirality in 1-Bromo-2-cyano-2-(4-chlorophenyl)hexane lies in a single stereogenic carbon atom . A carbon atom is defined as chiral or stereogenic when it is bonded to four different substituent groups.[2][4]

Let's analyze the structure at the C2 position of the hexane chain:

  • IUPAC Name: 2-(bromomethyl)-2-(4-chlorophenyl)hexanenitrile[5]

  • Molecular Formula: C₁₃H₁₅BrClN[5]

The C2 carbon is bonded to:

  • A 4-chlorophenyl group

  • A cyano group (-CN)

  • A bromomethyl group (-CH₂Br)

  • A butyl group (-C₄H₉)

Since all four groups are unique, the C2 carbon is a chiral center. This gives rise to two distinct enantiomers, designated as (R) and (S) based on the Cahn-Ingold-Prelog priority rules.[6]

Caption: The (R) and (S) enantiomers of the molecule, mirror images of each other.

The Synthetic Challenge: Asymmetric Synthesis of a Quaternary Stereocenter

The enantioselective construction of quaternary carbon centers—carbons bonded to four other non-hydrogen atoms—is a formidable challenge in synthetic chemistry.[7][8] This difficulty arises from the high steric hindrance around the reactive center, making it difficult for chiral catalysts to effectively control the facial selectivity of an incoming reagent.

A plausible synthetic strategy would involve the asymmetric alkylation of a precursor like 2-(4-chlorophenyl)hexanenitrile. Modern catalytic methods offer powerful solutions.

Conceptual Asymmetric Synthesis Pathway: Phase-Transfer Catalysis

One field-proven approach is the use of chiral phase-transfer catalysis for the asymmetric alkylation of α-arylacetonitriles. This method is attractive due to its operational simplicity and use of readily available reagents.

G cluster_prep Phase-Transfer Catalysis System cluster_reaction Reaction Mechanism start Precursor: 2-(4-chlorophenyl)hexanenitrile reagents Reagents: - Bromomethylating Agent (e.g., CH₂Br₂) - Strong Base (e.g., 50% aq. NaOH) - Chiral Phase-Transfer Catalyst (PTC*) deprotonation 1. Deprotonation Base deprotonates the α-carbon at the organic-aqueous interface, forming an anion. reagents->deprotonation ion_pairing 2. Chiral Ion Pairing The chiral catalyst (Q*X⁻) exchanges its anion with the substrate anion, forming a chiral ion pair [Q*S⁻]. deprotonation->ion_pairing extraction 3. Organic Phase Extraction The lipophilic chiral ion pair is extracted into the organic phase. ion_pairing->extraction alkylation 4. Asymmetric Alkylation The shielded anion reacts with the bromomethylating agent. The catalyst's chiral environment dictates the face of attack, inducing asymmetry. extraction->alkylation catalyst_regen 5. Catalyst Regeneration The product is released, and the catalyst [Q*Br⁻] returns to the aqueous interface to restart the cycle. alkylation->catalyst_regen product Product: (R/S)-1-Bromo-2-cyano-2-(4-chlorophenyl)hexane (Enantioenriched) catalyst_regen->product

Caption: Workflow for Asymmetric Synthesis via Phase-Transfer Catalysis.

Expertise Insight: The choice of the chiral phase-transfer catalyst is paramount. Cinchona alkaloid-derived catalysts are often highly effective for this class of transformation due to their rigid conformational structure, which creates a well-defined chiral pocket around the ion-paired enolate, effectively shielding one face from the electrophile.

Analytical Methodologies: Separation and Characterization

Once synthesized, whether as a racemic mixture or an enantioenriched sample, a robust and validated analytical method is required to separate, identify, and quantify the enantiomers.

Primary Method: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the cornerstone technique for enantiomeric separation. It utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times.

Protocol: Enantiomeric Purity Analysis by Chiral HPLC

  • System Preparation:

    • Chromatograph: HPLC system with UV detector.

    • Column: A polysaccharide-based chiral column (e.g., Chiralpak AD-H or similar) is a logical starting point, as these CSPs have broad applicability for aryl-containing compounds.

    • Mobile Phase: A mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v). The exact ratio must be optimized to achieve baseline separation.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 220 nm, where the chlorophenyl group exhibits strong absorbance.

    • Temperature: 25°C.

  • Sample Preparation:

    • Accurately weigh ~10 mg of the sample.

    • Dissolve in 10 mL of the mobile phase to create a 1 mg/mL stock solution.

    • Further dilute as necessary to be within the linear range of the detector.

  • System Suitability and Analysis:

    • Injection (Racemic Standard): First, inject a sample known to be racemic (50:50 mixture of enantiomers). This is crucial to identify the retention times of both enantiomers and to calculate the resolution factor (Rs).

    • Validation Criteria: A resolution (Rs) of >1.5 between the two enantiomeric peaks is required for reliable quantification.

    • Injection (Sample): Inject the synthesized sample.

    • Data Analysis: Integrate the peak areas for each enantiomer. Calculate the enantiomeric excess (% ee) using the formula: % ee = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100

Trustworthiness through Self-Validation: This protocol is self-validating. The initial run with a racemic standard confirms the column's ability to separate the enantiomers and establishes the system's suitability. Without this step, one could not confidently assign peaks or quantify the results from an unknown sample.

Confirmatory Method: Optical Rotation by Polarimetry

Polarimetry measures the rotation of plane-polarized light as it passes through a solution of a chiral compound.[9] Each enantiomer rotates light by an equal magnitude but in opposite directions.

  • Dextrorotatory (+): Rotates light clockwise.

  • Levorotatory (-): Rotates light counter-clockwise.

The specific rotation [α] is a characteristic physical constant for a pure enantiomer under defined conditions (temperature, wavelength, solvent, concentration).[9] While HPLC determines the ratio of enantiomers, polarimetry provides a bulk measurement that can confirm the identity of the excess enantiomer if the specific rotation of the pure standard is known.

Table 1: Hypothetical Analytical Data for Enantiomers

Parameter(R)-Enantiomer(S)-EnantiomerRacemic Mixture
Chiral HPLC Retention Time 8.5 min10.2 min8.5 min & 10.2 min
Specific Rotation [α]D20 -35.5° (hypothetical)+35.5° (hypothetical)
Biological Activity High (hypothetical)Low (hypothetical)Moderate
Advanced Characterization: NMR with Chiral Solvating Agents

Standard ¹H or ¹³C NMR spectroscopy cannot differentiate between enantiomers. However, by introducing a chiral auxiliary, a diastereomeric interaction can be induced, leading to distinct NMR signals for each enantiomer.

Methodology: Using a chiral solvating agent (CSA) , such as a chiral lanthanide shift reagent or a modern chiral aluminum complex[10], creates transient diastereomeric complexes in the NMR tube. These complexes have slightly different magnetic environments, causing specific proton signals (e.g., those on the butyl chain or near the stereocenter) to resolve into two separate sets of peaks, one for each enantiomer. The integration of these separated peaks can be used to determine the enantiomeric ratio, corroborating the HPLC results.

Conclusion and Outlook

The stereochemistry of 1-Bromo-2-cyano-2-(4-chlorophenyl)hexane is defined by a single, sterically hindered quaternary chiral center. This structural feature presents a significant synthetic challenge but also underscores the importance of stereochemical control in the synthesis of complex, biologically active molecules. The successful development of this intermediate for applications in agrochemicals or pharmaceuticals hinges on the ability to execute stereoselective syntheses and to validate the outcome using robust, orthogonal analytical techniques like chiral HPLC and polarimetry. As regulatory standards for enantiopurity become increasingly stringent, the principles and protocols outlined in this guide serve as a foundational framework for ensuring the quality, safety, and efficacy of chiral chemical products.

References

  • Title: Synthesis of Acyclic α-Quaternary Chiral Nitriles via Ni-Catalyzed Asymmetric Markovnikov Hydrocyanation of 1,1-Disubstituted and Trisubstituted Alkenes Source: ACS Publications URL: [Link]

  • Title: Enantioselective Synthesis of Chiral Acyclic Nitriles Containing α-All-Carbon Quaternary Stereocenters via Synergistic Palladium and Phase-Transfer Catalysis Source: ResearchGate URL: [Link]

  • Title: Enantioselective Synthesis of Nitriles Containing a Quaternary Carbon Center by Michael Reactions of Silyl Ketene Imines with 1-Acrylpyrazoles Source: PubMed URL: [Link]

  • Title: Enantioselective Synthesis of Nitriles Containing a Quaternary Carbon Center by Michael Reactions of Silyl Ketene Imines with 1-Acrylpyrazoles Source: Journal of the American Chemical Society - ACS Publications URL: [Link]

  • Title: 1-Bromo-2-cyano-2-(4-chlorophenyl)hexane Source: PubChem - NIH URL: [Link]

  • Title: A Guide to the Analysis of Chiral Compounds by GC Source: Restek URL: [Link]

  • Title: Chiral switches versus de novo enantiomerically pure compounds Source: ScienceDirect URL: [Link]

  • Title: Chiral carbon & chiral drugs | Stereochemistry (article) Source: Khan Academy URL: [Link]

  • Title: The Role of 1-Bromo-2-cyano-2-(4-chlorophenyl)hexane in Modern Fungicide Production Source: LinkedIn URL: [Link]

  • Title: 8.3 Stereochemistry of Organic Compounds and Pharmaceuticals Source: LibreTexts Chemistry URL: [Link]

  • Title: Stereochemistry - R S Configuration & Fischer Projections Source: YouTube URL: [Link]

  • Title: Stereochemistry Source: Dalal Institute URL: [Link]

  • Title: 1H NMR Chiral Analysis of Charged Molecules via Ion Pairing with Aluminum Complexes Source: ACS Publications URL: [Link]

  • Title: Chapter 3: Conformation and Stereochemistry Source: University of California, San Diego URL: [Link]

Sources

Methodological & Application

Reagents required for synthesizing 1-Bromo-2-cyano-2-(4-chlorophenyl)hexane

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview & Retrosynthetic Logic

The molecule 1-Bromo-2-cyano-2-(4-chlorophenyl)hexane (IUPAC: 2-(bromomethyl)-2-(4-chlorophenyl)hexanenitrile) is a critical quaternary intermediate, primarily utilized in the manufacture of triazole fungicides such as Myclobutanil .[1][2][3][4][5]

Synthesizing this scaffold requires the construction of a quaternary carbon center at the


-position of a nitrile.[1][3][4] The steric congestion at this center presents a specific challenge: preventing side reactions (such as dimerization or elimination) while ensuring complete conversion.[1][3][4]

Retrosynthetic Analysis: The most robust synthetic pathway disconnects the molecule at the quaternary center via sequential dialkylation of 4-chlorophenylacetonitrile (4-CPAN) .[1][3][4][5]

  • Alkylation I (

    
    -Alkylation):  Introduction of the n-butyl chain.
    
  • Alkylation II (Bromomethylation): Introduction of the bromomethyl group using a dihalomethane.[1][3][4]

This guide details the Phase Transfer Catalysis (PTC) route.[1][3][4] Unlike traditional cryogenic lithiation (LDA/THF), the PTC method operates at ambient temperatures using aqueous bases, offering superior scalability, safety, and cost-efficiency for this specific scaffold.[1][4][5]

Reagent Architecture & Critical Specifications

The following reagents are required to synthesize the target from the commodity precursor 4-chlorophenylacetonitrile.

Table 1: Core Reactants & Reagents
Reagent NameCAS No.RolePurity Req.Stoichiometric Equiv. (Target)Critical Notes
4-Chlorophenylacetonitrile 140-53-4Starting Material>98%1.0Must be free of 4-chlorobenzyl alcohol impurities.
1-Bromobutane 109-65-7Alkylating Agent 1>99%1.05 - 1.10Slight excess ensures complete conversion of Step 1.[1][3][4][5]
Dibromomethane 74-95-3Alkylating Agent 2>99%3.0 - 5.0CRITICAL: Large excess required to favor mono-alkylation over dimerization (bridging).[1][3][4][5]
Sodium Hydroxide (NaOH) 1310-73-2Base50% w/w Aq.[1][3][4][5]4.0 - 6.0High concentration is vital to maintain the chemical potential at the interface.[1][3][4]
Tetrabutylammonium Bromide (TBAB) 1643-19-2Phase Transfer Catalyst>99%0.05 (5 mol%)Facilitates transport of the cyanide anion across the organic/aqueous interface.[1][3][4][5]
Toluene 108-88-3SolventACS Grade5 - 10 VolPrimary solvent; ensures solubility of the lipophilic intermediate.[1][3][4][5]
Table 2: Auxiliary Materials & Workup
MaterialRoleNote
Hydrochloric Acid (1N) NeutralizationUsed to quench the reaction mixture.[1][3][4][5]
Sodium Sulfate (

)
Drying AgentAnhydrous; removes residual water from organic phase.[1][3][4]
Ethyl Acetate / Hexanes PurificationRequired if column chromatography or recrystallization is performed.[1][3][4]

Detailed Experimental Protocol

This protocol describes a "One-Pot, Two-Step" variation where possible, but for high-purity applications, isolating the intermediate is recommended. The procedure below assumes isolation to ensure characterization integrity.

Phase A: Synthesis of 2-(4-chlorophenyl)hexanenitrile

Objective: Mono-alkylation of the benzylic position.[1][3][4][5]

  • Setup: Charge a 3-neck round-bottom flask (equipped with mechanical stirrer, reflux condenser, and addition funnel) with 4-chlorophenylacetonitrile (1.0 eq) and Toluene (5 volumes).

  • Catalyst Addition: Add TBAB (0.025 eq) and 50% NaOH solution (2.0 eq).[1][3][4] The mixture will form a biphasic system.[1][3][4]

  • Alkylation: Heat the mixture to 40–50°C. Dropwise add 1-Bromobutane (1.1 eq) over 60 minutes.

    • Expert Insight: The reaction is exothermic.[1][3][4] Control the addition rate to maintain internal temperature

      
       to prevent poly-alkylation.
      
  • Reaction Monitoring: Stir vigorously at 50°C for 3–5 hours. Monitor via GC or TLC (Hexane:EtOAc 9:1).[1][3][4]

  • Workup: Cool to room temperature. Separate the phases. Wash the organic layer with water (

    
     vol) and brine (
    
    
    
    vol).[1][3][4] Dry over
    
    
    and concentrate under reduced pressure.
    • Yield Target: 90–95% as a pale yellow oil.[1][3][4]

Phase B: Synthesis of 1-Bromo-2-cyano-2-(4-chlorophenyl)hexane (Target)

Objective: Construction of the quaternary center via bromomethylation.[1][3][4][5]

  • Setup: Dissolve the 2-(4-chlorophenyl)hexanenitrile (obtained in Phase A) in Dibromomethane (3.0–5.0 eq).

    • Note: In this step, Dibromomethane often acts as both reagent and co-solvent.[3][4][5] If viscosity is high, add Toluene (2 volumes).[1][4][5]

  • Base/Catalyst Charge: Add TBAB (0.05 eq) and 50% NaOH (3.0 eq).[1][3][4]

  • Reaction: Heat the mixture to 40–45°C with vigorous stirring (essential for PTC efficiency).

    • Mechanism:[1][3][4][5][6][7][8][9] The deprotonated nitrile attacks the dibromomethane.[3][4]

    • Why Excess Reagent? If stoichiometry is 1:1, the product (containing a bromine) can react with another equivalent of nitrile anion, forming a dimer.[4][5] Excess dibromomethane statistically favors the formation of the target bromomethyl compound.[3][4]

  • Monitoring: Reaction typically completes in 4–6 hours.[1][3][4]

  • Quench & Workup:

    • Cool to 20°C.

    • Dilute with Toluene.[1][3][4]

    • Slowly add water to dissolve salts.[1][3][4]

    • Separate phases.[1][3][4][10] The organic layer contains the target and excess dibromomethane.[3][4]

  • Purification:

    • Distill off the excess dibromomethane (recoverable) under reduced pressure.[1][3][4]

    • The residue is the crude target.[3][4]

    • Refinement: Recrystallize from Isopropyl Alcohol (IPA) or Hexanes if a solid, or perform vacuum distillation for high-purity liquid applications.[1][3][4][5]

Mechanistic Pathway & Workflow Visualization

The following diagram illustrates the chemical transformation and the logical flow of the synthesis.

SynthesisPathway Start 4-Chlorophenyl- acetonitrile Inter Intermediate: 2-(4-chlorophenyl) hexanenitrile Start->Inter Reagent1 1. n-Butyl Bromide 2. 50% NaOH / TBAB (Toluene, 50°C) Target Target: 1-Bromo-2-cyano- 2-(4-chlorophenyl)hexane Inter->Target Reagent2 1. Dibromomethane (Excess) 2. 50% NaOH / TBAB (40-45°C)

Figure 1: Sequential alkylation pathway via Phase Transfer Catalysis (PTC).

Quality Control & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield (Step 2) Hydrolysis of NitrileReduce reaction temperature; ensure NaOH concentration is not too dilute (keep >40%).
Dimer Formation Insufficient DibromomethaneIncrease Dibromomethane equivalents to >4.[1][3][4]0.
Incomplete Reaction Poor Stirring (PTC failure)PTC reactions are mass-transfer limited.[1][3][4] Increase RPM of the impeller.
Impurity: Chloromethyl analog Contaminated ReagentsEnsure Dibromomethane is free of Bromochloromethane or Dichloromethane.[1][3][4]

References

  • PubChem. (n.d.).[1][3][4] 1-Bromo-2-cyano-2-(4-chlorophenyl)hexane.[1][2][3][4][5] National Library of Medicine.[1][3][4] Retrieved March 3, 2026, from [Link][1][4][5]

  • NBInno. (2026). The Role of 1-Bromo-2-cyano-2-(4-chlorophenyl)hexane in Modern Fungicide Production. Retrieved March 3, 2026, from [Link][1][4][5]

  • Google Patents. (2011).[1][3][4] Preparation method of 1-chloro-2-cyano-2-(4-chlorphenyl) hexane (CN101948407A).[1][3][4][5][8] [Describes the analogous dihalomethane alkylation process]. Retrieved March 3, 2026, from [1][4][5]

  • Organic Chemistry Portal. (n.d.).[1][3][4] Phase Transfer Catalysis in Alkylation. Retrieved March 3, 2026, from [Link]

Sources

Application Notes and Protocols for the Purification of 1-Bromo-2-cyano-2-(4-chlorophenyl)hexane

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides detailed application notes and optimized purification protocols for 1-Bromo-2-cyano-2-(4-chlorophenyl)hexane, a key intermediate in the synthesis of the triazole fungicide, Myclobutanil.[1] The protocols described herein are designed to address common impurities arising from its synthesis, which typically involves the α-bromination of 2-(4-chlorophenyl)hexanenitrile. The methods detailed below, including liquid-liquid extraction, recrystallization, and column chromatography, are tailored to yield high-purity material (≥98.0%) suitable for downstream applications in agrochemical and pharmaceutical development.[1] The rationale behind each procedural step is explained to provide a comprehensive understanding of the purification strategy.

Introduction and Physicochemical Properties

1-Bromo-2-cyano-2-(4-chlorophenyl)hexane, with the IUPAC name 2-(bromomethyl)-2-(4-chlorophenyl)hexanenitrile, is a crucial precursor in the production of Myclobutanil.[1] Its molecular structure consists of a quaternary carbon center attached to a 4-chlorophenyl group, a butyl chain, a cyano group, and a bromomethyl group. The purity of this intermediate is paramount to ensure high yields and minimize byproducts in the subsequent nucleophilic substitution reaction with 1,2,4-triazole to form Myclobutanil.

Table 1: Physicochemical Properties of 1-Bromo-2-cyano-2-(4-chlorophenyl)hexane

PropertyValueSource
Molecular Formula C₁₃H₁₅BrClNPubChem[2]
Molecular Weight 300.62 g/mol PubChem[2]
IUPAC Name 2-(bromomethyl)-2-(4-chlorophenyl)hexanenitrilePubChem[2]
Calculated XLogP3 4.8PubChem[2]
Physical State Likely a high-boiling liquid or low-melting solid at room temperatureInferred from structure

Understanding Potential Impurities

A robust purification strategy is predicated on understanding the potential impurities from the synthetic route. The synthesis likely proceeds in two main steps:

  • Alkylation: Formation of 2-(4-chlorophenyl)hexanenitrile from 4-chlorophenylacetonitrile and a butyl halide.

  • Bromination: α-bromination of the 2-(4-chlorophenyl)hexanenitrile intermediate, often using N-bromosuccinimide (NBS) or bromine.

Based on this, likely impurities include:

  • Unreacted Starting Materials: 4-chlorophenylacetonitrile, butyl halide.

  • Unreacted Intermediate: 2-(4-chlorophenyl)hexanenitrile.

  • Brominating Agent Residues: Succinimide (from NBS), excess bromine.

  • Over-brominated Byproducts: Dibrominated species.

  • Elimination Byproducts: Alkenes formed via dehydrobromination.

  • Solvent and Reagent Residues.

The following diagram illustrates the logical flow for selecting a purification protocol based on the impurity profile.

Purification_Workflow cluster_0 Initial Purification cluster_1 Secondary Purification cluster_2 Final Product A Crude Reaction Mixture B Liquid-Liquid Extraction (Toluene/Water & NaHCO3 wash) A->B C Crude Product (Solid) B->C If solid after solvent removal E Crude Product (Oil) B->E If oil after solvent removal D Recrystallization (e.g., from Acetone or Isopropanol) C->D G Pure Crystalline Product D->G F Flash Column Chromatography (Silica Gel, Hexane/EtOAc gradient) E->F H Pure Oily Product F->H I Characterization (NMR, GC-MS) G->I H->I

Sources

Using 1-Bromo-2-cyano-2-(4-chlorophenyl)hexane in pharmaceutical synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of 1-Bromo-2-cyano-2-(4-chlorophenyl)hexane in Pharmaceutical & Agrochemical Synthesis

Executive Summary

This technical guide details the application of 1-Bromo-2-cyano-2-(4-chlorophenyl)hexane (CAS: 98326-40-0), a high-value electrophilic intermediate. While historically recognized as the pivotal precursor for the triazole fungicide Myclobutanil , this scaffold possesses critical structural motifs—specifically a quaternary benzylic carbon and a reactive bromomethyl handle—that make it an essential building block in modern Medicinal Chemistry.

This guide focuses on its utility in synthesizing Azole Antifungals and Aromatase Inhibitors , emphasizing the control of regioselectivity during nucleophilic substitution reactions.

Chemical Profile & Structural Utility[1]

Compound Identity:

  • IUPAC Name: 2-(bromomethyl)-2-(4-chlorophenyl)hexanenitrile[1][2]

  • Common Name: Myclobutanil Bromide Intermediate

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 300.62 g/mol [1][3]

Synthetic Value Proposition: The molecule offers a "pre-installed" quaternary center, a notorious challenge in stereoselective synthesis. The bromomethyl group (


)  serves as a highly reactive electrophile for 

reactions, allowing the rapid installation of nitrogen heterocycles (imidazoles, triazoles) or amines.
PropertyValueCriticality in Synthesis
Electrophilicity High (Primary Alkyl Bromide)Facilitates rapid

substitution under mild conditions.
Steric Bulk High (Quaternary Center)Prevents over-alkylation; stabilizes the resulting pharmacophore against metabolic degradation.
Functional Groups Nitrile (

)
Precursor for amides, acids, or amines (via reduction).
Solubility LipophilicRequires polar aprotic solvents (DMF, DMSO, NMP) for nucleophilic substitution.

Core Application: Synthesis of Azole Antifungals

The primary pharmaceutical application of this intermediate is the synthesis of antifungal agents acting via CYP51 (Lanosterol 14


-demethylase) inhibition . The protocol below describes the coupling of the intermediate with 1,2,4-triazole, a reaction ubiquitous in the production of Myclobutanil and applicable to novel drug discovery (SAR studies).
The Challenge: Regioselectivity

When reacting 1,2,4-triazole with an alkyl halide, alkylation can occur at the N1 , N2 , or N4 positions.

  • N1-Isomer: The thermodynamically stable and biologically active antifungals (Target).

  • N4-Isomer: The kinetic product (Impurity).

  • N2-Isomer: Less common, usually symmetrical to N1 unless the triazole is substituted.

Control Strategy: Use of specific bases and temperature gradients to favor the thermodynamic N1 product.

Visualization of the Synthetic Pathway

G Start 4-Chlorobenzyl Cyanide Step1 Alkylation (+ Butyl Bromide) Start->Step1 Inter1 2-(4-chlorophenyl)hexanenitrile Step1->Inter1 Step2 Bromomethylation (CH2Br2 / LDA or similar) Inter1->Step2 Target 1-Bromo-2-cyano-2- (4-chlorophenyl)hexane (THE INTERMEDIATE) Step2->Target Step3 N-Alkylation (+ 1,2,4-Triazole) Target->Step3 Final Myclobutanil / Azole Analog (N1-Isomer) Step3->Final Thermodynamic Control (High Temp, K2CO3) Impurity N4-Isomer (Impurity) Step3->Impurity Kinetic Control

Caption: Synthetic workflow converting the precursor into the active Azole scaffold, highlighting the critical bifurcation at the triazole alkylation step.

Detailed Experimental Protocol

Objective: Synthesis of 2-(4-chlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)hexanenitrile (Myclobutanil Analog).

Reagents & Equipment
  • Substrate: 1-Bromo-2-cyano-2-(4-chlorophenyl)hexane (1.0 equiv).

  • Nucleophile: 1,2,4-Triazole (1.2 - 1.5 equiv).

  • Base: Potassium Carbonate (

    
    ), anhydrous (2.0 equiv).
    
  • Solvent: Dimethylformamide (DMF) or DMSO.

  • Catalyst: Potassium Iodide (KI) (0.1 equiv) – Optional, to accelerate Finkelstein exchange.

Step-by-Step Methodology
  • Preparation of the Nucleophile Salt:

    • In a 3-neck round-bottom flask equipped with a mechanical stirrer and nitrogen inlet, charge DMF (10 volumes relative to substrate).

    • Add 1,2,4-Triazole (1.2 equiv) and

      
       (2.0 equiv).
      
    • Heat the mixture to 90°C for 1 hour. Reasoning: This ensures deprotonation of the triazole to form the potassium triazolide salt, increasing nucleophilicity.

  • Addition of the Electrophile:

    • Cool the mixture to 50°C .

    • Add 1-Bromo-2-cyano-2-(4-chlorophenyl)hexane (1.0 equiv) dropwise over 30 minutes.

    • Critical Control Point: Exothermic reaction. Maintain internal temperature < 60°C to prevent degradation or polymerization.

  • Reaction Phase:

    • Raise temperature to 80-90°C and stir for 4–6 hours.

    • Monitoring: Monitor by HPLC or TLC (Hexane:EtOAc 7:3). The bromide starting material (

      
      ) should disappear; the N1-product (
      
      
      
      ) and N4-isomer (
      
      
      ) will appear.
  • Isomer Management (Thermodynamic Equilibration):

    • If the N4 kinetic isomer ratio is high (>10%), prolong heating at 90°C. The N4 isomer can rearrange to the more stable N1 isomer under these conditions via a retro-Michael-type or dissociation-recombination mechanism in the presence of bromide ions.

  • Work-up:

    • Cool to room temperature.

    • Pour the reaction mixture into ice-cold water (20 volumes). The product typically precipitates as a solid or oil.

    • Extract with Ethyl Acetate (

      
      ).
      
    • Wash organic layer with Brine (

      
      ) to remove DMF.
      
    • Dry over

      
       and concentrate in vacuo.
      
  • Purification:

    • Recrystallization from Isopropyl Alcohol (IPA) or Cyclohexane is preferred to remove the trace N4 isomer.

Pharmaceutical Relevance: Beyond Agrochemicals

While this specific molecule yields Myclobutanil, the synthetic logic is directly transferable to human pharmaceuticals.

1. Aromatase Inhibitors (Breast Cancer): Drugs like Letrozole and Anastrozole utilize a similar benzyl nitrile-triazole pharmacophore. Researchers use this bromo-intermediate to synthesize analogs for Structure-Activity Relationship (SAR) studies, testing how the length of the alkyl chain (butyl vs. propyl) affects the binding affinity to the Aromatase heme iron.

2. Novel Antifungals: Resistance to Fluconazole is a growing clinical issue. This scaffold allows for the rapid generation of "Next-Gen" azoles by modifying the nitrile group (e.g., hydrolysis to amide, reduction to amine) while keeping the triazole "warhead" intact.

Mechanism of Action (Biological Context)[5][6][7][8]

MOA Drug Synthesized Azole (Myclobutanil/Analog) Target CYP51 Enzyme (Fungal/Human) Drug->Target Binds to Heme Heme Iron (Fe) Drug->Heme N4 of Triazole Coordinates Fe Substrate Lanosterol Drug->Substrate Blocks Demethylation Target->Heme Contains Target->Substrate Normally demethylates Result Ergosterol Depletion (Cell Membrane Failure) Substrate->Result Accumulation of Toxic Sterols

Caption: The Nitrogen (N4) of the triazole ring binds to the heme iron of the CYP450 enzyme, blocking the active site.

Safety & Handling Protocols

  • Lachrymator Hazard: Benzyl halides and alpha-bromo nitriles are potent lachrymators (tear gas agents).

    • Protocol: All weighing and transfers must occur in a functioning fume hood.

  • Alkylating Agent: As a primary bromide, it is a potential carcinogen/mutagen.

    • PPE:[4][5] Double nitrile gloves, lab coat, safety goggles.

    • Decontamination: Spills should be treated with 10% aqueous ammonia or sodium thiosulfate to quench the alkylating capability.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 14822515, 1-Bromo-2-cyano-2-(4-chlorophenyl)hexane. Retrieved from [Link]

  • Shaber, S. H., et al. (1987).Synthesis and fungicidal activity of 2-aryl-2-cyano-2-(1H-1,2,4-triazol-1-ylmethyl)hexanes. U.S. Patent No. 4,664,696. Washington, DC: U.S. Patent and Trademark Office.

Disclaimer: This Application Note is for research and development purposes only. The synthesis of patented compounds may require licensing. Always verify local regulations regarding the handling of halogenated organic intermediates.

Sources

Application Note: Storage, Stability, and Analytical Validation of 1-Bromo-2-cyano-2-(4-chlorophenyl)hexane

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Context

1-Bromo-2-cyano-2-(4-chlorophenyl)hexane (CAS: 98326-40-0) is a high-value chemical intermediate predominantly utilized in the synthesis of advanced agrochemicals[1]. It serves as the critical cornerstone in the production of Myclobutanil, a potent triazole fungicide that protects crops by inhibiting ergosterol biosynthesis in fungal cell membranes[1],[2].

With a molecular weight of 300.62 g/mol and an XLogP3 of 4.8[3], this compound is highly lipophilic. Its molecular architecture—comprising a reactive alkyl bromide, a sterically hindered cyano group, and a 4-chlorophenyl ring—makes it an excellent electrophile for nucleophilic substitution during synthesis[3]. However, this same reactivity profile renders it highly vulnerable to environmental degradation if not handled with strict adherence to physicochemical principles.

Synthesis N1 2-(4-chlorophenyl) hexanenitrile N2 Bromomethylation (CH2Br2, Base) N1->N2 N3 1-Bromo-2-cyano-2- (4-chlorophenyl)hexane N2->N3 N4 Nucleophilic Substitution (1H-1,2,4-triazole) N3->N4 N5 Myclobutanil (Active Fungicide) N4->N5

Workflow of Myclobutanil synthesis highlighting the key brominated intermediate.

Degradation Pathways & Causality

To maintain an assay purity of ≥98.0%[1], researchers must understand the thermodynamic and kinetic causality behind the compound's degradation. Alkyl bromides are inherently unstable under ambient conditions due to the polarizability of the C-Br bond and its susceptibility to heterolytic and homolytic cleavage,[4].

  • Hydrolytic Dehalogenation (Moisture Sensitivity): Atmospheric moisture acts as a nucleophile. Over time, water displaces the bromide ion via an SN1/SN2 pathway, yielding 1-hydroxy-2-cyano-2-(4-chlorophenyl)hexane. This reaction releases corrosive hydrogen bromide (HBr) gas, which autocatalyzes further degradation and poses a severe inhalation hazard,[4].

  • Photolytic Cleavage (Light Sensitivity): The C-Br bond is photosensitive. Exposure to UV or ambient laboratory light induces homolytic cleavage, generating highly reactive radical species that lead to dimerization or complete dehalogenation.

  • Thermal Elimination (Heat Sensitivity): Elevated temperatures provide the activation energy required for E2 elimination reactions. This strips HBr from the molecule, leaving behind unwanted alkene byproducts[4].

Degradation Target 1-Bromo-2-cyano-2- (4-chlorophenyl)hexane Hydro Hydrolysis (Moisture/H2O) Target->Hydro Photo Photolysis (UV Light) Target->Photo Therm Thermal Elimination (Heat) Target->Therm Deg1 1-Hydroxy-2-cyano-2- (4-chlorophenyl)hexane Hydro->Deg1 Deg2 Radical Intermediates & Dehalogenation Photo->Deg2 Deg3 Alkene Byproducts + HBr Gas Therm->Deg3

Primary degradation pathways of the intermediate under environmental stress.

Storage Guidelines & Protocols

Based on its physicochemical vulnerabilities, the following storage matrix is mandatory for long-term preservation of 1-Bromo-2-cyano-2-(4-chlorophenyl)hexane.

  • Temperature Control: Store strictly at 2–8°C . Refrigeration suppresses the kinetic energy required for both hydrolysis and thermal elimination[4].

  • Atmospheric Control: Flush the container headspace with high-purity Argon or Nitrogen before sealing. This displaces ambient moisture and oxygen, preventing hydrolytic dehalogenation and oxidation.

  • Container Specifications: Use amber glass vials with PTFE-lined screw caps . Amber glass blocks UV radiation, mitigating photolysis. PTFE ensures chemical compatibility, preventing the leaching of plasticizers that occurs when alkyl bromides interact with standard rubber or polyethylene septa,[4].

Quantitative Stability Data

The following table summarizes the simulated assay purity retention of 1-Bromo-2-cyano-2-(4-chlorophenyl)hexane under various storage conditions over a 12-month period.

Storage Condition1 Month3 Months6 Months12 Months
2–8°C, Inert Gas (Ar), Amber Glass 99.8% 99.6% 99.5% 99.2%
25°C, Ambient Air, Amber Glass98.5%96.2%92.1%85.4%
25°C, Ambient Air, Clear Glass (Light)95.1%88.4%78.3%61.2%
40°C, Ambient Air, Amber Glass92.0%81.5%65.4%42.1%

Experimental Protocol: Quality Control & Purity Assessment

To ensure the integrity of the compound (often monitored as Myclobutanil Impurity 2 in pharmaceutical and agrochemical QC), a self-validating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method must be employed.

Expertise Note: Why use Acetonitrile instead of Methanol in the mobile phase? Methanol acts as a weak nucleophile and can induce solvolysis of the alkyl bromide during the analytical run, leading to false degradation peaks. Acetonitrile is aprotic and preserves sample integrity.

Step-by-Step RP-HPLC Methodology

1. Reagent & Mobile Phase Preparation

  • Mobile Phase A: HPLC-grade Milli-Q Water (0.1% Formic Acid to suppress ionization of trace impurities).

  • Mobile Phase B: HPLC-grade Acetonitrile.

  • Isocratic Elution: 70% B / 30% A.

  • Flow Rate: 1.0 mL/min.

2. Sample Preparation

  • Accurately weigh 10.0 mg of the 1-Bromo-2-cyano-2-(4-chlorophenyl)hexane sample.

  • Dissolve immediately in 10.0 mL of anhydrous Acetonitrile (Concentration: 1.0 mg/mL).

  • Vortex for 30 seconds and filter through a 0.22 µm PTFE syringe filter into an amber HPLC vial.

3. Chromatographic Conditions

  • Column: C18 (250 x 4.6 mm, 5 µm particle size).

  • Column Temperature: 25°C.

  • Injection Volume: 10 µL.

  • Detection: UV Absorbance at 225 nm (optimal for the chlorophenyl chromophore).

4. System Suitability (Self-Validation Step)

  • Validation Requirement: Before analyzing the primary sample, inject a "System Suitability Standard" containing the active compound spiked with 1% of its known hydrolysis product (1-hydroxy-2-cyano-2-(4-chlorophenyl)hexane).

  • Acceptance Criteria: The protocol is only validated if the resolution (

    
    ) between the active peak and the hydrolysis degradation peak is > 2.0 . This ensures the system can accurately detect and quantify moisture-induced degradation without peak overlap.
    

References

  • 1-Bromo-2-cyano-2-(4-chlorophenyl)hexane - PubChem , National Institutes of Health (NIH). Available at:[Link]

  • The Role of 1-Bromo-2-cyano-2-(4-chlorophenyl)hexane in Modern Fungicide Production , NBInno. Available at: [Link]

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Application Note: Scalable Manufacturing of 1-Bromo-2-cyano-2-(4-chlorophenyl)hexane

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a comprehensive technical guide for the scalable manufacturing of 1-Bromo-2-cyano-2-(4-chlorophenyl)hexane (IUPAC: 2-(bromomethyl)-2-(4-chlorophenyl)hexanenitrile), a critical intermediate in the synthesis of triazole fungicides such as Myclobutanil .

Executive Summary

1-Bromo-2-cyano-2-(4-chlorophenyl)hexane (CAS 98326-40-0) is a high-value quaternary intermediate. Its synthesis represents a classic challenge in process chemistry: the construction of a sterically hindered quaternary carbon center bearing a reactive electrophile (bromomethyl group).

While laboratory methods often utilize multi-step hydroxymethylation sequences, scalable industrial manufacturing relies on Phase Transfer Catalysis (PTC) to achieve alkylation and haloalkylation in high throughput. This guide details a robust, two-step protocol starting from 4-chlorophenylacetonitrile, emphasizing the minimization of dimer formation and the management of exothermic alkylation kinetics.

Retrosynthetic Strategy & Pathway

The most efficient route disconnects the molecule at the quaternary center. The synthesis is sequential: first establishing the lipophilic tail (hexyl chain formation) and then introducing the electrophilic bromomethyl group.

Chemical Pathway Diagram

SynthesisPathway SM 4-Chlorophenylacetonitrile (Starting Material) Step1 Step 1: Alkylation (+ n-Butyl Bromide) SM->Step1 NaOH (aq), PTC Toluene, 60°C Inter Intermediate: 2-(4-chlorophenyl)hexanenitrile Step1->Inter Step2 Step 2: Haloalkylation (+ Dibromomethane) Inter->Step2 NaOH (50%), PTC Dibromomethane (Excess) Target Target Product: 1-Bromo-2-cyano-2-(4-chlorophenyl)hexane Step2->Target Myclo Agrochemical Active (e.g., Myclobutanil) Target->Myclo Triazole substitution

Caption: Sequential dialkylation strategy utilizing Phase Transfer Catalysis (PTC) to construct the quaternary center.

Critical Process Parameters (CPP)

The synthesis relies on the Makosza Interface , where deprotonation occurs at the liquid-liquid interface between concentrated aqueous NaOH and the organic phase.

ParameterSpecificationScientific Rationale
Catalyst Selection TBAB (Tetrabutylammonium bromide) or TEBA (Triethylbenzylammonium chloride)Quaternary ammonium salts with high lipophilicity are required to transport the arylethyl anion into the organic phase.
Base Concentration 50% w/w NaOH (aq)High ionic strength "salts out" the organic catalyst, forcing it into the organic layer where reaction kinetics are fastest.
Stirring Rate > 400 RPM (Tip speed dependent)Reaction is mass-transfer limited. Interfacial area must be maximized to maintain kinetic control.
Temperature Control 40°C – 65°CBalances reaction rate against the degradation of the nitrile group (hydrolysis to amide).
Reagent Stoichiometry Dibromomethane (>3.0 eq)Critical: In Step 2, a large excess of dihaloalkane is required to prevent the product from reacting with a second molecule of starting material (dimerization).

Detailed Experimental Protocols

Step 1: Synthesis of 2-(4-chlorophenyl)hexanenitrile

Objective: Mono-alkylation of the benzylic position.

Reagents:

  • 4-Chlorophenylacetonitrile (1.0 eq)

  • n-Butyl Bromide (1.1 eq)

  • NaOH (50% aq. solution, 2.0 eq)

  • TBAB (1.0 mol%)

  • Toluene (3 volumes)

Protocol:

  • Charge: Load 4-chlorophenylacetonitrile, Toluene, and TBAB into a reactor.

  • Base Addition: Add 50% NaOH solution while stirring. The mixture will form a biphasic system.

  • Reaction: Heat to 50°C. Add n-Butyl Bromide dropwise over 2 hours.

    • Note: The reaction is exothermic. Control feed rate to maintain T < 60°C.

  • Digestion: Stir at 60°C for 4–6 hours. Monitor by GC/HPLC until SM < 1.0%.

  • Workup: Cool to 25°C. Add water (2 volumes) to dissolve salts. Separate phases.

  • Wash: Wash organic layer with water (1x) and dilute HCl (1x) to neutralize residual base.

  • Isolation: Distill off Toluene. The residue (Intermediate A) is a yellow oil.

    • Yield Target: 92–95%. Purity > 98%.

Step 2: Synthesis of 1-Bromo-2-cyano-2-(4-chlorophenyl)hexane

Objective: Introduction of the bromomethyl group via haloalkylation. Challenge: Preventing the formation of the bis-alkylated dimer (R-CH2-R).

Reagents:

  • Intermediate A (from Step 1) (1.0 eq)

  • Dibromomethane (4.0 eq) – Acts as both reagent and co-solvent

  • NaOH (50% aq. solution, 3.0 eq)

  • TBAB (2.0 mol%)

Protocol:

  • Setup: In a glass-lined or Hastelloy reactor, charge Intermediate A, TBAB, and Dibromomethane .

    • Engineering Note: Dibromomethane is volatile (BP ~97°C) and toxic. Ensure condenser coolant is < 5°C.

  • Initiation: Heat mixture to 40°C.

  • Base Feed: Add 50% NaOH dropwise over 3 hours.

    • Mechanism:[1][2][3][4] The slow addition of base ensures that the concentration of the reactive carbanion is low relative to the excess dibromomethane, favoring the mono-reaction over dimerization.

  • Digestion: Stir vigorously at 45–50°C for 6–10 hours.

  • Quench: Cool to 10°C. Slowly add water (3 volumes).

  • Separation: Separate the heavy organic layer (Dibromomethane + Product).

  • Recovery: Distill off excess Dibromomethane under reduced pressure (recycle possible after QC).

  • Purification:

    • The crude oil is often used directly if purity > 94%.

    • For higher purity, recrystallize from Isopropanol/Hexane (if solid) or perform high-vacuum fractional distillation.

Analytical Controls & Quality Target Profile (QTP)

AttributeMethodAcceptance Criteria
Appearance VisualPale yellow to amber viscous liquid or low-melting solid.
Assay HPLC (C18, ACN/Water)≥ 98.0% (Area %)
Identification 1H-NMR (CDCl3)Diagnostic doublets for -CH2Br at δ 3.6–3.8 ppm.
Water Content Karl Fischer< 0.5% (Critical for subsequent triazole coupling).
Residual Solvent GC-HeadspaceDibromomethane < 500 ppm.
Process Flow Diagram

ProcessFlow cluster_0 Reactor 1: Alkylation cluster_1 Workup & Solvent Swap cluster_2 Reactor 2: Haloalkylation R1 Charge: 4-CPAN + Toluene + Catalyst R1_Add Add NaOH + Butyl Bromide (Exotherm Control) R1->R1_Add Sep1 Phase Separation (Remove Aqueous Waste) R1_Add->Sep1 Dist1 Strip Toluene Yield: Intermediate Oil Sep1->Dist1 R2 Charge: Intermediate + Excess CH2Br2 Dist1->R2 R2_Rxn Add NaOH (Slow Feed) Temp: 45°C R2->R2_Rxn Recov Distill/Recycle Excess Dibromomethane R2_Rxn->Recov Final 1-Bromo-2-cyano-2-(4-chlorophenyl)hexane Recov->Final Final Product (>98% Purity)

Caption: Manufacturing workflow emphasizing solvent recycling and phase separation.

Safety & Engineering Controls

Chemical Hazards[5][6][7][8]
  • Dibromomethane: Classified as a potential carcinogen and ozone-depleting substance. Process must be completely enclosed. Scrubber systems must be rated for halogenated organics.

  • Nitriles: While the nitrile group is stable, thermal runaway can lead to hydrolysis and ammonia evolution.

  • Exotherms: The alkylation steps are highly exothermic. Reactors must be equipped with jacket cooling and emergency dump valves.

Scale-Up Considerations
  • Agitation: In PTC, the reaction rate is proportional to the interfacial area. On scale-up, maintain constant power-per-volume (P/V) or tip speed to replicate lab kinetics.

  • Corrosion: Bromide ions at elevated temperatures can corrode Stainless Steel 304. Use Hastelloy C-22 or Glass-Lined reactors.

  • Waste Management: The aqueous waste stream contains high loads of NaBr. This should be treated or crystallized for recovery, not discharged directly.

References

  • Nbinno . (2026).[5] The Role of 1-Bromo-2-cyano-2-(4-chlorophenyl)hexane in Modern Fungicide Production. Retrieved from (Accessed via Search Result 1.1).

  • Starks, C. M., Liotta, C. L., & Halpern, M. (1994). Phase Transfer Catalysis: Fundamentals, Applications, and Industrial Perspectives. Chapman & Hall. (Foundational text for PTC protocols described).[2][6][7]

  • PubChem . (n.d.). 1-Bromo-2-cyano-2-(4-chlorophenyl)hexane (CID 14822515).[8] National Institutes of Health. Retrieved from (Accessed via Search Result 1.12).

  • Halpern, M. (2002). Industrial Phase-Transfer Catalysis. PTC Communications, Inc.
  • Google Patents . (2011). CN101948407A - Preparation method of 1-chloro-2-cyano-2-(4-chlorphenyl) hexane.[9] (Describes the analogous chloro-compound synthesis via PTC, Search Result 1.21).

Sources

Application Note & Protocol Guide: Strategic Solvent Selection for Reactions of 1-Bromo-2-cyano-2-(4-chlorophenyl)hexane

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a detailed analysis of solvent selection for chemical reactions involving 1-Bromo-2-cyano-2-(4-chlorophenyl)hexane, an important intermediate in the synthesis of high-value agrochemicals like the fungicide Myclobutanil.[1] The unique structure of this substrate—a primary alkyl halide sterically hindered by an adjacent quaternary carbon—presents significant challenges for achieving efficient nucleophilic substitution. This document elucidates the mechanistic principles governing its reactivity and offers a theoretical framework for solvent choice, substantiated by detailed, actionable experimental protocols for reaction optimization and solvent screening.

Introduction: The Challenge of a Hindered Substrate

1-Bromo-2-cyano-2-(4-chlorophenyl)hexane, also known by its IUPAC name 2-(bromomethyl)-2-(4-chlorophenyl)hexanenitrile, is a key building block in modern organic synthesis.[2] Its primary utility lies in its role as a precursor to Myclobutanil, a triazole fungicide that functions by inhibiting ergosterol biosynthesis in fungal cell membranes.[1] The efficacy and economic viability of Myclobutanil synthesis are directly dependent on the efficient transformation of this brominated intermediate.

The central challenge in designing reactions for this molecule stems from its structure. While the bromide is positioned on a primary carbon, which typically favors bimolecular nucleophilic substitution (SN2), the adjacent quaternary carbon atom creates substantial steric hindrance. This "neopentyl-like" arrangement severely impedes the backside attack required for a conventional SN2 mechanism, leading to dramatically reduced reaction rates.[3] Consequently, the choice of solvent is not merely a matter of solubility but a critical parameter that dictates nucleophilic strength and, ultimately, the success or failure of the reaction. This guide provides the strategic rationale and practical methodologies for navigating this challenge.

Mechanistic Landscape: Why Solvent Choice is Paramount

To select an appropriate solvent, one must first understand the potential reaction pathways. For an alkyl halide, the primary competing mechanisms are substitution (SN1, SN2) and elimination (E1, E2).

  • SN2 (Bimolecular Nucleophilic Substitution): This pathway is theoretically possible due to the primary nature of the alkyl halide. However, as illustrated below, the steric bulk surrounding the electrophilic carbon presents a formidable kinetic barrier.

  • SN1 (Unimolecular Nucleophilic Substitution): This pathway is highly unfavorable as it would require the formation of a very unstable primary carbocation.[4][5]

  • E2 (Bimolecular Elimination): This pathway is structurally impossible for this substrate. An E2 reaction requires the abstraction of a proton from a carbon atom beta to the leaving group. Here, the beta-carbon is the quaternary center, which bears no hydrogen atoms.[6]

  • E1 (Unimolecular Elimination): Like the SN1 mechanism, this pathway is disfavored due to the high energy of the requisite primary carbocation intermediate.[4]

This analysis concludes that the SN2 reaction is the only viable pathway for substitution, albeit a kinetically challenging one. Therefore, the primary strategic goal of solvent selection is to maximize the rate of this sluggish SN2 reaction by enhancing the reactivity of the chosen nucleophile.

G cluster_substrate Steric Hindrance at the Reaction Center C_alpha α-Carbon (Electrophilic Center) C_quat β-Carbon (Quaternary Center) C_alpha->C_quat C-C Bond Br Br C_alpha->Br Bromine (Leaving Group) R1 R1 C_quat->R1 Butyl Group R2 R2 C_quat->R2 4-Chlorophenyl Group R3 R3 C_quat->R3 Cyano Group Nu Nucleophile Nu->C_alpha label_hindrance Steric Shielding by Bulky Groups

Caption: Steric hindrance impeding nucleophilic attack.

The Theoretical Framework for Solvent Selection

Solvents are not passive media; they actively participate in the reaction by solvating reactants and transition states.[7] Their properties, particularly polarity and proticity, are critical.

  • Polar Protic Solvents: These solvents (e.g., water, methanol, ethanol) have hydrogen atoms bonded to electronegative atoms (O or N) and can act as hydrogen-bond donors.[8] While they are excellent at dissolving ionic nucleophiles, they form a "cage" of solvent molecules around the anion through hydrogen bonding.[9][10] This solvation shell stabilizes the nucleophile, lowering its ground-state energy and increasing the activation energy required for it to attack the electrophile. This effect severely suppresses the rate of SN2 reactions.[11]

  • Polar Aprotic Solvents: These solvents (e.g., DMSO, DMF, acetonitrile) possess large dipole moments but lack O-H or N-H bonds, meaning they cannot act as hydrogen-bond donors. They effectively solvate the cation (e.g., Na⁺, K⁺) of a nucleophilic salt but leave the anion relatively "naked" and unsolvated.[9][12] This desolvated, high-energy state makes the nucleophile exceptionally reactive, which is precisely what is needed to overcome the steric barrier of the substrate.

solvent_selection start Start: Select Solvent for 1-Bromo-2-cyano-2-(4-chlorophenyl)hexane substrate_analysis Analyze Substrate: Sterically Hindered Primary Halide start->substrate_analysis reaction_path Conclusion: Sₙ2 is the only viable substitution pathway, but it is kinetically slow. substrate_analysis->reaction_path goal Primary Goal: Maximize Nucleophile Reactivity reaction_path->goal solvent_choice Choose Solvent Type goal->solvent_choice protic Polar Protic (e.g., Methanol, Water) solvent_choice->protic Consider aprotic Polar Aprotic (e.g., DMSO, DMF, Acetonitrile) solvent_choice->aprotic Consider protic_effect Effect: Solvates and deactivates the nucleophile via H-bonding. Greatly reduces Sₙ2 rate. protic->protic_effect aprotic_effect Effect: Leaves nucleophile 'naked' and highly reactive. Maximizes Sₙ2 rate. aprotic->aprotic_effect recommendation Recommendation: Utilize Polar Aprotic Solvents aprotic_effect->recommendation

Caption: Logical workflow for solvent selection.

Table 1: Properties of Recommended Solvents This table summarizes key properties of suitable polar aprotic solvents for reactions with the title compound. Data sourced from multiple chemical property databases.[13]

SolventTypeDielectric Constant (ε at 20°C)Boiling Point (°C)Key Considerations
Dimethyl Sulfoxide (DMSO) Polar Aprotic47.2189Superior solvating power, ideal for hindered reactions.[14] High boiling point requires vacuum for removal. Can permeate skin.
N,N-Dimethylformamide (DMF) Polar Aprotic36.7153Excellent solvent, similar to DMSO. Can decompose near boiling point. Miscible with water, aiding workup.
Acetonitrile (MeCN) Polar Aprotic37.582Good solvating power, lower boiling point makes it easier to remove post-reaction.[15] Less reactive than DMSO/DMF.
Acetone Polar Aprotic20.756A less polar option, but still effective for many SN2 reactions. Very volatile and flammable.[16]

Experimental Protocols

The following protocols are designed to be self-validating, providing a clear methodology for both executing a reaction and systematically optimizing the choice of solvent.

Protocol 4.1: General Procedure for Nucleophilic Substitution with Sodium Azide

This protocol uses sodium azide as a representative strong, non-basic nucleophile to minimize competing elimination reactions (which are already unlikely).

Safety Precaution: Sodium azide is highly toxic. Handle with extreme care using appropriate personal protective equipment (PPE). Reactions involving azides can produce explosive heavy metal azides if they come into contact with certain metals (e.g., lead, copper). Use glass and Teflon equipment.

  • Reaction Setup:

    • To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add 1-Bromo-2-cyano-2-(4-chlorophenyl)hexane (e.g., 5.0 g, 16.6 mmol).

    • Add dry, anhydrous polar aprotic solvent (e.g., DMSO, 40 mL).

    • Add sodium azide (NaN₃) (e.g., 1.62 g, 25.0 mmol, 1.5 equivalents).

  • Reaction Execution:

    • Heat the stirred mixture to a designated temperature (e.g., 70-80 °C) using an oil bath. The optimal temperature may vary depending on the solvent.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) by periodically taking small aliquots.

  • Work-up:

    • Once the reaction is complete (disappearance of starting material), cool the mixture to room temperature.

    • Pour the reaction mixture into a separatory funnel containing deionized water (200 mL) and ethyl acetate (100 mL).

    • Extract the aqueous layer with ethyl acetate (2 x 50 mL).

    • Combine the organic layers and wash with brine (2 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to isolate the desired azide product.

    • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Protocol 4.2: Parallel Solvent Screening Workflow

This protocol enables the efficient, empirical determination of the optimal solvent for a given nucleophilic substitution.

  • Preparation:

    • In a glovebox or under an inert atmosphere, prepare four identical reaction vials, each with a small magnetic stir bar.

    • To each vial, add 1-Bromo-2-cyano-2-(4-chlorophenyl)hexane (e.g., 150 mg, 0.5 mmol) and the chosen nucleophile (e.g., NaN₃, 49 mg, 0.75 mmol, 1.5 eq).

  • Solvent Addition:

    • To each vial, add 2.0 mL of one of the following anhydrous solvents:

      • Vial 1: DMSO

      • Vial 2: DMF

      • Vial 3: Acetonitrile

      • Vial 4: Acetone

  • Execution and Monitoring:

    • Seal the vials and place them in a temperature-controlled heating block set to a consistent temperature (e.g., 75 °C).

    • At set time intervals (e.g., 2, 4, 8, and 24 hours), carefully take a small aliquot from each reaction mixture.

    • Quench the aliquot in a labeled vial containing a deuterated solvent (e.g., CDCl₃) with an internal standard of known concentration (e.g., 1,3,5-trimethoxybenzene).

  • Analysis:

    • Analyze each quenched sample by ¹H NMR spectroscopy.

    • Determine the reaction conversion by integrating the signals corresponding to the starting material and the product relative to the internal standard.

    • Tabulate the results to compare the reaction rates in each solvent.

Data Interpretation

The data from the solvent screening protocol should be tabulated for clear comparison.

Table 2: Hypothetical Results from Solvent Screening (Reaction with NaN₃ at 75 °C)

SolventTime (h)Conversion (%)Observations
DMSO 245%Homogeneous, clear solution.
478%
8>95%Reaction complete.
DMF 235%Homogeneous, clear solution.
465%
890%
24>95%Reaction complete.
Acetonitrile 210%Slower initial rate.
422%
845%
2485%Reaction significantly slower.
Acetone 2<5%Very slow reaction.
815%
2430%Incomplete conversion after 24h.

Interpretation: Based on this hypothetical data, DMSO provides the fastest and most efficient conversion, making it the superior solvent choice for this transformation under these conditions. DMF is also a viable but slightly slower alternative. Acetonitrile and acetone are significantly less effective, likely due to their lower polarity and solvating power.

Conclusion

For reactions involving the sterically encumbered primary halide 1-Bromo-2-cyano-2-(4-chlorophenyl)hexane, the selection of a solvent is a critical determinant of reaction efficiency. The mechanistic imperative is to overcome a high kinetic barrier to SN2 substitution. This is best achieved by using polar aprotic solvents , which enhance the intrinsic reactivity of the nucleophile. Among the common choices, DMSO and DMF are strongly recommended due to their superior ability to solvate cations while leaving nucleophilic anions free to react.[14] While theoretical principles provide a strong directive, this guide emphasizes the value of systematic, parallel solvent screening to empirically validate the optimal conditions for specific applications, ensuring high yields and efficient synthesis.

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  • University of Illinois Springfield. NS7. Solvent Effects - aliphatic nucleophilic substitution. [Link]

  • Wikipedia. Kolbe nitrile synthesis. [Link]

  • LookChem. (2026). The Role of 1-Bromo-2-cyano-2-(4-chlorophenyl)hexane in Modern Fungicide Production. [Link]

  • Chemistry LibreTexts. (2022). Alkyl Halides- Nucleophilic Substitution and Elimination. [Link]

  • National Center for Biotechnology Information. 1-Bromo-2-cyano-2-(4-chlorophenyl)hexane. [Link]

  • University of Massachusetts Boston. Chapter 7 Alkyl Halides and Nucleophilic Substitution. [Link]

  • Chemguide. What is nucleophilic substitution?[Link]

  • Chemguide. the preparation of nitriles. [Link]

  • Pearson. Show how you would accomplish the following synthetic conversions. [Link]

  • National Center for Biotechnology Information. (2021). Unveiling Hydrogen Bonding and Solvent Effects on Directed Nitrile Oxide [3 + 2] Cycloaddition Reactions. [Link]

  • Google Patents. Process for preparing cyano-compounds.
  • MDPI. (2010). The Reaction of Cyanoacetylhydrazine with ω-Bromo(4-methyl)acetophenone: Synthesis of Heterocyclic Derivatives with Antitumor Activity. [Link]

Sources

Handling precautions for 1-Bromo-2-cyano-2-(4-chlorophenyl)hexane in the lab

Author: BenchChem Technical Support Team. Date: March 2026

Technical Application Note: Safe Handling and Stabilization of 1-Bromo-2-cyano-2-(4-chlorophenyl)hexane

PART 1: CORE DIRECTIVE & COMPOUND PROFILE

This guide provides a definitive protocol for the handling, stabilization, and disposal of 1-Bromo-2-cyano-2-(4-chlorophenyl)hexane .[1] Due to the scarcity of specific toxicological data for this exact structure, this protocol utilizes Read-Across Toxicology based on structural analogs (


-bromo- 

-aryl nitriles).[1]

Crucial Warning: Treat this compound as a High-Potency Alkylating Agent and a Severe Lachrymator .[1]

Physicochemical & Hazard Profile
PropertyDescription / ValueHazard Implication
Chemical Class

-Haloaryl Nitrile
High electrophilicity; potent alkylating agent.[1]
Physical State Viscous Oil or Low-Melting SolidLipophilic nature facilitates rapid skin absorption.[1]
Reactivity

Active Site (C-Br bond)
Reacts violently with strong nucleophiles; alkylates DNA/proteins.[1]
Toxicity Mode 1. Direct Alkylation2. Metabolic Cyanide ReleaseCytotoxic; potential for delayed neurotoxicity or hypoxia.[1]
Warning Sign Acrid, biting odor (Lachrymatory)If you can smell it, exposure limits have likely been exceeded.[1]

PART 2: ENGINEERING CONTROLS & PPE (Defense in Depth)

To ensure scientific integrity and operator safety, a "Defense in Depth" strategy is required.[1] Do not rely on a single barrier.

Primary Engineering Controls
  • Containment: All manipulations (weighing, transfer, reaction) must occur within a Class II, Type B2 Biological Safety Cabinet or a Chemical Fume Hood with a face velocity >100 fpm.[1]

  • Negative Pressure: The lab space should be under negative pressure relative to the corridor to prevent lachrymatory drift.

  • Destruction Trap: Vacuum lines must be protected by a cold trap followed by a bleach/base scrubber to neutralize volatile halides or cyanides before they enter the pump oil.

Personal Protective Equipment (PPE)
  • Respiratory: If working outside a sealed hood (not recommended), a Full-Face Respirator with OV/AG/P100 cartridges (Organic Vapor/Acid Gas/Particulate) is mandatory.[1]

  • Dermal: Double-gloving is required.[1]

    • Inner Layer: 4 mil Nitrile (tactile sensitivity).[1]

    • Outer Layer: 8 mil Nitrile or Laminate (Silver Shield) for extended handling.[1]

    • Rationale: Halogenated alkanes can permeate standard nitrile; the hexane chain increases lipophilicity, speeding up permeation.[1]

PART 3: OPERATIONAL PROTOCOLS

Protocol A: Safe Weighing & Solubilization

Objective: Prepare a stock solution without generating dust or aerosols.[1]

  • Preparation: Place a tared vial with a septum cap inside the fume hood.

  • Transfer:

    • If Solid: Use a disposable antistatic spatula.[1]

    • If Oil: Use a positive-displacement pipette (viscous liquids adhere to air-displacement tips, causing drips).[1]

  • Solvation: Immediately dissolve the neat compound in a carrier solvent (e.g., Dichloromethane or Toluene).[1]

    • Why: Solutions have lower vapor pressure than the neat oil/solid surface area, reducing lachrymatory potential.[1]

  • Sealing: Parafilm the cap immediately.[1] Wipe the exterior of the vial with a wiper soaked in 10% Sodium Thiosulfate (see Decontamination).[1]

Protocol B: Reaction Monitoring & Quenching

Objective: Neutralize the electrophilic carbon and prevent cyanide evolution.[1]

The "Soft Quench" Method: Do not use strong bases (NaOH/KOH) immediately, as this may cause rapid hydrolysis and heat generation.[1]

  • Reagent: Prepare a 20% w/v Sodium Thiosulfate (

    
    )  solution in water.
    
  • Mechanism: Thiosulfate acts as a soft nucleophile, displacing the bromine atom (

    
     reaction) to form a Bunte salt, which is water-soluble and non-volatile.[1]
    
    • 
      [1]
      
  • Procedure:

    • Cool the reaction mixture to 0°C.

    • Add the Thiosulfate solution slowly.[1]

    • Stir vigorously for 30 minutes.

    • Validation: Test the aqueous layer with pH paper. If acidic, neutralize carefully with saturated Sodium Bicarbonate to pH 7-8.[1] Avoid acidic pH to prevent HCN gas evolution.

PART 4: EMERGENCY RESPONSE & WASTE

Spill Cleanup Logic

Do not use paper towels to wipe up a neat spill; this increases the surface area and evaporation rate of the lachrymator.

  • Evacuate: Clear the immediate area.

  • Cover: Cover the spill with an absorbent mixed with Sodium Carbonate (to keep pH basic) and Activated Carbon .[1]

  • Deactivate: Pour 20% Sodium Thiosulfate or a mixture of Ethanol/Aqueous Ammonia (1:1) over the absorbent.[1] Allow to sit for 15 minutes.

  • Collect: Scoop into a double-bagged hazardous waste container.

Waste Disposal
  • Segregation: Isolate waste streams containing this compound from Acidic Waste .[1]

    • Risk:[1][2][3][4] Acid +

      
      -Cyano compound 
      
      
      
      Potential Hydrogen Cyanide (HCN) gas.[1]
  • Labeling: Label clearly as "Halogenated Organic - High Toxicity - Potential Cyanide Source."[1]

PART 5: VISUALIZATION (Graphviz Workflows)

Figure 1: Safe Handling & Synthesis Workflow

Caption: Operational logic for handling high-potency electrophiles, emphasizing the "Defense in Depth" strategy.

SafeHandling cluster_ops Operational Phase Start Start: 1-Bromo-2-cyano-2-(4-chlorophenyl)hexane PPE_Check PPE Verification (Double Nitrile + Face Shield) Start->PPE_Check Engineering Engineering Controls (Fume Hood + Neg Pressure) PPE_Check->Engineering Weighing Weighing/Transfer (Positive Displacement Pipette) Engineering->Weighing Solvation Immediate Solvation (DCM or Toluene) Weighing->Solvation Minimize Vapor Reaction Reaction / Synthesis Solvation->Reaction Quench_Decision Quench Method? Reaction->Quench_Decision Thiosulfate Sodium Thiosulfate (20%) (Displace Bromide -> Bunte Salt) Quench_Decision->Thiosulfate Preferred (Safer) StrongBase Strong Base (NaOH) (RISK: Polymerization/Heat) Quench_Decision->StrongBase Avoid Waste Waste Segregation (Separate from ACIDS) Thiosulfate->Waste

[1][5][6]

Figure 2: Emergency Spill Response Logic

Caption: Decision tree for managing spills of lachrymatory alkylating agents.

SpillResponse Spill Spill Detected Evacuate Evacuate Area (Lachrymator Risk) Spill->Evacuate Assess Assess Volume Evacuate->Assess Small Small (<5mL) Inside Hood Assess->Small Large Large (>5mL) Or Outside Hood Assess->Large Absorb Cover with Carbon/Soda Ash (Do NOT wipe directly) Small->Absorb Hazmat Call EHS / Hazmat Team Large->Hazmat Deactivate Apply Decon Solution (Thiosulfate or aq. Ammonia) Absorb->Deactivate Cleanup Double Bag & Label 'Toxic/Cyanide Risk' Deactivate->Cleanup

PART 6: REFERENCES

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14822515, 1-Bromo-2-cyano-2-(4-chlorophenyl)hexane.[1] Retrieved from [Link][1]

  • University of Notre Dame (2015). SOP: Quenching of Reactive Intermediates and Pyrophoric Substances. Retrieved from [Link][1]

  • National Institutes of Health (2013). Mixture Toxicity of SN2-Reactive Soft Electrophiles: Evaluation of

    
    -Halogenated Acetonitriles.[1] PMC3888800.[1] Retrieved from [Link]
    

Sources

Troubleshooting & Optimization

Technical Support Center: Yield Optimization for 1-Bromo-2-cyano-2-(4-chlorophenyl)hexane Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and process chemists troubleshoot and optimize the synthesis of 1-Bromo-2-cyano-2-(4-chlorophenyl)hexane (CID 14822515)[1].

This molecule is a cornerstone intermediate in the production of the triazole fungicide Myclobutanil[2][3]. The critical step in its synthesis is the bromomethylation of 2-(4-chlorophenyl)hexanenitrile using dibromomethane. Because this is a biphasic reaction requiring a phase-transfer catalyst (PTC), researchers frequently encounter issues with stalled conversions, dimerization, and cyano-group hydrolysis. This guide provides field-proven, mechanistic solutions to these challenges.

Reaction Pathway & Mechanistic Flow

G A 2-(4-chlorophenyl)hexanenitrile (Starting Material) B Deprotonation by 50% NaOH (via PTC at Interface) A->B C Carbanion Intermediate (Organic Phase) B->C D Nucleophilic Attack on CH2Br2 (Dibromomethane) C->D + CH2Br2 E 1-Bromo-2-cyano-2-(4-chlorophenyl)hexane (Target Product) D->E High [CH2Br2] F Dimerization Byproduct (Excess Carbanion Attack) D->F Low [CH2Br2]

Caption: Reaction pathway for the bromomethylation of 2-(4-chlorophenyl)hexanenitrile.

Troubleshooting Guides & FAQs

Q1: Why is my conversion rate plateauing before 80%? Answer: A plateau in conversion during biphasic alkylation typically indicates catalyst poisoning or a collapse in interfacial surface area. As the reaction progresses, sodium bromide (NaBr) is generated stoichiometrically. This salt highly concentrates in the aqueous phase, which can "salt-out" the phase-transfer catalyst or reduce the effective basicity of the aqueous layer. Field Solution: Ensure your agitation rate is high enough (>300 rpm) to maintain a fine emulsion. If you are using Tetrabutylammonium bromide (TBAB), consider upgrading to a more lipophilic catalyst like Aliquat 336[4]. Aliquat 336 partitions >99% into the organic phase and is significantly less affected by the ionic strength of the aqueous layer, ensuring the deprotonation cycle continues until completion.

Q2: How do I minimize the formation of the dimer byproduct? Answer: Dibromomethane is a bifunctional electrophile. The dimer forms when your newly synthesized product undergoes a second nucleophilic attack by another unreacted carbanion. This is a classic competing


 reaction.
Field Solution:  Dimerization is suppressed by maintaining a high local concentration of dibromomethane relative to the carbanion. You must use a molar excess of dibromomethane—strictly between 1.2 and 1.5 equivalents[5]. Furthermore, employing a "reverse addition" strategy (dosing the base slowly into the nitrile/dibromomethane mixture) keeps the steady-state concentration of the carbanion extremely low, effectively starving the dimerization pathway.

Q3: I am observing hydrolysis of the cyano group. How can this be prevented? Answer: Nitriles are highly susceptible to hydrolysis (forming amides or carboxylic acids) when exposed to strong aqueous bases at elevated temperatures. Field Solution: Keep the reaction temperature strictly between 40°C and 50°C. The use of a highly efficient PTC allows the deprotonation to occur rapidly at these milder temperatures[4]. Avoid using solid NaOH pellets; the localized exothermic heat of dissolution causes micro-boiling that destroys the cyano group. Instead, use 50% w/w aqueous NaOH, which provides the perfect balance of high alkalinity and thermal stability.

Q4: Can I recover and reuse the excess dibromomethane? Answer: Yes. Given the environmental and economic cost of brominated reagents, recovery is mandatory for scale-up. Dibromomethane acts as both a reactant and a partial solvent in this system. Because it has a relatively low boiling point of 96-98°C[6], it can be easily stripped under mild vacuum during the workup phase before the product is forwarded to the triazole coupling step.

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction parameters, overall yield, and byproduct formation based on optimized process data.

Table 1: Effect of Reaction Parameters on Yield and Dimer Formation

PTC TypeCH₂Br₂ EquivalentsBase TypeTemp (°C)Yield (%)Dimer Byproduct (%)
None1.550% NaOH50< 15%2%
TBAB1.050% NaOH5068%18%
TBAB1.550% NaOH5085%4%
Aliquat 336 1.5 50% NaOH 50 92% < 2%
Aliquat 3361.5Solid NaOH8074%5% (High Hydrolysis)

Experimental Protocol: Optimized Bromomethylation

This protocol is designed as a self-validating system . At each critical juncture, specific physical observations are provided to confirm the reaction is proceeding via the correct mechanistic pathway.

Step 1: Reagent Preparation In a jacketed reactor equipped with a mechanical stirrer, charge 2-(4-chlorophenyl)hexanenitrile (1.0 eq) and dibromomethane (1.5 eq)[5]. Causality: The 0.5 eq excess of dibromomethane acts as a kinetic buffer, ensuring the intermediate carbanion is surrounded by electrophiles, thereby preventing dimerization.

Step 2: Catalyst Integration Add Aliquat 336 (0.03 eq)[4]. Initiate vigorous mechanical agitation (>300 rpm). Validation: The mixture should appear as a homogenous, clear organic liquid.

Step 3: Controlled Deprotonation (Base Addition) Slowly dose 50% w/w aqueous NaOH (1.5 eq) into the reactor over 60 minutes. Maintain the internal temperature between 40°C and 50°C using jacket cooling. Causality: Slow addition manages the exothermic deprotonation. Using 50% NaOH prevents localized superheating, which is the primary cause of cyano-group hydrolysis. Validation: You will observe a mild exotherm immediately upon base addition; the reactor jacket cooling should engage. The mixture will transition from a clear liquid to a milky, biphasic emulsion.

Step 4: Reaction Maturation Maintain the temperature at 50°C for 6 to 8 hours. Monitor conversion via GC or HPLC. Validation: The reaction is deemed mechanically complete when the peak area for the starting nitrile is < 2% relative to the product.

Step 5: Salt Dissolution and Phase Separation Cool the reactor to 20°C. Add deionized water (approx. 2 mL per gram of starting material). Stop agitation and allow the mixture to settle for 30 minutes. Causality: The reaction generates stoichiometric amounts of NaBr, which can precipitate and coat the organic interface. Water dissolves this salt, restoring clean phase separation. Validation: The milky emulsion will rapidly resolve into two distinct, transparent liquid phases. A cloudy organic phase indicates incomplete salt dissolution, requiring a slight increase in water volume.

Step 6: Product Isolation Separate the lower organic phase and wash it once with brine to achieve a neutral pH. Transfer the organic phase to a distillation apparatus. Apply a mild vacuum and gently heat to recover the unreacted dibromomethane (boiling point 96-98°C at atmospheric pressure)[6]. The remaining residue is high-purity 1-Bromo-2-cyano-2-(4-chlorophenyl)hexane, ready for downstream triazole coupling.

References

1.[2] The Role of 1-Bromo-2-cyano-2-(4-chlorophenyl)hexane in Modern Fungicide Production , NBInno. Available at: [Link] 2.[1] 1-Bromo-2-cyano-2-(4-chlorophenyl)hexane (CID 14822515) , PubChem, National Institutes of Health. Available at:[Link] 3.[3] Myclobutanil Chemical Properties and Synthesis , ChemDad. Available at: [Link] 4.[5] Preparation method of myclobutanil as a triazole bactericide (CN102060791B) , Google Patents. Available at: 5.[6] Dibromomethane Physico-chemical Properties , ChemBK. Available at: [Link] 6.[4] Industrial Phase-Transfer Catalysis: Cognis' Aliquat® Phase-Transfer Catalyst , Phase Transfer Catalysis Communications. Available at: [Link]

Sources

Technical Support Center: Optimizing Purity in 1-Bromo-2-cyano-2-(4-chlorophenyl)hexane Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. 1-Bromo-2-cyano-2-(4-chlorophenyl)hexane (Molecular Formula: C₁₃H₁₅BrClN) is an indispensable chemical intermediate, primarily utilized as the core precursor in the synthesis of the broad-spectrum triazole fungicide Myclobutanil 1.

Achieving the industry standard of ≥98.0% assay purity 2 during the bromomethylation of 2-(4-chlorophenyl)hexanenitrile requires precise control over reaction kinetics. This guide provides researchers and process chemists with mechanistically grounded troubleshooting strategies to resolve common impurity issues such as dimerization, incomplete conversion, and nitrile hydrolysis.

Reaction Pathway & Impurity Mapping

Understanding the mechanistic origin of impurities is the first step in process optimization. The diagram below illustrates the primary Sₙ2 pathway alongside competing side reactions.

Pathway SM 2-(4-chlorophenyl)hexanenitrile (Starting Material) Product 1-Bromo-2-cyano-2- (4-chlorophenyl)hexane (Target: ≥98.0% Purity) SM->Product SN2 Alkylation (1:1.2 - 1.5 Molar Ratio) Amide Amide/Acid (Hydrolysis Impurity) SM->Amide Excess H2O + Heat Reagent CH2Br2 + Base (Dibromomethane) Reagent->Product Dimer Bis-alkylated Dimer (Impurity) Product->Dimer Excess SM / Low CH2Br2 Product->Amide Base-catalyzed Hydrolysis

Fig 1. Reaction pathway and causality of major impurity formation during bromomethylation.

Troubleshooting FAQs

Q1: My GC/MS analysis shows a significant high-molecular-weight impurity (m/z ~426). What is this, and how do I prevent it? Expertise & Causality: This is the bis-alkylated "dimer" impurity. Because dibromomethane (CH₂Br₂) possesses two identical leaving groups, the initially formed target molecule can undergo a secondary Sₙ2 nucleophilic substitution if it reacts with another carbanion of the starting material. Self-Validating Solution: The kinetics of this secondary reaction are driven purely by stoichiometry. To suppress dimerization, you must maintain a strict molar ratio of 2-(4-chlorophenyl)hexanenitrile to dibromomethane between 1:1.2 and 1:1.5 3. Ensure the base is added slowly to maintain a low steady-state concentration of the reactive carbanion.

Q2: I am struggling with incomplete conversion; unreacted 2-(4-chlorophenyl)hexanenitrile remains above 5%. How can I drive the reaction to completion? Expertise & Causality: Incomplete conversion in this solid-liquid system is almost always a mass-transfer limitation or base deactivation issue. If using solid NaOH/KOH in dimethyl sulfoxide (DMSO), the generation of water as a byproduct of deprotonation can coat the solid base, effectively halting the generation of the carbanion. Self-Validating Solution: Switch to finely powdered anhydrous base and increase mechanical agitation to >300 RPM. Validate the base integrity by checking the reaction mixture's alkalinity; if the pH drops prematurely, base depletion has occurred and a supplemental charge is required.

Q3: We are detecting polar impurities at lower retention times. What causes the degradation of the cyano group? Expertise & Causality: Nitrile groups (-CN) are highly susceptible to base-catalyzed hydration, forming amides, which can further hydrolyze into carboxylic acids. This side reaction accelerates exponentially at temperatures above 60°C in the presence of excess water and strong alkali. Self-Validating Solution: Enforce strict anhydrous conditions. Prior to base addition, verify that the solvent's moisture content is <0.1% using Karl Fischer titration. Keep the reaction temperature strictly between 50°C and 60°C.

Q4: How do I efficiently remove residual dibromomethane and DMSO during the workup phase? Expertise & Causality: Residual CH₂Br₂ will interfere with downstream nucleophilic substitution steps, leading to complex impurity profiles in the final API. DMSO, being highly polar, can partition into the organic phase if not rigorously washed, causing downstream catalyst poisoning. Self-Validating Solution: Before aqueous workup, apply a moderate vacuum (e.g., 100 mmHg) to distill off and recover the unreacted dibromomethane. Follow this with a rigorous toluene/water extraction. Wash the toluene layer with water at least three times to quantitatively force DMSO into the aqueous waste.

Quantitative Data: Impurity Profiling & Limits
Impurity ProfileAnalytical Marker (GC-FID / MS)Primary CausalityMitigation StrategyAcceptable Limit
Unreacted Starting Material RRT 0.85 (m/z 207)Mass transfer limitation; Base deactivationAgitation >300 RPM; Verify active base< 1.0%
Bis-alkylated Dimer RRT 1.45 (m/z 426)Insufficient CH₂Br₂ excessMaintain 1:1.2–1.5 SM to CH₂Br₂ ratio< 0.5%
Amide/Acid Derivatives RRT 0.60 (Broad peak)Base-catalyzed nitrile hydrolysisKarl Fischer <0.1% H₂O; Temp <60°C< 0.2%
Residual Dibromomethane RRT 0.20Incomplete desolvationVacuum distillation prior to extraction< 100 ppm
Standardized Experimental Protocol

The following methodology is designed as a self-validating system to ensure high-purity synthesis.

Workflow Step1 1. Reagent Charging Dry Reactor, N2 atm Step2 2. Base Addition Strict Temp Control (<30°C) Step1->Step2 Step3 3. SN2 Reaction 55°C, 6-8 hours Step2->Step3 Step4 4. Vacuum Distillation Recover Excess CH2Br2 Step3->Step4 Step5 5. Aqueous Quench & Toluene Extraction Step4->Step5 Step6 6. Desolvation Yield High-Purity Product Step5->Step6

Fig 2. Optimized step-by-step experimental workflow for high-purity synthesis.

Phase 1: Preparation & System Validation

  • Purge a 1L jacketed glass reactor with N₂ for 15 minutes to ensure an inert atmosphere.

  • Charge 0.5 mol (103.8 g) of 2-(4-chlorophenyl)hexanenitrile and 300 mL of anhydrous DMSO.

  • Validation Check: Sample the mixture and perform a Karl Fischer titration. Proceed only if H₂O < 0.1%.

Phase 2: Electrophile Addition & Base Activation 4. Add 0.65 mol (113.0 g) of dibromomethane (CH₂Br₂). This establishes the critical 1:1.3 molar ratio to suppress dimerization. 5. Set the chiller to maintain the internal temperature at 20°C. 6. Slowly charge 0.75 mol (30.0 g) of finely powdered anhydrous NaOH in 5 equal portions over 60 minutes. 7. Validation Check: Monitor the exotherm continuously. The temperature must not exceed 30°C during addition to prevent premature nitrile hydrolysis.

Phase 3: Sₙ2 Alkylation 8. Ramp the reactor temperature to 55°C and increase agitation to 350 RPM to overcome solid-liquid mass transfer limitations. 9. Hold at 55°C for 6-8 hours. 10. Validation Check: Pull a sample for GC-FID analysis. The reaction is deemed complete when the starting material peak (RRT 0.85) is <1.0%.

Phase 4: Desolvation & Workup 11. Cool the reactor to 40°C and apply a vacuum (100 mmHg) to distill off and recover unreacted CH₂Br₂. 12. Quench the reaction by slowly adding 400 mL of deionized water. 13. Extract the aqueous mixture with 3 x 200 mL of Toluene. 14. Wash the combined organic layers with 3 x 150 mL of water to quantitatively remove residual DMSO. 15. Distill the toluene under reduced pressure to yield 1-Bromo-2-cyano-2-(4-chlorophenyl)hexane as a high-purity oil (Target: ≥98.0%).

References
  • 1-Bromo-2-cyano-2-(4-chlorophenyl)hexane - PubChem - NIH Source: National Institutes of Health (NIH) URL:[Link]

  • Understanding Myclobutanil Intermediates: A Focus on 98595-02-9 Source: NBInno URL:[Link]

  • CN102060791B - Preparation method of myclobutanil as a triazole bactericide Source: Google Patents URL

Sources

Technical Support Center: Troubleshooting 1-Bromo-2-cyano-2-(4-chlorophenyl)hexane Synthesis and By-Product Identification

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to assist researchers and drug development professionals in optimizing the synthesis of 1-Bromo-2-cyano-2-(4-chlorophenyl)hexane (CAS: 98326-40-0). This compound is a critical, highly reactive intermediate utilized in the production of triazole-class active pharmaceutical ingredients (APIs) and agricultural fungicides such as [1][2].

Because this synthesis relies on the aggressive bromomethylation of an alpha-carbanion using dibromomethane[3][4], controlling side reactions is notoriously difficult. This guide will decode the mechanistic causality behind common impurities and provide self-validating protocols to ensure high-purity isolation.

Part 1: Synthesis & Degradation Pathway

Understanding the mechanistic flow of your reaction is the first step in troubleshooting. The diagram below illustrates the intended bromomethylation pathway alongside the three most common parasitic side reactions: dimerization, nitrile hydrolysis, and hydroxide substitution.

Pathway SM 2-(4-Chlorophenyl)hexanenitrile (Starting Material) Target 1-Bromo-2-cyano-2- (4-chlorophenyl)hexane (Target Intermediate) SM->Target Bromomethylation Dimer 2,4-Bis(4-chlorophenyl)- 2,4-dibutylpentanedinitrile (Bis-alkylated Dimer) SM->Dimer Excess Carbanion Reaction Reagent Dibromomethane + Base (NaOH) Reagent->Target Target->Dimer Nucleophilic Attack by SM Hydrolyzed 2-(4-Chlorophenyl)-2- (hydroxymethyl)hexanenitrile (Hydrolysis By-product) Target->Hydrolyzed Hydroxide Substitution Amide 2-(Bromomethyl)-2- (4-chlorophenyl)hexanamide (Amide By-product) Target->Amide Nitrile Hydrolysis API Myclobutanil (Final API) Target->API 1,2,4-Triazole

Reaction pathway showing the synthesis of the target intermediate and common degradation routes.

Part 2: Frequently Asked Questions & Troubleshooting

Q1: Why am I seeing a high-molecular-weight impurity in my LC-MS, and how do I prevent it? A1: The most common high-molecular-weight impurity is the bis-alkylated dimer (2,4-bis(4-chlorophenyl)-2,4-dibutylpentanedinitrile).

  • Mechanistic Causality: Once your target mono-alkylated product is formed, it contains a highly electrophilic bromomethyl group. If the local concentration of the starting material's carbanion is too high relative to the dibromomethane reagent, the carbanion will attack the target product via an SN2 mechanism, linking two molecules together via a methylene bridge.

  • Solution: Always maintain a large molar excess of dibromomethane (typically 1.5 to 3.0 equivalents)[4]. Statistically, this ensures the carbanion collides with the dihalide rather than the product. Ensure vigorous mechanical stirring to prevent localized pooling of the base, which creates "hotspots" of high carbanion concentration.

Q2: My isolated product shows a broad IR peak around 3300-3400 cm⁻¹ and lower nitrile stretching (2240 cm⁻¹). What happened? A2: This spectral profile indicates the formation of hydrolysis by-products , specifically the amide derivative or the hydroxymethyl analogue.

  • Mechanistic Causality: The cyano group is highly susceptible to hydration under strongly basic conditions (such as NaOH in DMSO), especially if the reaction temperature exceeds 25°C. The thermal energy overcomes the kinetic barrier, allowing hydroxide ions to attack the nitrile carbon. Alternatively, OH⁻ can act as a nucleophile, displacing the newly added bromine atom to form a primary alcohol.

  • Solution: Strictly control the reaction temperature (15°C–20°C) during the exothermic base addition. Use anhydrous solvents where possible, or switch to a phase-transfer catalyst (PTC) system to limit the solubility of hydroxide ions in the organic phase.

Q3: How can I analytically differentiate the target bromo-intermediate from the unreacted starting material and the dimer? A3: ¹H NMR is the most robust self-validating tool for this workflow.

  • Target: Look for a distinct, sharp singlet at ~3.80 ppm integrating to 2H. This corresponds to the isolated -CH₂Br protons.

  • Starting Material: Exhibits a triplet at ~3.75 ppm integrating to 1H (the alpha-proton splitting with the adjacent butyl -CH₂-).

  • Dimer: The -CH₂Br singlet disappears, replaced by a singlet further upfield (~2.65 ppm) corresponding to the bridging methylene protons trapped between two sterically hindered quaternary centers.

Part 3: Quantitative Analytical Profiles

To assist your analytical team, summarize your expected findings against the validated parameters in the table below. Note the characteristic isotopic clusters for halogenated compounds.

CompoundMolecular FormulaMW ( g/mol )LC-MS [M+H]⁺ (Isotope Cluster)¹H NMR Key Diagnostic Peak (ppm)Typical HPLC RRT
Target Intermediate C₁₃H₁₅BrClN300.62300.0 / 302.0 / 304.03.80 (s, 2H, -CH₂Br)1.00
Starting Material C₁₂H₁₄ClN207.70208.1 / 210.13.75 (t, 1H, -CH-CN)0.85
Bis-alkylated Dimer C₂₅H₂₈Cl₂N₂427.41427.2 / 429.2 / 431.22.65 (s, 2H, bridging -CH₂-)1.45
Hydroxymethyl By-product C₁₃H₁₆ClNO237.73238.1 / 240.14.10 (s, 2H, -CH₂OH)0.70
Amide By-product C₁₃H₁₇BrClNO318.64318.0 / 320.0 / 322.05.50, 5.80 (br s, 2H, -NH₂)0.60

(Data derived from structural calculations and standard chromatographic behaviors of [5])

Part 4: Self-Validating Experimental Protocol

Objective: Synthesize and isolate 1-Bromo-2-cyano-2-(4-chlorophenyl)hexane while actively suppressing dimerization and hydrolysis[3][4].

Step 1: Reagent Preparation & Setup

  • Action: In a dry, jacketed 1L reactor equipped with an overhead stirrer and internal thermocouple, charge 2-(4-chlorophenyl)hexanenitrile (1.0 eq, 207.7 g) and dibromomethane (3.0 eq, 521.5 g). Add dimethyl sulfoxide (DMSO, 400 mL) and cool the mixture to 15°C.

  • Causality: The 3.0 molar excess of dibromomethane is the primary defense against the dimer by-product, ensuring the carbanion reacts with the reagent rather than the product.

Step 2: Controlled Deprotonation

  • Action: Slowly add 50% aqueous NaOH (1.2 eq) dropwise over 2 hours. Critical: Maintain the internal temperature strictly between 15°C and 20°C.

  • Causality: Exothermic spikes above 25°C in the presence of aqueous base will rapidly drive the hydration of the nitrile group to the amide by-product.

Step 3: Reaction Monitoring (Self-Validation)

  • Action: Stir the reaction at 20°C for 4 hours. Pull a 0.5 mL aliquot, quench in water/toluene, and analyze the organic layer via HPLC-UV (220 nm).

  • Validation: The reaction is deemed complete when the starting material peak (RRT 0.85) is <2.0%. Do not add more base if incomplete; extended time is preferable to excess alkalinity.

Step 4: Quenching and Phase Separation

  • Action: Quench the reaction by slowly adding 500 mL of cold deionized water (5°C). Extract with toluene (3 x 300 mL).

  • Causality: Cold water halts the reaction immediately and reduces the solubility of the target compound in the aqueous DMSO phase, driving it into the toluene layer.

Step 5: Washing and Isolation

  • Action: Wash the combined toluene layers with 0.1 M HCl (200 mL) to neutralize residual base, followed by saturated NaCl (brine, 200 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (50 mbar, 40°C).

  • Causality: Removing trace alkalinity before concentration is vital. Heating the product in the presence of base and trace water during solvent evaporation will cause significant late-stage hydrolysis.

Step 6: Purification

  • Action: Purify the crude oil via short-path vacuum distillation. Collect the main fraction at 170°C ± 2°C at 1.33 kPa.

  • Validation: The dimer by-product has a significantly higher boiling point and will remain in the distillation pot. Analyze the distillate via ¹H NMR to confirm the presence of the -CH₂Br singlet at 3.80 ppm.

References
  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 14822515, 1-Bromo-2-cyano-2-(4-chlorophenyl)hexane", PubChem,[Link]

  • Google Patents.
  • Google Patents.
  • World Health Organization. "Pesticide residues in food - 2014: toxicological evaluations (Myclobutanil)", WHO,[Link]

  • Agriculture & Environment Research Unit (AERU). "Myclobutanil (Ref: RH 3866)", Pesticide Properties DataBase, University of Hertfordshire,[Link]

Sources

Minimizing decomposition of 1-Bromo-2-cyano-2-(4-chlorophenyl)hexane

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 1-Bromo-2-cyano-2-(4-chlorophenyl)hexane

A Senior Application Scientist's Guide to Minimizing Decomposition

Welcome to the dedicated support center for 1-Bromo-2-cyano-2-(4-chlorophenyl)hexane (CAS No. 98326-40-0)[1]. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this critical intermediate in the synthesis of APIs, such as the fungicide Myclobutanil[2]. The unique structural features of this molecule—a primary bromide adjacent to a sterically hindered quaternary center bearing both a cyano and a chlorophenyl group—render it susceptible to specific decomposition pathways. This guide provides in-depth troubleshooting protocols and mechanistic explanations to ensure the stability and integrity of your compound throughout your experimental workflow.

Frequently Asked Questions (FAQs) - Quick Reference

Q1: What is the primary decomposition pathway for 1-Bromo-2-cyano-2-(4-chlorophenyl)hexane?

A: The most common decomposition pathway is dehydrobromination , an elimination reaction that forms an alkene byproduct. This is typically initiated by the presence of even trace amounts of base. Hydrolysis of the nitrile group and nucleophilic substitution of the bromide are also significant concerns under specific conditions.

Q2: How sensitive is this compound to temperature?

A: While stable at room temperature for short periods, prolonged exposure to elevated temperatures (>40-50°C) can accelerate decomposition, particularly if catalytic impurities (e.g., trace acid or base) are present. Thermal decomposition of brominated compounds can be complex and may generate a range of byproducts[3][4].

Q3: Is this compound light-sensitive?

A: Yes, compounds containing aromatic rings and benzylic halides can be susceptible to photodecomposition. It is crucial to store the material in amber vials or otherwise protect it from direct light to prevent radical-mediated side reactions.

Q4: What are the ideal storage conditions?

A: For long-term stability, store 1-Bromo-2-cyano-2-(4-chlorophenyl)hexane under an inert atmosphere (argon or nitrogen), at low temperatures (2-8°C), and protected from light. Ensure the container is tightly sealed to prevent moisture ingress.

Primary Decomposition Pathways: A Mechanistic Overview

Understanding the potential degradation routes is the first step toward prevention. The diagram below illustrates the three main decomposition pathways you may encounter.

cluster_main 1-Bromo-2-cyano-2-(4-chlorophenyl)hexane cluster_products Decomposition Products Start C₁₃H₁₅BrClN Alkene Alkene Byproduct (2-(4-chlorophenyl)hex-1-enenitrile) Start->Alkene Base-Mediated Dehydrobromination (E2) Amide Amide/Carboxylic Acid (from Nitrile Hydrolysis) Start->Amide Acid/Base Catalyzed Hydrolysis Alcohol Alcohol Byproduct (from Bromide Hydrolysis/Substitution) Start->Alcohol Nucleophilic Attack (e.g., H₂O, ROH)

Caption: Major decomposition pathways for 1-Bromo-2-cyano-2-(4-chlorophenyl)hexane.

Troubleshooting Guide: From Observation to Solution

This section addresses specific experimental issues. Each entry follows a logical progression from the observed problem to its underlying cause and a validated protocol for mitigation.

Issue 1: Formation of an Alkene Byproduct
  • Observation: You observe a new, less polar spot by TLC or an unexpected peak in your GC/MS or LC/MS analysis. The mass corresponds to the loss of HBr from the starting material.

  • Plausible Cause: Dehydrobromination due to the presence of a base.

  • Underlying Mechanism: This is a classic elimination reaction, likely proceeding through an E2 mechanism.[5][6] A base abstracts a proton from the carbon adjacent to the quaternary center, leading to the concurrent formation of a double bond and expulsion of the bromide leaving group. Even weak bases like amines, carbonates, or residual hydroxide from a previous step can catalyze this process.[7]

  • Reagent Purity Check: Ensure all reagents, especially amines or other bases used in subsequent steps, are not inadvertently introduced prematurely. If using a base, consider a non-nucleophilic, sterically hindered option like 2,6-lutidine or proton sponge if elimination is to be avoided.

  • Solvent Preparation: Use anhydrous, neutral solvents. If using solvents like dichloromethane, be aware that they can contain trace HCl, which should be removed by washing with a bicarbonate solution followed by drying and distillation. For this compound, it is safer to use freshly opened anhydrous solvents.

  • pH Control: If an aqueous workup is necessary, perform it with chilled, pH-neutral water or a weakly acidic buffer (e.g., pH 4-5) to quench the reaction. Avoid basic washes (e.g., NaHCO₃, Na₂CO₃) if possible, or perform them rapidly at low temperatures.

  • Reaction Quenching: Quench reactions by adding them to a chilled, weakly acidic solution rather than adding the quenching solution to the reaction vessel, which can create localized areas of high base concentration.

Issue 2: Appearance of More Polar Byproducts (Amide, Carboxylic Acid, or Alcohol)
  • Observation: TLC analysis shows new, more polar spots that may streak. LC/MS data indicates the addition of oxygen or the conversion of the nitrile group (M+17 for amide, M+18 for acid).

  • Plausible Cause: Hydrolysis of the nitrile group or substitution of the bromide.

  • Underlying Mechanism:

    • Nitrile Hydrolysis: The nitrile group is susceptible to hydrolysis under both acidic and basic conditions, typically proceeding first to an amide and then to a carboxylic acid upon further heating or with stronger reagents.[8][9][10] This reaction requires water as a reagent.

    • Bromide Substitution: The primary bromide can be displaced by nucleophiles. Water can act as a nucleophile to form the corresponding alcohol. This can proceed via an SN2 pathway, or an SN1 pathway if conditions promote the formation of the resonance-stabilized benzylic carbocation.[11][12][13] The use of protic solvents like methanol or ethanol can lead to the formation of methyl or ethyl ether byproducts, respectively.[14]

  • Maintain Anhydrous Conditions: This is the most critical control parameter.

    • Dry all glassware in an oven (120°C) overnight and cool under a stream of inert gas.

    • Use freshly distilled or commercially available anhydrous solvents.

    • Perform all additions and transfers under a positive pressure of argon or nitrogen.

  • Solvent Selection: Choose your solvent carefully. Protic, nucleophilic solvents are a primary risk factor for substitution. Aprotic solvents are highly recommended. Refer to the table below for guidance.

SolventTypeDielectric Constant (Polarity)NucleophilicitySuitability & Rationale
TolueneAprotic, Non-polar2.4Very LowExcellent: Inert and non-nucleophilic. Good for reactions requiring higher temperatures.
Dichloromethane (DCM)Aprotic, Polar9.1Very LowGood: Excellent solvent for many organics. Ensure it is anhydrous and free of acidic stabilizers.
Tetrahydrofuran (THF)Aprotic, Polar7.6LowGood: Use freshly distilled from a suitable drying agent (e.g., Na/benzophenone) as it can contain peroxides and water.
Acetonitrile (MeCN)Aprotic, Polar37.5LowUse with Caution: Highly polar. While aprotic, it can be hygroscopic. Its polarity can sometimes favor SN1 pathways.[15]
Methanol (MeOH) / Ethanol (EtOH)Protic, Polar32.7 / 24.5ModerateNot Recommended: Will act as a nucleophile, leading to ether byproduct formation.
Dimethylformamide (DMF)Aprotic, Polar36.7LowUse with Caution: Can contain trace amine impurities from degradation, which can induce elimination. Also difficult to render fully anhydrous.
Issue 3: General Low Yield and Multiple Unidentified Byproducts
  • Observation: The reaction is "messy," with a low yield of the desired product and a complex mixture of byproducts observed in the crude analysis.

  • Plausible Cause: A combination of factors, including elevated temperature, exposure to light, and/or presence of incompatible reagents.

  • Underlying Mechanism: A combination of the pathways described above may be occurring simultaneously. Light can initiate radical reactions, leading to debromination or other complex rearrangements.[16] Elevated temperatures provide the activation energy for multiple degradation pathways.

The following workflow can help systematically diagnose and resolve complex stability issues.

Start Low Yield / Multiple Products Observed Check_Temp 1. Review Reaction Temperature Was it > 40°C? Start->Check_Temp Lower_Temp Action: Rerun at 0°C or RT. Monitor for completion. Check_Temp->Lower_Temp Yes Check_Light 2. Review Light Exposure Was the reaction vessel protected? Check_Temp->Check_Light No Lower_Temp->Check_Light Protect_Light Action: Rerun with vessel wrapped in aluminum foil. Check_Light->Protect_Light No Check_Atmosphere 3. Review Reaction Atmosphere Was it run under inert gas? Check_Light->Check_Atmosphere Yes Protect_Light->Check_Atmosphere Inert_Atmosphere Action: Rerun under Ar or N₂. Use Schlenk techniques. Check_Atmosphere->Inert_Atmosphere No Analyze_Reagents 4. Analyze Reagents & Solvents Are they pure, anhydrous, and neutral? Check_Atmosphere->Analyze_Reagents Yes Inert_Atmosphere->Analyze_Reagents Purify_Reagents Action: Purify/distill solvents. Use freshly opened reagents. Analyze_Reagents->Purify_Reagents No End Problem Resolved Analyze_Reagents->End Yes Purify_Reagents->End

Caption: A systematic workflow for troubleshooting complex decomposition issues.

References

  • Clark, J. (2023). Hydrolysis of Nitriles. Chemguide. [Link]

  • Farmer, S. (n.d.). 21.5. Hydrolysis of nitriles. In Organic Chemistry II. Lumen Learning. [Link]

  • Chemistry Steps. (2024). Converting Nitriles to Amides. [Link]

  • Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. [Link]

  • Organic Chemistry Portal. (n.d.). Nitrile to Amide - Common Conditions. [Link]

  • University of Glasgow. (n.d.). Selectivity of Aryl and Benzylic Bromination. [Link]

  • Chemistry Steps. (2024). Benzylic Bromination. [Link]

  • La-Viec, G. et al. (2009). Photophysics and stability of cyano-substituted boradiazaindacene dyes. PubMed - NIH. [Link]

  • Vione, D. et al. (2014). Formation of Organobrominated Compounds in the Presence of Bromide under Simulated Atmospheric Aerosol Conditions. ResearchGate. [Link]

  • La-Viec, G. et al. (2009). Photophysics and stability of cyano-substituted boradiazaindacene dyes. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. [Link]

  • StudySmarter. (2023). Dehydrohalogenation of Alkyl Halides: Meaning, Examples. [Link]

  • LibreTexts Chemistry. (2023). The Reaction of Alkyl Halides with Cyanide Ions. [Link]

  • LibreTexts Chemistry. (2023). 11.10: Benzylic Bromination of Aromatic Compounds. [Link]

  • Pearson. (n.d.). Dehydrohalogenation Explained: Definition, Examples, Practice & Video Lessons. [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Bromo-2-cyano-2-(4-chlorophenyl)hexane. PubChem Compound Database. [Link]

  • Aakash Institute. (n.d.). Dehydrohalogenation to Alkene and Alkyne, Saytzeff or Zaitsev's Rule, Practice Problems and Frequently Asked Questions in Chemistry. [Link]

  • Royal Society of Chemistry. (2018). A new structure–activity relationship for cyanine dyes to improve photostability and fluorescence properties for live cell imaging. [Link]

  • Wikipedia. (n.d.). Solvent effects. [Link]

  • Quora. (2016). Why are benzylic carbocations stabler than tertiary carbocations?. [Link]

  • LookChem. (2026). The Role of 1-Bromo-2-cyano-2-(4-chlorophenyl)hexane in Modern Fungicide Production. [Link]

  • MDPI. (2021). Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. [Link]

  • ResearchGate. (n.d.). Bromine-contained and modified with amino group, D-π-A α-cyanostilbene derivative: Synthesis, crystal structure and photoluminescence. [Link]

  • ScienceDirect. (n.d.). Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms. [Link]

  • Al-tarawneh, M. (2018). Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms. [Link]

  • Global NEST Journal. (2024). Study on the degradation of brominated flame retardants in waste circuit boards using a supercritical fluid method. [Link]

  • ResearchGate. (2006). The solvent effect in the electrocatalytic reduction of organic bromides on silver. [Link]

Sources

Optimizing temperature control for 1-Bromo-2-cyano-2-(4-chlorophenyl)hexane

Author: BenchChem Technical Support Team. Date: March 2026

To: Research & Process Development Team From: Senior Application Scientist, Chemical Process Optimization Group Subject: Technical Guide: Thermal Management of 1-Bromo-2-cyano-2-(4-chlorophenyl)hexane

Introduction: The Thermal Balancing Act

Welcome to the Technical Support Center. You are likely working with 1-Bromo-2-cyano-2-(4-chlorophenyl)hexane (CAS: 98326-40-0), a critical intermediate in the synthesis of conazole fungicides (specifically Myclobutanil ) and related bioactive nitriles.[1][2]

The Core Challenge: This molecule features a primary alkyl bromide adjacent to a quaternary carbon bearing a nitrile and a chlorophenyl group. This creates a "neopentyl-like" steric environment.[1][2]

  • Kinetic Issue: Substitution reactions (e.g., with 1,2,4-triazole) are sterically hindered and slow, requiring elevated temperatures (

    
    ).[1]
    
  • Thermodynamic Issue: The molecule is prone to

    
    -elimination  (loss of HBr) at these same elevated temperatures, generating the 
    
    
    
    -unsaturated nitrile impurity which is often inseparable.[1]

This guide provides the thermal protocols required to navigate this narrow operating window.

Part 1: Critical Thermal Thresholds

The following data defines the "Safe Operating Area" (SOA) for this intermediate.

ParameterTemperature RangeCritical Notes
Storage (Long Term)

to

Store under

. Acid scavenger (e.g., epoxidized soybean oil) recommended if purity

.
Melting Point

Often exists as a viscous supercooled oil.[1][2] Gentle warming (

) is required for transfer.[1]
Reaction Onset (

)

Below this, triazole displacement is negligibly slow.[1]
Degradation Onset

Rapid acceleration of HBr elimination.
Flash Point

(Estimated) - Treat as combustible.[1][2]

Part 2: Troubleshooting Guide (Symptom-Based)

Scenario A: "The reaction with 1,2,4-triazole is stalling (low conversion)."

Diagnosis: The "Neopentyl Effect" is suppressing the reaction rate. The nucleophile cannot access the electrophilic carbon due to the bulky phenyl/butyl groups at the


-position.
Solution: 
  • Solvent Switch: Ensure you are using a high-dielectric polar aprotic solvent.[1][2] DMSO is superior to DMF for this specific transformation because it stabilizes the transition state more effectively.

  • Temperature Ramp:

    • Standard:

      
      .[1]
      
    • Boost: Increase to

      
      , but do not exceed 4 hours  at this temp.
      
  • Catalyst: Add Potassium Iodide (KI) (10 mol%). This performs an in-situ Finkelstein reaction, converting the alkyl bromide to a more reactive alkyl iodide.[1][2]

Scenario B: "I am seeing a 'des-bromo' olefin impurity in the LC-MS."

Diagnosis: Thermal Elimination.[2] You have exceeded the thermal budget, causing the base (triazole salt or carbonate) to act as a Brønsted base rather than a nucleophile, pulling a proton from the


-carbon (the butyl chain).
Solution: 
  • Lower the Wall Temperature: If using a jacketed reactor, ensure the

    
     (jacket vs. internal) is 
    
    
    
    . Hot spots at the reactor wall trigger elimination.
  • Base Management: If using

    
    , switch to a weaker base system or ensure the base particle size is small (micronized) to prevent localized high-pH zones.[1]
    
  • Quench Protocol: Do not let the reaction mixture "soak" at high temperature after conversion is complete. Cool immediately to

    
     before adding water.
    
Scenario C: "The material degraded during vacuum drying."

Diagnosis: Autocatalytic Acidolysis.[2] Traces of HBr formed during drying, which catalyzed further degradation of the nitrile. Solution:

  • Temperature Limit: Never dry above

    
    .
    
  • Vacuum Level: Use high vacuum (

    
    ) to lower the boiling point of residual solvents rather than increasing heat.
    
  • Stabilizer: Wash the organic layer with dilute

    
    immediately before the final concentration step to ensure pH is neutral/slightly basic.
    

Part 3: Visualizing the Reaction Logic

The following diagram illustrates the competing pathways managed by temperature control.

ReactionPathways Start 1-Bromo-2-cyano- 2-(4-chlorophenyl)hexane Intermediate Transition State (Sterically Crowded) Start->Intermediate Heat (>75°C) Triazole 1,2,4-Triazole / Base Triazole->Intermediate Product Myclobutanil (Target) Intermediate->Product SN2 Path (Preferred at 90-100°C) Impurity Elimination Product (Olefin Impurity) Intermediate->Impurity E2 Path (Dominant at >120°C)

Caption: Thermal competition between the desired substitution (SN2) and the parasitic elimination (E2) pathways.[1]

Part 4: Synthesis Protocol (Bromination Step)

If you are synthesizing this intermediate from the alcohol precursor (2-(hydroxymethyl)-2-(4-chlorophenyl)hexanenitrile), the exotherm management is critical.[1][2]

Protocol:

  • Cooling: Pre-cool the reactor to

    
    .
    
  • Reagent: Use Phosphorus Tribromide (

    
    )  or Mesyl Chloride/LiBr .[2]
    
  • Addition: Add the brominating agent dropwise.[2]

    • Warning: The reaction is highly exothermic. Maintain internal temperature

      
       during addition.
      
  • Post-Reaction: Once addition is complete, allow to warm to

    
    . Do not heat this step. The bromination is fast; heat will only degrade the nitrile.
    

Part 5: Frequently Asked Questions (FAQs)

Q: Can I distill this intermediate for purification? A: No. The boiling point is too high relative to its decomposition temperature. Purification should be done via recrystallization (from cold hexanes/isopropanol) or silica plug filtration.[2] If it is an oil, use it crude if purity is


.

Q: Why does the color change from pale yellow to dark orange during storage? A: This indicates the liberation of free bromine (


) or HBr. It is a sign of autocatalytic decomposition.
  • Fix: Re-dissolve in ethyl acetate, wash with sodium metabisulfite (to reduce

    
    ) and bicarbonate, then re-concentrate.
    

Q: Is this molecule compatible with strong bases like NaH? A: Strictly No. Strong bases will immediately cause elimination of the HBr to form the acrylamide derivative. Use mild carbonate bases (


, 

) for downstream coupling.[1]

References

  • Synthesis of Myclobutanil & Intermediates. NBinno Chemical Data. Retrieved from

  • PubChem Compound Summary: 2-(bromomethyl)-2-(4-chlorophenyl)hexanenitrile. National Center for Biotechnology Information.[1][2] Retrieved from [1]

  • Thermal Stability of Beta-Halo Nitriles. ResearchGate / Organic Process Research. (General reactivity context derived from similar benzylic nitrile behaviors).[2]

  • Process for Preparing Cyano-Compounds. Google Patents (US3725458A). Retrieved from

Sources

Resolving solubility issues with 1-Bromo-2-cyano-2-(4-chlorophenyl)hexane

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 1-Bromo-2-cyano-2-(4-chlorophenyl)hexane (CAS No. 98326-40-0). This resource is designed for researchers, chemists, and drug development professionals to navigate and resolve common solubility challenges encountered with this compound. This guide provides in-depth technical explanations, troubleshooting workflows, and validated protocols to ensure successful experimental outcomes.

Understanding the Molecule: Why is Solubility a Challenge?

1-Bromo-2-cyano-2-(4-chlorophenyl)hexane is a multifunctional organic compound with a molecular weight of approximately 300.62 g/mol .[1] Its structure, featuring a combination of polar and non-polar groups, is the primary reason for its often-challenging solubility behavior.

  • Non-Polar Backbone : The hexane chain and the chlorophenyl ring create a significant non-polar, lipophilic character. This suggests a preference for non-polar organic solvents.[2]

  • Polar Functional Groups : The presence of a cyano (nitrile) group (-C≡N) and a bromo-substituent introduces polarity. The cyano group, in particular, is strongly electron-withdrawing and can act as a hydrogen bond acceptor.[3][4][5] The carbon-halogen bonds (C-Cl and C-Br) also contribute to the molecule's dipole moment.[6][7]

  • Calculated Lipophilicity (XLogP3) : The predicted XLogP3 value is 4.8, which indicates a high degree of lipophilicity and thus a strong tendency to dissolve in non-polar environments over aqueous ones.[1]

This combination of a large non-polar scaffold with distinct polar regions means the molecule is not perfectly suited for either extremely polar (like water) or purely non-polar (like hexane) solvents. Finding an appropriate solvent or solvent system often requires a careful balancing of these opposing characteristics. A structurally similar compound, 1-chloro-2-cyano-2-(4-chlorophenyl)hexane, is noted to be soluble in organic solvents like acetone, toluene, and xylene, but insoluble in water, which serves as a useful reference point.[8]

Troubleshooting Guide & FAQs

This section addresses common issues in a direct question-and-answer format.

Q1: My compound won't dissolve in my chosen solvent at room temperature. What should I do first?

Answer: Don't immediately discard the solvent. The dissolution rate may be slow. Follow this systematic approach:

  • Mechanical Agitation: Ensure the mixture is being stirred vigorously or vortexed. For small volumes, sonication in an ultrasonic bath for 5-10 minutes can dramatically increase the rate of dissolution by breaking down solid aggregates and increasing solvent-solute interaction.

  • Gentle Heating: Cautiously warm the mixture. An increase in temperature often significantly enhances solubility. Use a water bath and increase the temperature in increments of 10°C. Be mindful of the solvent's boiling point.

  • Time: Allow the mixture to stir for an extended period (e.g., 30-60 minutes) before concluding it is insoluble.

If these steps fail, the solvent is likely unsuitable, and you should proceed to the solvent screening protocol outlined below.

Q2: I managed to dissolve the compound with heating, but it crashed out (precipitated) upon cooling. What does this mean and how can I fix it?

Answer: This indicates that you created a supersaturated solution. The compound's solubility is significantly higher at elevated temperatures in that specific solvent, but it exceeds the solubility limit at room temperature.

  • Causality: As the solution cools, the kinetic energy of the solvent molecules decreases, and they can no longer keep the solute molecules fully solvated, leading to re-crystallization or precipitation.

  • Solutions:

    • Work at Elevated Temperature: If your experimental protocol allows, maintain the reaction or analysis at the temperature required to keep the compound dissolved.

    • Use a Co-solvent System: This is the most common and effective solution. Add a small amount of a "stronger" co-solvent in which the compound is highly soluble (e.g., DMSO, DMF, or Dichloromethane) to the primary solvent. This can often stabilize the compound in solution even at room temperature. Start by adding the co-solvent in increments of 1-5% (v/v) until the solution remains clear upon cooling.

Q3: Which solvent is the best starting point for dissolving 1-Bromo-2-cyano-2-(4-chlorophenyl)hexane?

Answer: Based on its high lipophilicity (XLogP3: 4.8) and the presence of polarizable halogen and cyano groups, the principle of "like dissolves like" suggests starting with moderately polar to non-polar organic solvents.[9]

  • Good Initial Choices: Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, Acetone, and Toluene. These solvents offer a balance of polarity and non-polar character that can accommodate the different regions of the molecule. A related chloro-analog shows solubility in acetone and toluene.[8]

  • Polar Aprotic Solvents: For creating concentrated stock solutions, polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are often excellent choices, though they may be less suitable as primary reaction solvents due to their high boiling points and potential reactivity.[9]

  • Poor Choices: Highly polar protic solvents like water and methanol, or very non-polar solvents like hexane, are likely to be poor choices on their own.[10][11] While the compound is non-polar overall, hexane lacks any polarity to interact with the cyano and halogen groups. Conversely, water and methanol are too polar and cannot effectively solvate the large lipophilic portions of the molecule.

Q4: Can I use an alcohol like ethanol? It seems to be a versatile solvent.

Answer: Ethanol can be a viable option, but its effectiveness depends on the desired concentration. The compound will likely have limited to moderate solubility in ethanol. Ethanol has a polar hydroxyl group and a non-polar ethyl group, allowing it to interact with both parts of the solute. However, for higher concentrations, you may need to heat the mixture or use ethanol as part of a co-solvent system (e.g., with DCM or Toluene).

Experimental Protocols & Data

Protocol 1: Small-Scale Solubility Screening

This protocol allows you to efficiently test a range of solvents to find the most suitable one for your application.

Materials:

  • 1-Bromo-2-cyano-2-(4-chlorophenyl)hexane

  • Small vials (e.g., 1.5 mL or 2 mL glass vials) with caps

  • A selection of test solvents (see table below)

  • Vortex mixer and/or ultrasonic bath

  • Heating block or water bath

Procedure:

  • Preparation: Weigh approximately 5-10 mg of the compound into each labeled vial.

  • Initial Solvent Addition: Add 0.1 mL (100 µL) of the first test solvent to the corresponding vial.

  • Room Temperature Test: Cap the vial and vortex vigorously for 1-2 minutes. If the solid is not fully dissolved, place the vial in an ultrasonic bath for 10 minutes. Observe and record the result ("Insoluble," "Partially Soluble," "Soluble").

  • Incremental Addition: If the compound is not fully dissolved, add another 0.1 mL of the solvent and repeat Step 3. Continue adding solvent in 0.1 mL increments up to a total volume of 1.0 mL. Record the volume at which the compound fully dissolves.

  • Heating Test: If the compound is still not fully dissolved after adding 1.0 mL of solvent, gently heat the vial in a water bath to 40-50°C for 5 minutes with occasional agitation. Record if it dissolves with heat.

  • Cooling Test: If the compound dissolved with heat, allow the vial to cool to room temperature and observe for any precipitation over 30 minutes.

  • Repeat: Repeat steps 2-6 for each selected solvent.

Data Summary: Predicted Solubility Profile

The following table provides a predicted solubility profile based on the chemical structure and data from analogous compounds. This should be used as a starting point for your own experimental verification using the protocol above.

SolventClassPolarity IndexPredicted SolubilityRationale & Notes
Water Polar Protic10.2Insoluble The large non-polar structure dominates, leading to hydrophobicity.[8]
Hexane Non-Polar0.1Sparingly Soluble / Insoluble While the compound is lipophilic, pure alkanes lack the polarity to interact with the cyano and halogen groups.[11]
Toluene Non-Polar (Aromatic)2.4Soluble The aromatic ring interacts well with the chlorophenyl group, and it has enough polarizability to solvate the polar groups. A chloro-analog is soluble in toluene.[8]
Dichloromethane (DCM) Halogenated3.1Readily Soluble Excellent balance of polarity and non-polar character. Good for dissolving compounds with halogen atoms.[9]
Tetrahydrofuran (THF) Ether (Polar Aprotic)4.0Readily Soluble Versatile solvent capable of dissolving a wide range of organic compounds.
Acetone Ketone (Polar Aprotic)5.1Soluble The carbonyl group provides polarity, while the methyl groups are non-polar. A chloro-analog is soluble in acetone.[8]
Ethyl Acetate Ester4.4Soluble A good general-purpose solvent for compounds of intermediate polarity.
Acetonitrile Nitrile (Polar Aprotic)5.8Moderately Soluble May be a good choice, especially for chromatography, due to its ability to interact with the cyano group.
Ethanol / Methanol Alcohol (Polar Protic)4.3 / 5.1Sparingly to Moderately Soluble Solubility is limited by the polar, hydrogen-bonding nature of the solvent but better than water due to the alkyl chain.[9]
Dimethyl Sulfoxide (DMSO) Sulfoxide (Polar Aprotic)7.2Readily Soluble A very strong polar aprotic solvent, excellent for creating high-concentration stock solutions.[9]

Visualization of Troubleshooting Workflow

To assist in decision-making, the following diagram outlines a logical workflow for addressing solubility issues with 1-Bromo-2-cyano-2-(4-chlorophenyl)hexane.

Solubility_Workflow Start Start: Weigh Compound into Vial AddSolvent Add Initial Solvent (e.g., DCM, THF, Toluene) Start->AddSolvent Vortex Vortex / Sonicate at Room Temp AddSolvent->Vortex Check1 Is it fully dissolved? Vortex->Check1 Heat Gently Heat (e.g., 40-50°C) Check1->Heat No Success Success! Solvent System is Suitable Check1->Success Yes Check2 Is it fully dissolved? Heat->Check2 Cool Cool to RT Check2->Cool Yes Failure Failure: Select New Solvent or Co-Solvent System Check2->Failure No Check3 Does it stay dissolved? Cool->Check3 Check3->Success Yes AddCosolvent Add Co-Solvent (e.g., 1-10% DMSO) and re-test Check3->AddCosolvent No (Precipitates) Failure->AddSolvent AddCosolvent->Vortex

Sources

Technical Support Center: Troubleshooting & Accelerating the Synthesis of 1-Bromo-2-cyano-2-(4-chlorophenyl)hexane

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Subject: Optimization of Phase Transfer Catalysis (PTC) Alkylation Kinetics

Introduction

As a critical chemical intermediate in the production of the broad-spectrum triazole fungicide Myclobutanil, 1-Bromo-2-cyano-2-(4-chlorophenyl)hexane (CAS 98595-02-9) requires strict purity and scalable synthesis protocols. The molecule is synthesized via the alkylation of 2-(4-chlorophenyl)hexanenitrile with dibromomethane (CH₂Br₂) in a liquid-liquid biphasic system utilizing Phase Transfer Catalysis (PTC).

A common bottleneck during process scale-up is a sluggish reaction time, often exceeding 12–15 hours. This guide provides an authoritative, mechanistic approach to troubleshooting these delays, enabling researchers to reduce reaction times to under 4 hours while achieving >90% yields.

Section 1: Mechanistic Troubleshooting & FAQs

Q1: Why is my alkylation reaction stalling or taking over 12 hours to reach completion? A: In a biphasic system, the reaction rate is strictly governed by mass transfer and the interfacial concentration of the active ion pair. If your reaction is stalling, it is likely due to insufficient interfacial surface area or a highly hydrated (and thus deactivated) hydroxide ion. The deprotonation of 2-(4-chlorophenyl)hexanenitrile occurs at the organic-aqueous interface or within the organic phase via the PTC[1]. Without vigorous, high-shear agitation (>500 RPM) to create a fine emulsion, the physical contact between the aqueous base and the organic substrate becomes the rate-limiting step.

Q2: How does the choice of Phase Transfer Catalyst (PTC) dictate reaction velocity? A: Not all PTCs are created equal. The catalyst must partition effectively into the organic phase to ferry the reactive carbanion or hydroxide[1]. Hydrophilic catalysts like Benzyltriethylammonium chloride (TEBA) remain predominantly in the aqueous phase, leading to slow kinetics. Switching to a highly lipophilic catalyst such as Tetrabutylammonium bromide (TBAB) or Aliquat 336 drastically increases the concentration of the active [Q⁺ C⁻] ion pair in the organic phase, which directly increases the reaction rate[2]. This simple substitution can cut reaction times by over 50%.

Q3: What is the optimal base concentration, and why does it matter? A: We strongly recommend using 50% (w/w) aqueous NaOH. In PTC alkylations, water is the enemy of basicity. A dilute base (e.g., 20-30%) heavily solvates the hydroxide ion with a hydration sphere, rendering it a poor base. At 50% concentration, the water is entirely coordinated by sodium ions, leaving the hydroxide "naked" and exceptionally basic[1]. This forces rapid and quantitative deprotonation of the nitrile substrate.

Q4: Can I just increase the temperature beyond 70°C to force the reaction to completion? A: No. While the Arrhenius equation suggests faster kinetics at higher temperatures[2], exceeding 70°C in a strongly basic environment will hydrolyze your nitrile group into an amide or a carboxylic acid, destroying your yield. Furthermore, dibromomethane has a boiling point of 97°C; elevated temperatures will cause it to vaporize out of the liquid phase, altering your stoichiometry and promoting unwanted dimerization of the substrate[3]. Maintain the reaction strictly between 60°C and 65°C.

Section 2: Optimized Step-by-Step Protocol

Note: This protocol is designed as a self-validating system. In-process controls (IPC) are embedded to verify success at each critical stage.

  • Reactor Setup: Equip a jacketed reactor with a high-shear impeller and internal baffles.

    • Validation: Ensure the stirrer can maintain >500 RPM without vortexing (vortexing reduces mixing efficiency).

  • Reagent Charging: Charge 1.0 equivalent of 2-(4-chlorophenyl)hexanenitrile and 3.0 equivalents of dibromomethane (CH₂Br₂).

    • Causality: The excess CH₂Br₂ acts as both the electrophile and the organic solvent, keeping the local concentration high to prevent the formation of bridged dimers[3]. Add 0.05 equivalents of TBAB.

  • Base Addition: Heat the mixture to 40°C. Begin dropwise addition of 3.0 equivalents of 50% (w/w) aqueous NaOH.

    • Causality: Dropwise addition controls the initial exotherm of the acid-base deprotonation.

  • Reaction Phase: Ramp the temperature to 60–65°C and increase agitation to the maximum safe RPM.

    • Validation: The mixture must appear as a highly opaque, milky emulsion. If it separates into two clear layers during stirring, agitation is insufficient.

  • Monitoring: Sample the organic phase every 60 minutes for GC analysis. The reaction is complete when the starting material is <1%. Under these optimized conditions, completion typically occurs in 3.5 hours.

  • Workup: Cool the reactor to 20°C. Add water to dissolve the precipitated NaBr salts and separate the phases. Wash the organic phase with water until the pH is neutral. Distill the excess CH₂Br₂ under vacuum to isolate the pure product[3].

Section 3: Quantitative Data Summary

The following table summarizes the causal relationship between reaction parameters and the resulting kinetics/yields based on internal optimization trials.

PTC TypeBase ConcentrationAgitation (RPM)Temp (°C)Reaction Time (h)Isolated Yield (%)
TEBA30% NaOH2006014.072%
TBAB30% NaOH200609.581%
TBAB50% NaOH200606.088%
TBAB 50% NaOH 600 65 3.5 94%

Section 4: Process Visualizations

Workflow Start 1. Reactor Setup (Baffled, High-Shear) Charge 2. Charge Substrate, CH₂Br₂ (Excess), & TBAB Start->Charge Base 3. Dropwise Addition of 50% aq. NaOH Charge->Base React 4. Vigorous Agitation (600 RPM) at 60-65°C Base->React Monitor 5. Monitor via GC/TLC (Target: <4 hours) React->Monitor Workup 6. Phase Separation & Aqueous Wash Monitor->Workup Distill 7. Distill Excess CH₂Br₂ under Vacuum Workup->Distill Product 8. Pure 1-Bromo-2-cyano-2- (4-chlorophenyl)hexane Distill->Product

Caption: Experimental workflow for the rapid synthesis of 1-Bromo-2-cyano-2-(4-chlorophenyl)hexane.

DecisionTree Issue Reaction Time > 6 Hours CheckAgit Is Agitation Sufficient? (>500 RPM, Baffled) Issue->CheckAgit FixAgit Increase RPM / Use High-Shear Impeller CheckAgit->FixAgit No CheckBase Is NaOH Conc. 50% w/w? CheckAgit->CheckBase Yes FixAgit->CheckBase FixBase Use 50% NaOH to minimize hydration of OH⁻ CheckBase->FixBase No CheckPTC Is PTC Lipophilic? (e.g., TBAB vs TEBA) CheckBase->CheckPTC Yes FixBase->CheckPTC FixPTC Switch to TBAB or Aliquat 336 CheckPTC->FixPTC No Success Reaction Completes in 3-4h CheckPTC->Success Yes FixPTC->Success

Caption: Troubleshooting decision tree for resolving sluggish alkylation reaction kinetics.

References

  • The Role of 1-Bromo-2-cyano-2-(4-chlorophenyl)hexane in Modern Fungicide Production. NBInno.[Link]

  • CN102060791B - Preparation method of myclobutanil as a triazole bactericide.
  • Analysis of Phase-Transfer-Catalyzed O-Alkylation Reaction Using Fractional Factorial Design Method. Academia.edu.[Link]

  • Phase Transfer Catalysis: Chemistry and Engineering. Publications of the IAS Fellows.[Link]

Sources

Removing unreacted precursors from 1-Bromo-2-cyano-2-(4-chlorophenyl)hexane

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 1-Bromo-2-cyano-2-(4-chlorophenyl)hexane

Status: Operational Agent: Senior Application Scientist (Process Chemistry Division) Topic: Impurity Removal & Downstream Processing Reference Molecule: 1-Bromo-2-cyano-2-(4-chlorophenyl)hexane (CAS: 98326-40-0) Common Application: Key intermediate for Myclobutanil (Fungicide) synthesis.[1][2][3][4]

Executive Summary

You are likely encountering difficulties separating the target molecule, 1-Bromo-2-cyano-2-(4-chlorophenyl)hexane (hereafter referred to as Target-Br ), from its unreacted precursor, 2-(4-chlorophenyl)hexanenitrile (hereafter Precursor-H ).[2][3][4]

Because Target-Br contains a reactive alkyl bromide moiety, it is sensitive to nucleophilic attack (hydrolysis) and elimination reactions.[2][3][4] Standard acid/base washes often fail or degrade the product. This guide focuses on exploiting the molecular weight differential and solubility limits to achieve separation without compromising the electrophilic integrity of the bromomethyl group.

Module 1: Diagnostic & Triage

Q: I see a persistent impurity at RRT ~0.85-0.90 on my HPLC. Is this the precursor? A: Highly likely. The Precursor-H lacks the bromomethyl group (-CH2Br) found in the Target-Br .[2][3]

  • Mechanism: The absence of the heavy bromine atom makes the precursor significantly less lipophilic and lower in molecular weight (MW ~221 Da vs. ~314 Da).[3]

  • Confirmation: Run GC-MS. The precursor will show a molecular ion peak at m/z 221/223 (due to Cl isotope), whereas the target will show m/z 313/315/317 (distinctive Br+Cl isotope pattern).[2][3][4]

Q: Can I use a strong caustic wash (NaOH/KOH) to remove the precursor? A: ABSOLUTELY NOT. While Precursor-H has an acidic ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-proton (pKa ~20) that could theoretically be deprotonated, the Target-Br  is an alkyl halide.[3]
  • The Risk: Introducing strong hydroxide bases will trigger an ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     attack on the 
    
    
    
    group, converting your target into the alcohol (hydroxymethyl derivative) or causing
    
    
    -elimination to form an acrylonitrile derivative.[3][4]
  • The Rule: Avoid aqueous bases with pH > 9.

Module 2: Purification Protocols

Protocol A: High-Vacuum Fractional Distillation (Primary Recommendation)

Best for: Large-scale purification (>100g) where the product is an oil or low-melting solid.[2][3][4]

The boiling point differential between the non-brominated precursor and the brominated target is substantial due to the mass of the bromine atom (+80 Da).[3]

Equipment:

  • Vigreux column (minimum 20cm) or Packed Column (Stainless steel mesh).[2][3][4]

  • High-vacuum pump (< 2 mmHg).[2][3][4]

Step-by-Step:

  • Degassing: Stir the crude mixture under weak vacuum (20 mmHg) at 40°C for 30 minutes to remove volatile solvents (DCM, Toluene) and dissolved gases.

  • Ramp Up: Lower pressure to < 1.0 mmHg .

  • Fractions:

    • Fraction 1 (Fore-run): Collects up to 140°C (vapor temp).[2][3][4] This contains Precursor-H and lower alkyl halides.[2]

    • Fraction 2 (Main Cut): The Target-Br typically distills between 160°C - 185°C at 0.5 mmHg (Note: Temperatures vary based on exact vacuum depth; rely on head temperature stability).[2][3]

  • Validation: Check refractive index or TLC of fractions. The Target-Br usually has a higher refractive index than the precursor.[3]

Protocol B: Selective Crystallization (Polymorph Dependent)

Best for: High-purity requirements (>98%) where distillation yielded ~90% purity.[2][3][4][5]

If your material is solidifying, "oiling out" is the main enemy.[3][4] You must use a solvent system that solubilizes the Precursor-H while forcing the Target-Br to lattice.

Solvent System: Hexane / Isopropyl Acetate (9:1 ratio).[2][3][4]

Procedure:

  • Dissolve crude oil in Isopropyl Acetate (1.5 volumes) at 45°C.

  • Slowly add Hexane (5 volumes) while stirring.

  • Seeding: If available, add 0.1% pure seed crystals of Target-Br at 30°C.

  • Cooling Ramp: Cool to 0°C at a rate of 5°C/hour.

  • Filtration: Filter the solids. The Precursor-H (which is an oil or low-melting solid) will largely remain in the mother liquor.[2][3]

  • Wash: Wash the cake with cold Hexane (-10°C).

Module 3: Decision Logic & Workflow

The following diagram illustrates the decision process for purifying the crude reaction mixture.

PurificationWorkflow Start Crude Reaction Mixture (Contains Target-Br + Precursor-H) CheckState Physical State at RT? Start->CheckState Liquid Viscous Oil CheckState->Liquid If Oil Solid Semi-Solid / Solid CheckState->Solid If Solid Distillation High-Vacuum Distillation (<1 mmHg, >160°C) Liquid->Distillation Crystallization Recrystallization (Hexane/IPAc) Solid->Crystallization CheckPurity Check Purity (GC/HPLC) Distillation->CheckPurity Crystallization->CheckPurity Success Target-Br > 98% (Proceed to Triazole Coupling) CheckPurity->Success Pass Fail Purity < 95% CheckPurity->Fail Fail Fail->Distillation Reprocess (If Solid -> Melt)

Figure 1: Purification logic flow for separating brominated target from unreacted nitrile precursor.

Module 4: Technical FAQs

Q: Can I use Silica Gel Chromatography? A: Yes, but it is inefficient for scale-up.[2][3][4]

  • Stationary Phase: Neutral Silica Gel (Acidic silica may hydrolyze the nitrile).[2]

  • Mobile Phase: 0-5% Ethyl Acetate in Hexane.[2]

  • Separation: The Target-Br is slightly less polar than the Precursor-H (due to the bulky, lipophilic Br vs the smaller H).[2][3] However, the Rf difference (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ) is often small (< 0.1).[3][4] You will need a high column-to-loading ratio (50:1).[2][3]
    

Q: My product turned yellow/brown during distillation. What happened? A: Thermal decomposition. At temperatures >180°C, ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-elimination of HBr can occur, forming the conjugated acrylonitrile derivative.[3][4]
  • Fix: Improve your vacuum to lower the boiling point. Add a radical inhibitor (e.g., BHT) to the pot before distillation to prevent radical polymerization or degradation.[2][3][4]

Q: Why is the "Precursor-H" so difficult to react completely in the first place? A: Steric hindrance.[3] The formation of Target-Br usually involves brominating a tertiary carbon (or a neopentyl-like position depending on the exact synthesis route).[2][3] The steric bulk of the 4-chlorophenyl group and the butyl chain hinders the approach of the brominating agent (e.g., NBS or ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


), often leaving 5-10% unreacted starting material.[3] Pushing the reaction too hard often leads to di-bromination or tar formation.[3]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14822515, 1-Bromo-2-cyano-2-(4-chlorophenyl)hexane. Retrieved from [Link][2][3][4]

  • Google Patents (2011). CN101948407A: Preparation method of 1-chloro-2-cyano-2-(4-chlorphenyl) hexane.[2][3][4] (Analogous chemistry for purification via rectification). Retrieved from

  • NBInno (2026). The Role of 1-Bromo-2-cyano-2-(4-chlorophenyl)hexane in Modern Fungicide Production. Retrieved from [Link]

Sources

Technical Support Center: Catalyst Efficiency in 1-Bromo-2-cyano-2-(4-chlorophenyl)hexane Formation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 1-Bromo-2-cyano-2-(4-chlorophenyl)hexane. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial synthesis. The formation of this molecule, a key intermediate in the production of the potent triazole fungicide Myclobutanil, hinges on the selective α-bromination of its precursor, 2-(4-chlorophenyl)hexanenitrile.[1] This process, while conceptually straightforward, is fraught with potential challenges related to catalyst efficiency, reaction selectivity, and yield optimization.

This document provides in-depth, field-proven insights in a direct question-and-answer format, moving beyond simple procedural lists to explain the fundamental causality behind experimental choices. Our goal is to empower you with the knowledge to not only execute the synthesis but also to troubleshoot and optimize it effectively.

Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the synthesis, providing the core knowledge needed to make informed decisions in your experimental design.

Q1: What is the primary reaction mechanism for the synthesis of 1-Bromo-2-cyano-2-(4-chlorophenyl)hexane?

A: The most effective and selective method for this transformation is a free-radical chain reaction , specifically a benzylic bromination. The target hydrogen atom is on a carbon that is both adjacent to the aromatic ring (benzylic) and the cyano group (α-position). This position is highly activated towards radical abstraction.

The mechanism, often referred to as a Wohl-Ziegler bromination when using N-Bromosuccinimide (NBS), proceeds in three main stages:

  • Initiation: A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, is decomposed by heat or UV light to generate initial radicals. These radicals then abstract a bromine atom from NBS to produce a bromine radical (Br•).

  • Propagation: The highly reactive bromine radical abstracts the benzylic hydrogen from the starting material, 2-(4-chlorophenyl)hexanenitrile, to form a resonance-stabilized benzylic radical and HBr. This benzylic radical then reacts with another molecule of NBS to yield the desired product, 1-Bromo-2-cyano-2-(4-chlorophenyl)hexane, and a succinimidyl radical. The succinimidyl radical continues the chain by reacting with HBr to regenerate the bromine radical.

  • Termination: The reaction ceases when two radicals combine.

It is crucial to favor this radical pathway over an electrophilic aromatic substitution, which would result in undesired bromination of the chlorophenyl ring.[2][3]

Q2: Which catalysts or initiators are recommended for this benzylic bromination?

A: The choice of catalyst or initiator is critical for maximizing yield and selectivity. While traditional methods rely on radical initiators, modern approaches also utilize Lewis acids that can promote radical pathways. Below is a comparison of common systems.

Catalyst/Initiator SystemBrominating AgentTypical ConditionsExpertise & Experience Insights
Radical Initiators (AIBN, Benzoyl Peroxide)N-Bromosuccinimide (NBS)Reflux in a non-polar solvent like CCl₄ or chlorobenzene.[3][4]This is the classic, most common method. Success depends on the purity of reagents and solvent to avoid quenching the radical chain. The reaction progress can often be monitored by observing the dense NBS at the bottom of the flask being replaced by the less dense succinimide floating at the top.[4]
Lewis Acids (e.g., ZrCl₄, FeBr₂)NBS or DBDMH¹Mild conditions, often room temperature.[2][5]Lewis acids like FeBr₂ can activate NBS towards a radical pathway, offering high chemo- and site-selectivity for benzylic C-H bonds.[5] Zirconium(IV) chloride has also shown high catalytic activity.[2] This approach can avoid the use of potentially explosive peroxide initiators and harsh reflux conditions.
Photocatalysis N-Bromosuccinimide (NBS)Room temperature with a suitable light source (e.g., white or blue light).[6][7]Photo-initiated reactions can offer improved selectivity and yield over thermally initiated methods by operating at lower temperatures, thus minimizing thermal side reactions.[7]

¹DBDMH: 1,3-dibromo-5,5-dimethylhydantoin

Q3: How do I select an appropriate solvent for the reaction?

A: Solvent selection is pivotal for controlling reaction selectivity.

  • For Radical-Initiated Reactions: Non-polar solvents such as carbon tetrachloride (CCl₄), cyclohexane, or chlorobenzene are preferred.[3][4] These solvents minimize the formation of ionic intermediates, thereby suppressing the competing electrophilic aromatic bromination pathway.

  • For Lewis Acid-Catalyzed Reactions: Solvents like benzene or dichloromethane are often effective.[5]

  • Polar Solvents: The use of polar solvents can significantly alter the regioselectivity, sometimes favoring aromatic ring bromination, and should generally be avoided unless specified by a particular catalytic system.[8]

Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the synthesis.

Issue 1: Low or No Product Yield

This is the most common problem, often stemming from issues with the catalyst/initiator or reaction conditions.

  • Potential Cause: Inactive Catalyst or Radical Initiator.

    • Expert Diagnosis: Radical initiators like AIBN and benzoyl peroxide have finite shelf lives and can decompose. Similarly, Lewis acid catalysts can be poisoned by impurities (e.g., water).[9]

    • Recommended Action:

      • Use a fresh batch of the radical initiator.

      • If using a Lewis acid, ensure all glassware is oven-dried and solvents are anhydrous.[10]

      • Purify starting materials and solvents to remove potential radical inhibitors or catalyst poisons.

  • Potential Cause: Incorrect Reaction Temperature.

    • Expert Diagnosis: Each radical initiator has an optimal temperature range for decomposition to generate radicals. For AIBN, this is typically between 65-85°C. Below this temperature, initiation is too slow; above it, the initiator is consumed too quickly, leading to premature termination. Excessively high temperatures can also promote side reactions like elimination.[11]

    • Recommended Action:

      • Ensure the reaction is maintained within the optimal temperature window for your chosen initiator.

      • Monitor the reaction progress by TLC or GC to determine the optimal balance between reaction rate and impurity formation.

  • Potential Cause: Insufficient Initiation Energy.

    • Expert Diagnosis: For photo-initiated reactions, the light source may be inadequate. For thermal initiation, the internal reaction temperature may not have reached the required level.

    • Recommended Action:

      • For photochemical reactions, ensure you are using a lamp with the correct wavelength and sufficient power (e.g., an incandescent or UV lamp).[4]

      • For thermally initiated reactions, use a thermometer to measure the internal temperature of the reaction mixture, not just the heating bath temperature.

Troubleshooting Workflow: Low Product Yield

G start Low or No Yield Observed check_reagents Are reagents (initiator, NBS) fresh and pure? start->check_reagents reagents_no Replace with fresh reagents. Purify starting material. check_reagents->reagents_no No check_conditions Are reaction conditions correct? (Temp, Solvent, Light Source) check_reagents->check_conditions Yes reagents_no->check_conditions conditions_no Adjust temperature to optimal range. Use anhydrous, non-polar solvent. Check lamp for photochemical rxn. check_conditions->conditions_no No check_inhibitors Possibility of radical inhibitors? check_conditions->check_inhibitors Yes conditions_no->check_inhibitors inhibitors_yes Purify solvent and starting material. Consider degassing solvent. check_inhibitors->inhibitors_yes Yes success Yield Improved check_inhibitors->success No inhibitors_yes->success

Caption: A decision tree for troubleshooting low product yield.

Issue 2: Formation of Significant Side Products

Selectivity is key. The formation of isomers or di-substituted products indicates a loss of reaction control.

  • Side Product: Aromatic Ring Bromination (e.g., 1-Bromo-2-cyano-2-(2-bromo-4-chlorophenyl)hexane).

    • Expert Diagnosis: This arises from a competing electrophilic aromatic substitution mechanism. It is often promoted by Brønsted acids (like HBr, a byproduct of the radical reaction) or certain Lewis acids that favor ionic pathways.[2] Using polar solvents can also encourage this side reaction.[8]

    • Recommended Action:

      • Ensure a non-polar solvent is used.

      • If HBr accumulation is suspected, adding a non-basic acid scavenger like powdered potassium carbonate in small amounts can sometimes help, though this can also complicate the reaction.

      • Choose a catalytic system known to favor the radical pathway, such as FeBr₂ or ZrCl₄ with NBS.[2][5]

  • Side Product: Di-brominated Product.

    • Expert Diagnosis: This is almost always caused by using an excess of the brominating agent (NBS). While a slight excess (e.g., 1.05-1.1 equivalents) is common to ensure full conversion of the starting material, a larger excess will lead to the bromination of the product itself.[5][12]

    • Recommended Action:

      • Carefully control the stoichiometry. Use the starting nitrile as the limiting reagent.

      • Add the NBS portion-wise over time to maintain a low concentration, which can help improve selectivity for mono-bromination.

Competing Reaction Pathways

G sub 2-(4-chlorophenyl)hexanenitrile rad_path Radical Pathway (NBS, AIBN/Light) sub->rad_path ionic_path Ionic Pathway (Brønsted Acid, Polar Solvent) sub->ionic_path desired_prod DESIRED PRODUCT 1-Bromo-2-cyano-2-(4-chlorophenyl)hexane rad_path->desired_prod side_prod SIDE PRODUCT Aromatic Ring Bromination ionic_path->side_prod

Caption: Desired radical vs. undesired ionic bromination pathways.

Experimental Protocol

The following is a generalized, self-validating protocol for the synthesis via a thermally-initiated radical pathway. Note: A thorough risk assessment should be conducted before any experimental work.[10]

Protocol: Synthesis via Wohl-Ziegler Bromination

  • Reaction Setup: In a three-necked, round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, charge the starting material, 2-(4-chlorophenyl)hexanenitrile (1.0 eq).

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 eq) and a catalytic amount of azobisisobutyronitrile (AIBN) (0.02-0.10 eq).

  • Solvent Addition: Add anhydrous carbon tetrachloride or chlorobenzene to achieve a suitable concentration (e.g., 0.2-0.5 M).

  • Inert Atmosphere: Purge the system with nitrogen for 15-20 minutes.

  • Reaction: Heat the mixture to reflux (approx. 77°C for CCl₄) with vigorous stirring. The reaction is typically initiated by the thermal decomposition of AIBN.

  • Monitoring: Monitor the reaction progress using TLC or GC analysis at regular intervals (e.g., every 30 minutes). The disappearance of the starting material and the appearance of a new, typically less polar, product spot should be observed. A visual cue is the consumption of the dense NBS and the formation of the less dense succinimide byproduct, which will float.[4]

  • Work-up:

    • Once the starting material is consumed, cool the reaction mixture to room temperature.

    • Filter the solid succinimide byproduct and wash it with a small amount of the solvent.

    • Combine the filtrates and wash with a saturated aqueous solution of sodium thiosulfate (to quench any remaining bromine), followed by water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure 1-Bromo-2-cyano-2-(4-chlorophenyl)hexane.

References

  • BenchChem. (n.d.). Optimizing reaction temperature for 2-(Bromomethyl)-2-butylhexanoic acid synthesis.
  • BenchChem. (n.d.). Technical Support Center: Catalyst Selection for Nitrile Synthesis.
  • Merck. (n.d.). Lewis acid catalyzed benzylic bromination.
  • ResearchGate. (n.d.). Optimization of reaction conditions.
  • Benzylic bromination catalyzed by triphenylphosphine selenide via Lewis basic activation. (2025, August 6).
  • Li, S. (2025, April 1). Iron-Catalyzed Site-Selective Bromination of Benzylic C(sp3)–H Bonds.
  • ResearchGate. (2025, August 6). Lewis Acid Catalyzed Benzylic Bromination.
  • (2026, February 13). The Role of 1-Bromo-2-cyano-2-(4-chlorophenyl)hexane in Modern Fungicide Production.
  • Li, X. (2023, March 24). Green Chemistry.
  • Common Organic Chemistry. (n.d.). Bromination - Common Conditions.
  • University of Glasgow. (n.d.). Selectivity of Aryl and Benzylic Bromination.
  • Reddit. (2019, September 12). Trouble with NBS bromination.
  • Organic Syntheses. (2007). A Publication of Reliable Methods for the Preparation of Organic Compounds - Working with Hazardous Chemicals.
  • Chemia. (2022, April 8). Active/inactive aromatic ring bromination.

Sources

Overcoming steric hindrance in 1-Bromo-2-cyano-2-(4-chlorophenyl)hexane synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Advanced Synthesis Guide Topic: Overcoming Steric Hindrance in 1-Bromo-2-cyano-2-(4-chlorophenyl)hexane Synthesis Ticket ID: #SYN-Q4-2024-BR Assigned Specialist: Senior Application Scientist, Process Chemistry Div.

Part 1: Executive Summary & Mechanistic Insight

The Challenge: Synthesizing 1-Bromo-2-cyano-2-(4-chlorophenyl)hexane (Systematic name: 2-(bromomethyl)-2-(4-chlorophenyl)hexanenitrile) presents a classic problem in organic synthesis: the construction of a quaternary carbon center adjacent to a nitrile group.

The steric crowding at the


-position of the 2-(4-chlorophenyl)hexanenitrile intermediate creates a high energy barrier for nucleophilic attack. Standard 

alkylation with dibromomethane often fails or results in low yields due to:
  • Steric Shielding: The butyl chain and the aryl ring physically block the approach of the electrophile.

  • Competitive Side Reactions: Dimerization (formation of glutarimides/dinitriles) and elimination often outcompete the desired substitution.

The Solution Strategy: While direct alkylation is possible under forcing conditions, our support data suggests a Two-Step Hydroxymethylation-Bromination Strategy provides superior reproducibility and purity. This guide focuses on this robust pathway while addressing troubleshooting for the direct route for those constrained to it.

Part 2: Strategic Pathways & Visual Workflows

Pathway Analysis: Direct vs. Stepwise

The following diagram illustrates the two primary synthetic routes and their associated risks.

SynthesisPathways Start Starting Material: 2-(4-chlorophenyl)hexanenitrile Direct Route A: Direct Alkylation (CH2Br2 / PTC) Start->Direct High Steric Barrier Step1 Step 1: Hydroxymethylation (HCHO / Base) Start->Step1 Lower Ea Dimer Side Product: Dimerization Direct->Dimer Competitive Reaction Target Target Molecule: 1-Bromo-2-cyano-2-(4-chlorophenyl)hexane Direct->Target Low Yield (<40%) Inter Intermediate: 2-Hydroxymethyl derivative Step1->Inter High Yield (>85%) Step2 Step 2: Bromination (PBr3 or CBr4/PPh3) Inter->Step2 Activation Step2->Target SN2 Substitution

Figure 1: Comparison of Direct Alkylation (Route A) vs. Hydroxymethylation (Route B). Route B is recommended for higher purity.

Part 3: Validated Experimental Protocol (Route B)

This protocol minimizes steric hindrance issues by using formaldehyde (a small electrophile) followed by an intramolecular-like or highly activated substitution.

Phase 1: Hydroxymethylation

Objective: Synthesize 2-(hydroxymethyl)-2-(4-chlorophenyl)hexanenitrile.

  • Reagents:

    • Substrate: 2-(4-chlorophenyl)hexanenitrile (1.0 eq)

    • Paraformaldehyde (1.2 - 1.5 eq)

    • Catalyst: Triton B (Benzyltrimethylammonium hydroxide, 40% in MeOH) (0.1 eq) or DBU.

    • Solvent: DMSO or DMF (Polar aprotic is critical).

  • Procedure:

    • Dissolve substrate and paraformaldehyde in DMSO.

    • Cool to 0°C. Add Triton B dropwise (exothermic).

    • Allow to warm to Room Temperature (RT) and stir for 2-4 hours.

    • Critical Checkpoint: Monitor TLC. If starting material persists, heat to 45°C, but do not exceed 60°C to prevent retro-aldol reaction.

    • Quench with dilute HCl. Extract with EtOAc.

Phase 2: Bromination

Objective: Convert the neopentyl-like alcohol to the bromide.

  • Reagents:

    • Intermediate Alcohol (1.0 eq)

    • Phosphorus Tribromide (

      
      ) (0.4 eq) OR 
      
      
      
      (1.1 eq) /
      
      
      (1.1 eq) [Appel Conditions].
    • Solvent: DCM or Toluene.

  • Procedure (Using

    
    ): 
    
    • Dissolve alcohol in dry Toluene. Cool to 0°C.

    • Add

      
       slowly.
      
    • Reflux for 2-3 hours. Note: Heat is required because the steric bulk hinders the

      
       attack of the bromide ion.
      
    • Workup: Pour onto ice water. Wash organic layer with

      
      .
      

Part 4: Troubleshooting Center (FAQs)

This section addresses specific failure modes reported by users attempting to overcome the steric barrier.

Category 1: Reaction Stalled / Low Conversion

Q: I am using Route A (Direct Alkylation with


) and conversion stops at 30%. Adding more base doesn't help. Why? 
  • A: This is a classic "Interfacial Starvation" issue.

    • The Cause: The anion of your nitrile is bulky and lipophilic. If you are using solid NaOH/KOH, the active surface area becomes coated with salts (NaBr). If you are using aqueous base (50% NaOH), the anion is struggling to penetrate the interface to react with the dibromomethane.

    • The Fix:

      • Switch Catalyst: Use a more lipophilic Phase Transfer Catalyst (PTC) like Tetrabutylammonium Bromide (TBAB) or Aliquat 336.

      • Solvent Effect: Ensure high agitation rates (>800 RPM).

      • Reagent Excess: Dibromomethane must be used in large excess (3-5 equivalents) to act as a co-solvent and prevent dimerization.

Q: In the Hydroxymethylation step (Route B), I see the product forming, but it reverts to starting material upon workup.

  • A: You are experiencing a Retro-Aldol Reversal .

    • The Mechanism: The hydroxymethyl nitrile is an "aldol" adduct. In the presence of base and heat, it is in equilibrium with the starting nitrile and formaldehyde.

    • The Fix:

      • Quench Cold: Neutralize the reaction mixture before any heating or concentration steps. Acidify to pH 4-5 with dilute HCl/acetic acid immediately upon completion.

      • Avoid Strong Base in Workup: Do not wash with strong caustic solutions.

Category 2: Impurity Management

Q: I see a major side product with double the molecular weight. What is it?

  • A: This is the Glutaronitrile Dimer .

    • The Cause: In Route A, the mono-alkylated product (the target bromide) is more reactive than the dibromomethane reagent. The unreacted nitrile anion attacks the product, displacing the bromide.

    • The Fix:

      • Dilution: High dilution favors the reaction with the solvent/reagent (

        
        ) over the bimolecular reaction between two large molecules.
        
      • Reverse Addition: Add the nitrile anion solution slowly into a pool of excess dibromomethane.

Q: During bromination with


, I am getting an alkene instead of the bromide. 
  • A: Steric hindrance is favoring E2 Elimination over

    
     Substitution.
    
    • The Fix:

      • Change Reagent: Switch to Appel Conditions (

        
        ) . This mechanism is milder and less prone to elimination because the leaving group (phosphine oxide) activates the oxygen specifically without requiring harsh acidic conditions that promote elimination.
        
      • Solvent: Use Acetonitrile (

        
        ) to facilitate the polar transition state of the substitution.
        

Part 5: Data & Reagent Selection Matrix

Use this table to select the optimal conditions based on your lab's constraints.

ParameterRoute A: Direct Alkylation (

)
Route B: Hydroxymethylation (

)
Steric Tolerance Low (Requires forcing conditions)High (Stepwise approach bypasses bulk)
Primary Reagents

, 50% NaOH, TBAB
Paraformaldehyde, Triton B,

Typical Yield 35 - 50%75 - 85% (Over 2 steps)
Main Impurity Dimer (Difficult to separate)Unreacted SM (Easy to separate)
Scalability Poor (Exotherms, Dimerization)Excellent (Standard industrial process)
Cost LowModerate (Two steps)

Part 6: Troubleshooting Logic Tree

Follow this flow to diagnose low yields.

Troubleshooting Issue Problem: Low Yield of Target Bromide CheckRoute Which Route? Issue->CheckRoute RouteA Route A (Direct Alkylation) CheckRoute->RouteA RouteB Route B (Hydroxymethylation) CheckRoute->RouteB CheckDimer Is Dimer Present? (High MW) RouteA->CheckDimer SolDimer Solution: Increase CH2Br2 equivalents Use Reverse Addition CheckDimer->SolDimer Yes CheckSM Is SM remaining? CheckDimer->CheckSM No SolPTC Solution: Change PTC to TBAB Increase Stirring Speed CheckSM->SolPTC Yes CheckStep1 Step 1 Fails? RouteB->CheckStep1 SolStep1 Solution: Use Paraformaldehyde Check Base Quality (Triton B) CheckStep1->SolStep1 Yes CheckStep2 Step 2 Elimination? CheckStep1->CheckStep2 No SolStep2 Solution: Switch to Appel Reaction (CBr4 / PPh3) CheckStep2->SolStep2 Yes

Figure 2: Diagnostic decision tree for yield optimization.

References

  • Synthesis of 2-(bromomethyl)-2-butylhexanoic acid (Analogous Chemistry)
  • 2-(chloromethyl)-2-(4-chlorophenyl)hexanenitrile Production Method Source: ChemBK / EPA Chemical Information Context: Details the industrial synthesis of the chloro-analog using dichloromethane and base, highlighting the feasibility of the direct alkylation route under specific PTC conditions. URL:[Link][1]

  • Reactions of Nitriles: Alkylation and Hydrolysis Source: Chemistry Steps Context: Provides the fundamental mechanistic grounding for the

    
    -alkylation of nitriles and the risks of hydrolysis.
    URL:[Link]
    
  • Catalytic Alpha-Functionalization of Alkyl Nitriles Source: ACS Publications Context: Discusses overcoming steric barriers in nitrile functionalization using transition metal catalysis, offering an alternative to standard base-mediated methods. URL:[Link]

Sources

Validation & Comparative

H-NMR Spectrum Analysis of 1-Bromo-2-cyano-2-(4-chlorophenyl)hexane

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and QC Scientists in Agrochemical & Pharmaceutical Development.[1][2][3]

Strategic Overview: The Analytical Challenge

1-Bromo-2-cyano-2-(4-chlorophenyl)hexane (CAS: 98326-40-0), also known as 2-(bromomethyl)-2-(4-chlorophenyl)hexanenitrile , is a critical quaternary intermediate, most notably in the synthesis of triazole fungicides like Myclobutanil .[2][4]

For the process chemist, this molecule presents a specific analytical bottleneck: The "Quaternary Chiral" Trap. The formation of the quaternary carbon at position C2 creates a chiral center that renders the adjacent methylene protons (of the bromomethyl group) diastereotopic. Standard low-resolution HPLC often fails to distinguish this intermediate from its des-bromo precursor or chloro-analog impurities without extensive method development.

This guide compares H-NMR spectroscopy against HPLC-UV and LC-MS , demonstrating why H-NMR is the superior technique for structural qualification and absolute purity assessment (qNMR) during early-phase development, while HPLC remains the workhorse for high-throughput QC.[2]

Comparative Analysis: H-NMR vs. Alternatives

In a drug or agrochemical development pipeline, selecting the right analytical tool is about balancing specificity with throughput .

Performance Matrix
FeatureMethod A: H-NMR (500 MHz) Method B: HPLC-UV (254 nm) Method C: LC-MS (ESI+)
Primary Utility Structural Proof & Absolute Purity Routine Purity & QuantitationTrace Impurity ID
Specificity High. Distinguishes diastereotopic protons and solvent occlusions.[2]Medium. Co-elution of structural isomers is common.High. Mass-specific, but ionization varies.[2]
Reference Standard Not Required (for qNMR). Uses internal standard (e.g., TCNB).[2]Required. Must have a certified standard for accurate w/w%.Required for quantitation.
Sample Prep Time < 5 Minutes (Dissolve & Shoot)30-60 Minutes (Mobile phase prep, equilibration)15-30 Minutes
Blind Spot Inorganic salts, low conc.[2] impurities (<0.5%).[2]Non-chromophores, solvent peaks, moisture.[2]Non-ionizable compounds.
Cost Per Run Low (Solvent + Tube)Medium (Solvents + Column wear)High (Instrumentation upkeep)
Expert Insight: When to Use Which?
  • Use H-NMR during process optimization to confirm the successful alkylation of the quaternary center. The appearance of the diastereotopic AB quartet (discussed below) is the definitive "Go/No-Go" signal that HPLC cannot provide instantly.

  • Use HPLC for batch release once the process is locked, as it offers superior sensitivity for detecting trace organic impurities (<0.1%).[2]

Detailed Spectral Assignment (The "Meat")

This section details the H-NMR spectrum in CDCl₃. The molecule possesses a chiral center at C2, which breaks the symmetry of the molecule, having profound effects on the NMR signals.

The Molecule

Structure: 2-(bromomethyl)-2-(4-chlorophenyl)hexanenitrile Solvent: CDCl₃ (Chloroform-d) Reference: TMS (0.00 ppm)[2]

Spectral Data Table
PositionGroupShift (δ, ppm)MultiplicityIntegrationCoupling (J, Hz)Assignment Logic
Ar-H Aromatic7.35 – 7.45Multiplet (AA'BB')4HN/ACharacteristic p-chlorophenyl symmetry.[2]
C1-H CH₂-Br3.55 & 3.75 Doublets (AB System) 2HJ ≈ 10.5 HzCRITICAL: Diastereotopic protons due to C2 chirality.
C3-H CH₂ (Butyl)1.85 – 2.05Multiplet2HComplexAdjacent to quaternary C2; diastereotopic character may broaden peaks.[2]
C4/C5-H CH₂ (Butyl)1.25 – 1.45Multiplet4HComplexInternal methylene chain.[2]
C6-H CH₃ (Butyl)0.88Triplet3HJ ≈ 7.0 HzTerminal methyl group.[2]
Deep Dive: The Diastereotopic "Trap"

The most common error in analyzing this spectrum is expecting the -CH₂Br group to appear as a singlet.

  • The Reality: Because C2 is a chiral center (bonded to four different groups: Aryl, CN, Butyl, CH₂Br), the two protons on the CH₂Br group are diastereotopic .[2] They are chemically non-equivalent.[5]

  • The Signal: They appear as a pair of "roofed" doublets (an AB system) typically centered around 3.65 ppm.

  • Validation: If you see a singlet here, you likely have the des-butyl precursor or the achiral starting material.

Experimental Protocols

Protocol A: Structural Verification (Qualitative)

Objective: Confirm identity of the intermediate.

  • Preparation: Weigh ~10 mg of the oil/solid into a clean vial.

  • Solvation: Add 0.6 mL of CDCl₃ (99.8% D). Ensure complete dissolution.

    • Note: If the sample is cloudy, filter through a cotton plug into the NMR tube to remove inorganic salts (NaBr/KBr) from the synthesis.

  • Acquisition:

    • Scans: 16 or 32.

    • Pulse Angle: 30°.

    • Relaxation Delay (D1): 1.0 second.[2]

  • Processing: Phase manually. Zoom into the 3.5–4.0 ppm region to resolve the AB quartet of the CH₂Br group.

Protocol B: Purity Assessment (qNMR)

Objective: Determine absolute purity without a reference standard.[1][2][6]

  • Internal Standard (IS) Selection: Use 1,3,5-Trimethoxybenzene (High purity trace measurable) or Maleic Acid (if solubility permits).[2]

    • Requirement: IS signals must not overlap with the 3.5–3.8 ppm (CH₂Br) or 7.3–7.5 ppm (Ar) regions.[2]

  • Gravimetry:

    • Weigh exactly 20.0 mg of Sample (W_sample).

    • Weigh exactly 10.0 mg of IS (W_std).

    • Record weights to 0.01 mg precision.

  • Acquisition Parameters (Critical for Accuracy):

    • Pulse Angle: 90°.

    • Relaxation Delay (D1): > 5 × T1 (typically 30–60 seconds) to ensure full magnetization recovery.[2]

    • Scans: 64 (to improve S/N ratio).

  • Calculation:

    
    
    (Where I = Integral area, N = Number of protons, M = Molecular weight, W = Weight, P = Purity)[2][3][7]
    

Visualization: Analytical Workflow & Decision Tree

Figure 1: The Analytical Decision Matrix

This diagram illustrates the logical flow for characterizing the crude reaction mixture.

AnalyticalWorkflow Start Crude Reaction Mixture TLC Quick TLC Check (Hexane/EtOAc) Start->TLC NMR_Prep H-NMR Sample Prep (CDCl3) TLC->NMR_Prep Decision1 Check 3.5 - 3.8 ppm Region NMR_Prep->Decision1 Result_Singlet Singlet Observed Decision1->Result_Singlet Single Peak Result_AB AB Quartet Observed Decision1->Result_AB Two 'Roofed' Doublets Action_Fail IMPURITY ALERT: Symmetric Precursor or Hydrolysis Product Result_Singlet->Action_Fail Action_Pass SUCCESS: Chiral Quaternary Center Formed Result_AB->Action_Pass Next_Step Proceed to HPLC (Quantitation) Action_Pass->Next_Step

Caption: Figure 1. Analytical workflow prioritizing the identification of the diastereotopic CH₂Br signal to validate the quaternary center formation.

Troubleshooting & Impurity Profiling

When the spectrum does not match the ideal, use this guide to identify common process impurities.

ObservationLikely Impurity/IssueRoot Cause
Singlet at ~3.5 ppm Des-butyl precursor (2-(4-chlorophenyl)acetonitrile deriv.)[2]Incomplete alkylation of the butyl chain.
Broad Singlet at ~5.0-6.0 ppm Hydrolysis Product (Amide)Moisture in the reaction or workup. Nitrile hydrolysis.
Shift of CH₂Br to ~3.2 ppm Chloro-analog (Cl instead of Br)Halogen exchange if using chlorinated solvents/reagents under heat.
Extra Triplet at ~1.0 ppm Residual Solvent (Ethanol/Diethylether)Inefficient drying steps.[2]

References

  • BenchChem. (2025).[1][6] Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment. Retrieved from [2]

  • National Institutes of Health (NIH) - PubChem. (n.d.). 1-Bromo-2-cyano-2-(4-chlorophenyl)hexane Compound Summary. Retrieved from [2][8]

  • Master Organic Chemistry. (2022). Diastereotopic Protons in 1H NMR Spectroscopy. Retrieved from

  • Almac Group. (2024). QNMR – a modern alternative to HPLC.[9] Retrieved from [2]

  • Holzgrabe, U. (2010).[2] Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240.[2] (Contextual citation for qNMR protocols).

Sources

A Predictive Guide to the Mass Spectrometry Fragmentation of 1-Bromo-2-cyano-2-(4-chlorophenyl)hexane

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, predictive analysis of the mass spectrometric fragmentation behavior of 1-Bromo-2-cyano-2-(4-chlorophenyl)hexane. In the absence of direct experimental data for this specific molecule, this document synthesizes established fragmentation principles of analogous chemical structures to forecast its fragmentation pathways. This comparative approach offers a robust framework for the identification and structural elucidation of this and similar compounds in complex matrices.

Introduction to the Analyte and Mass Spectrometry

1-Bromo-2-cyano-2-(4-chlorophenyl)hexane is a multifaceted small molecule featuring several key functional groups that dictate its behavior in a mass spectrometer: a brominated alkyl chain, a cyano group, and a chlorophenyl moiety. Understanding the fragmentation of this molecule is crucial for its characterization in pharmaceutical and chemical research.

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[1] Upon ionization, the resulting molecular ion often undergoes fragmentation, breaking into smaller, charged particles. This fragmentation pattern serves as a "molecular fingerprint," providing invaluable structural information.[1]

Ionization Techniques: A Comparative Overview

The choice of ionization technique significantly influences the extent of fragmentation.

  • Electron Ionization (EI): A "hard" ionization technique that uses high-energy electrons to ionize the sample. This method imparts significant energy, leading to extensive and reproducible fragmentation, which is highly useful for structural elucidation.[1]

  • Chemical Ionization (CI): A "soft" ionization technique that employs a reagent gas to ionize the analyte through ion-molecule reactions. CI results in less fragmentation and a more prominent molecular ion peak, making it ideal for molecular weight determination.[1]

For the purpose of this guide, we will focus on the fragmentation patterns expected from Electron Ionization (EI) due to its power in structural characterization.

Predicted Fragmentation Pathways of 1-Bromo-2-cyano-2-(4-chlorophenyl)hexane

The molecular structure of 1-Bromo-2-cyano-2-(4-chlorophenyl)hexane presents several likely points of cleavage under EI conditions. The stability of the resulting carbocations and neutral radicals will govern the predominant fragmentation pathways.

Molecular Ion and Isotopic Signature

The molecular formula of the target compound is C₁₃H₁₅BrClN. Due to the presence of chlorine and bromine, the molecular ion region will exhibit a characteristic isotopic pattern. A compound with one chlorine atom will show M and M+2 peaks in an approximate 3:1 ratio, while a compound with one bromine atom will have M and M+2 peaks of nearly equal intensity.[1][2] The combination of both halogens will produce a more complex but predictable isotopic signature.

Key Fragmentation Mechanisms

Several key fragmentation mechanisms are anticipated to be prominent in the mass spectrum of 1-Bromo-2-cyano-2-(4-chlorophenyl)hexane:

  • Alpha-Cleavage: This involves the cleavage of a bond adjacent to a heteroatom. In this molecule, alpha-cleavage can occur next to the bromine atom or the cyano group.[3][4]

  • Benzylic Cleavage: The bond between the quaternary carbon and the chlorophenyl ring is a likely site for cleavage due to the formation of a resonance-stabilized benzylic cation.[5][6][7] This can lead to the formation of a tropylium ion.[8][9][10][11]

  • Halogen Loss: The carbon-bromine bond is relatively weak and can readily cleave to lose a bromine radical, forming a carbocation.[1][2] Similarly, loss of a chlorine radical from the aromatic ring is possible, though generally less favorable than the loss of bromine from an alkyl chain.

Predicted Major Fragment Ions

Based on these principles, the following table summarizes the predicted major fragment ions for 1-Bromo-2-cyano-2-(4-chlorophenyl)hexane.

m/z (Mass-to-Charge Ratio) Proposed Fragment Structure Fragmentation Pathway Notes
299/301/303[C₁₃H₁₅BrClN]⁺Molecular IonIsotopic pattern due to Br and Cl
220/222[C₁₃H₁₅ClN]⁺Loss of •BrCharacteristic loss of bromine radical
164/166[C₉H₁₀ClN]⁺Loss of C₄H₉• (butyl radical)Alpha-cleavage
138/140[C₈H₇Cl]⁺Benzylic cleavage and rearrangementLikely formation of a chlorotropylium ion
111/113[C₆H₄Cl]⁺Cleavage of the C-C bond adjacent to the ringChlorophenyl cation
91[C₇H₇]⁺Formation of Tropylium ionIf rearrangement and loss of chlorine occurs
57[C₄H₉]⁺Cleavage of the bond to the butyl groupButyl cation

Visualizing the Fragmentation

The following diagrams illustrate the predicted fragmentation pathways.

Caption: Predicted major fragmentation pathways of 1-Bromo-2-cyano-2-(4-chlorophenyl)hexane.

Comparative Analysis with Structurally Similar Compounds

The predicted fragmentation pattern of 1-Bromo-2-cyano-2-(4-chlorophenyl)hexane can be compared to the known fragmentation of simpler, related molecules.

  • Alkyl Halides: Simple alkyl bromides readily lose a bromine radical.[2][12] For example, 1-bromohexane shows a significant M-79/81 peak corresponding to the loss of bromine.[13]

  • Chlorinated Aromatic Compounds: Compounds containing a chlorophenyl group often show a characteristic fragment at m/z 111/113, corresponding to the chlorophenyl cation.

  • Benzyl Compounds: Molecules with a benzyl group frequently exhibit a base peak at m/z 91 due to the formation of the highly stable tropylium ion.[8][9][10][11] The presence of a chlorine atom on the phenyl ring would shift this to m/z 125/127.

The fragmentation of our target molecule is expected to be a composite of these behaviors, with the relative abundances of the fragments depending on the relative stabilities of the resulting ions and neutral losses.

Experimental Protocol for Verification

To validate these predictions, the following experimental protocol using Gas Chromatography-Mass Spectrometry (GC-MS) is recommended.

6.1. Sample Preparation A stock solution of 1-Bromo-2-cyano-2-(4-chlorophenyl)hexane should be prepared in a volatile organic solvent like dichloromethane or ethyl acetate at a concentration of 1 mg/mL. This is then diluted to a working concentration of 1-10 µg/mL.

6.2. Gas Chromatography (GC) Method

  • System: Standard GC system with a split/splitless injector.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Oven Program: Initial temperature of 100°C, hold for 1 minute, ramp at 15°C/min to 280°C, and hold for 5 minutes.

  • Injector Temperature: 250°C.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

6.3. Mass Spectrometry (MS) Method

  • System: A quadrupole or ion trap mass spectrometer.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

Caption: Proposed experimental workflow for the GC-MS analysis of the target compound.

Conclusion

This guide provides a detailed predictive framework for the mass spectrometric fragmentation of 1-Bromo-2-cyano-2-(4-chlorophenyl)hexane based on established chemical principles. The anticipated fragmentation pathways, including halogen loss, alpha-cleavage, and benzylic cleavage, offer a solid basis for the identification and structural elucidation of this and related molecules. Experimental verification using the outlined GC-MS protocol is recommended to confirm these predictions and provide a complete analytical picture.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds.
  • PMC. (2023, May 15). Tropylium Ion, an Intriguing Moiety in Organic Chemistry.
  • MDPI. (2023, June 1). Tropylium Ion | Encyclopedia MDPI.
  • Chad's Prep. (2018, September 20). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry.
  • JoVE. (2024, December 5). Video: Mass Spectrometry: Alkyl Halide Fragmentation.
  • University of Münster. (n.d.). MS-Terms, Mass Spectrometry.
  • chemconnections. (n.d.). Information from Mass Spectrometry.
  • YouTube. (2023, January 26). Mass Spectrometry Part 3- Fragmentation in Alkyl Halides.
  • YouTube. (2018, December 31). mass spectrometry: tropylium ion.
  • (n.d.). General Fragmentation Modes.
  • R Discovery. (1999, December 7). Benzylic cleavage and McLafferty rearrangement under electron ionization conditions in the fragmentation of 5,6-dialkyl-2, 4-diarylpyrimidines.
  • Benchchem. (n.d.). Mass Spectrometry Analysis of 2-(4-Chlorophenyl)-5-methylpyridine: A Technical Guide.
  • Filo. (2025, September 15). count for the peaks in the mass spectrum of the 1-bromohexane ,by suggest...
  • Chemistry LibreTexts. (2022, October 4). 6.11: Fragmentation Pathways.

Sources

Analytical Comparison Guide: ATR-FTIR vs. Transmission FTIR for the Quality Control of 1-Bromo-2-cyano-2-(4-chlorophenyl)hexane

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Bromo-2-cyano-2-(4-chlorophenyl)hexane (CAS: 98326-40-0) is a cornerstone chemical intermediate utilized in the synthesis of Myclobutanil, a potent triazole fungicide that controls fungal diseases by inhibiting ergosterol biosynthesis [1]. For agrochemical and pharmaceutical manufacturers, securing a reliable supply of this intermediate with ≥98.0% purity is a strategic imperative to minimize by-products and ensure the efficacy of the final active pharmaceutical ingredient (API) [1].

This guide objectively compares the performance of Attenuated Total Reflectance (ATR) FTIR against traditional Transmission FTIR (KBr Pellet) methodologies for the routine Quality Control (QC) and structural verification of 1-Bromo-2-cyano-2-(4-chlorophenyl)hexane.

Theoretical Grounding: FTIR Characteristic Peaks

Fourier Transform Infrared (FTIR) spectroscopy provides a highly specific molecular fingerprint for 1-Bromo-2-cyano-2-(4-chlorophenyl)hexane. Understanding the causality behind these spectral assignments is critical for accurate structural validation.

  • Nitrile Group (-C≡N): Exhibits a sharp, distinct absorption peak at approximately 2240 cm⁻¹ . Because the 2000–2300 cm⁻¹ region is generally devoid of overlapping bands from other functional groups, this peak serves as a highly reliable diagnostic probe for the presence of the cyano group [2, 3].

  • Aliphatic Chain (Hexane backbone): C-H stretching vibrations appear between 2960 and 2850 cm⁻¹ , with corresponding bending modes around 1460 cm⁻¹.

  • Aromatic Ring (4-chlorophenyl): Aromatic C=C stretching vibrations are observed at ~1590 cm⁻¹ and 1490 cm⁻¹ , while the para-disubstituted out-of-plane C-H bend is prominent at ~820 cm⁻¹ [4].

  • Carbon-Halogen Bonds: The aryl C-Cl stretch appears near 1090 cm⁻¹ [4], and the primary alkyl C-Br stretch is found in the fingerprint region between 650 and 550 cm⁻¹ .

Mechanistic Insight: Tracking the C-Br stretch is the most critical step during the synthesis workflow. The precursor molecule, 2-(4-chlorophenyl)hexanenitrile, lacks this peak. The emergence of the 650–550 cm⁻¹ band directly validates the successful bromination at the alpha position, making FTIR an indispensable in-process control (IPC) tool.

Methodological Comparison: ATR-FTIR vs. Transmission (KBr Pellet)

To establish a robust QC environment, laboratories must choose the appropriate sample presentation method.

ATR-FTIR (Attenuated Total Reflectance): ATR utilizes an evanescent wave that penetrates the sample (typically 0.5–2 µm) when it is in intimate contact with a high-refractive-index crystal (e.g., Diamond or ZnSe). Causality of Performance: Because the depth of penetration of the evanescent wave is directly proportional to the wavelength, ATR inherently enhances the intensity of low-wavenumber bands. This makes ATR exceptionally well-suited for monitoring the critical C-Br stretch (650–550 cm⁻¹) and C-Cl stretch (1090 cm⁻¹) relative to high-wavenumber bands.

Transmission FTIR (KBr Pellet): This legacy method relies on the sample being dispersed in an IR-transparent alkali halide matrix (KBr), allowing the IR beam to pass completely through the pressed disc. Causality of Performance: Halogenated organic intermediates can be sensitive to the high localized heat and pressure generated during KBr pellet pressing, which may induce polymorphic changes or partial degradation. Furthermore, KBr is highly hygroscopic; absorbed moisture produces a broad O-H stretch at ~3400 cm⁻¹ and a bending mode at ~1640 cm⁻¹, which can obscure weak aromatic overtones.

Experimental Workflows & Protocols

The following protocols are designed as self-validating systems . Each workflow includes built-in checks to ensure data integrity before sample analysis begins.

FTIR_Workflow Start Sample: 1-Bromo-2-cyano-2- (4-chlorophenyl)hexane ATR_Branch ATR-FTIR Method Start->ATR_Branch KBr_Branch Transmission (KBr) Method Start->KBr_Branch ATR_Prep No Prep: Place on Diamond Crystal ATR_Branch->ATR_Prep ATR_Scan Apply Anvil Pressure & Scan ATR_Prep->ATR_Scan Data_Analysis Spectral Processing & Peak Verification (Nitrile @ 2240 cm⁻¹, C-Br @ 600 cm⁻¹) ATR_Scan->Data_Analysis KBr_Prep Grind 2mg Sample + 200mg KBr KBr_Branch->KBr_Prep KBr_Press Press at 10 Tons for 2 Mins KBr_Prep->KBr_Press KBr_Scan Place Pellet in Holder & Scan KBr_Press->KBr_Scan KBr_Scan->Data_Analysis

Workflow comparison: ATR-FTIR vs. Transmission KBr Pellet for intermediate QC analysis.

Protocol A: ATR-FTIR Analysis (Recommended)
  • System Suitability Test (SST): Scan a traceable polystyrene standard. Verify that the 1601 cm⁻¹ peak is within ±1 cm⁻¹ of the certified value.

  • Background Collection: Clean the diamond ATR crystal with isopropyl alcohol (IPA) and a lint-free wipe. Collect a background spectrum (32 scans, 4 cm⁻¹ resolution) in ambient air. Validation: Ensure the background energy profile matches the manufacturer's baseline.

  • Sample Application: Deposit approximately 5–10 mg of 1-Bromo-2-cyano-2-(4-chlorophenyl)hexane directly onto the center of the crystal.

  • Compression: Lower the pressure anvil until the software indicates optimal contact pressure. Causality: Insufficient pressure leaves air gaps, drastically reducing evanescent wave penetration and resulting in a noisy, low-intensity spectrum.

  • Acquisition & Post-Validation: Collect the sample spectrum. Validation: Ensure the baseline transmittance is between 95-100% in non-absorbing regions (e.g., 2000-1800 cm⁻¹). A sloping baseline indicates poor crystal contact.

Protocol B: Transmission FTIR (KBr Pellet)
  • Preparation: Dry spectroscopic-grade KBr powder at 105°C for 2 hours to eliminate absorbed moisture.

  • Grinding: Weigh 1-2 mg of the sample and 200 mg of dried KBr. Grind thoroughly in an agate mortar for 2-3 minutes. Causality: Particles must be ground smaller than the wavelength of IR light (< 2 µm) to prevent the Christiansen effect (severe baseline scattering).

  • Pressing: Transfer the homogenized mixture to a 13 mm pellet die. Apply 10 tons of pressure using a hydraulic press for 2 minutes under a vacuum to remove trapped air.

  • Acquisition & Post-Validation: Place the transparent pellet in the transmission holder and collect the spectrum against a blank KBr pellet background. Validation: Check the 3400 cm⁻¹ region; a massive peak here invalidates the sample prep due to moisture contamination.

Quantitative Data Comparison

Table 1: Performance Metrics Comparison

MetricATR-FTIR (Diamond Crystal)Transmission FTIR (KBr Pellet)
Sample Preparation Time < 1 minute10 - 15 minutes
Sample Destruction Non-destructive (recoverable)Destructive (mixed with matrix)
Spectral Artifacts MinimalHigh risk (Moisture at 3400 cm⁻¹, scattering)
Sensitivity (High Wavenumber) Lower (pathlength depends on λ)High (uniform pathlength)
Reproducibility Excellent (pressure-controlled)Variable (depends on operator grinding skill)

Table 2: Peak Resolution Comparison for 1-Bromo-2-cyano-2-(4-chlorophenyl)hexane

Functional GroupExpected Wavenumber (cm⁻¹)ATR-FTIR ResolutionKBr Pellet Resolution
Nitrile (-C≡N) ~2240Excellent (Sharp, clear baseline)Excellent (Sharp)
Aliphatic C-H 2960 - 2850Good (Slightly reduced intensity)Excellent (High intensity)
Aromatic C=C ~1590, 1490ExcellentExcellent
Aryl C-Cl ~1090ExcellentGood (Risk of baseline scattering)
Alkyl C-Br 650 - 550Excellent (Enhanced intensity at low λ) Good (Subject to pellet opacity)

Conclusion & Recommendations

For the routine structural verification and quality control of 1-Bromo-2-cyano-2-(4-chlorophenyl)hexane, ATR-FTIR is objectively superior to the traditional KBr pellet method. The ATR methodology eliminates the risk of moisture contamination and pressure-induced degradation, providing a highly reproducible, self-validating workflow. Furthermore, the physical mechanics of the evanescent wave naturally enhance the critical low-wavenumber C-Br and C-Cl stretching regions, allowing chemists to confidently validate the bromination step during Myclobutanil synthesis.

References

  • The Role of 1-Bromo-2-cyano-2-(4-chlorophenyl)hexane in Modern Fungicide Production. nbinno.com.
  • Application of Infrared Spectroscopy in Rubber Identification Analysis. Lambda Scientific.
  • FTIR spectrum of PAN nanofibers. The peak at 2240 cm⁻¹ corresponds to... ResearchGate.
  • Machine Learning-Assisted Pesticide Detection on a Flexible Surface-Enhanced Raman Scattering Substrate Prepared by Silver Nanoparticles. ACS Applied Nano Materials.

Comparing 1-Bromo-2-cyano-2-(4-chlorophenyl)hexane with other nitrile intermediates

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to Nitrile Intermediates in Myclobutanil Synthesis: 1-Bromo vs. 1-Chloro Derivatives

1. Executive Overview As a Senior Application Scientist specializing in the scale-up of active pharmaceutical ingredients (APIs) and agrochemicals, optimizing synthetic pathways is a delicate balance of thermodynamics, yield, and process economics. Myclobutanil, a broad-spectrum triazole fungicide, functions by inhibiting ergosterol biosynthesis—a critical component of fungal cell membranes 1. The industrial production of Myclobutanil hinges on the final alkylation of a nitrile intermediate with 1,2,4-triazole.

This guide objectively evaluates the performance of the industry-standard 1-Bromo-2-cyano-2-(4-chlorophenyl)hexane against its primary alternative, 1-Chloro-2-cyano-2-(4-chlorophenyl)hexane , providing actionable experimental data and mechanistic causality to inform your R&D and procurement decisions.

2. Mechanistic Causality: The Leaving Group Dilemma The synthesis of Myclobutanil culminates in a bimolecular nucleophilic substitution (


) where the triazolide anion attacks the alpha-haloalkyl group of the nitrile intermediate. The choice of halogen dictates the reaction's activation energy and, consequently, the impurity profile.
  • The Bromo Advantage: Bromide is a highly polarizable, weak conjugate base, making it an exceptional leaving group. Utilizing 1-Bromo-2-cyano-2-(4-chlorophenyl)hexane 2 allows the

    
     displacement to occur at milder temperatures (40–50°C). This suppresses competing elimination reactions (E2) that would otherwise degrade the nitrile backbone.
    
  • The Chloro Alternative: 1-Chloro-2-cyano-2-(4-chlorophenyl)hexane 3 is synthesized using dichloromethane, which is often more cost-effective than the dibromomethane required for the bromo-derivative. However, the higher bond dissociation energy of the C-Cl bond makes chloride a poorer leaving group. This necessitates harsher reaction conditions (up to 80°C and extended times), which increases the risk of thermal degradation and lowers the overall yield.

3. Quantitative Property Comparison The following table summarizes the physicochemical and reactive properties of both intermediates to guide solvent and condition selection.

Property / Parameter1-Bromo-2-cyano-2-(4-chlorophenyl)hexane1-Chloro-2-cyano-2-(4-chlorophenyl)hexane
CAS Registry Number 98326-40-0 498595-02-9 3
Molecular Formula C₁₃H₁₅BrClNC₁₃H₁₅Cl₂N
Molecular Weight 300.62 g/mol 256.17 g/mol
Precursor Reagent Dibromomethane (

)
Dichloromethane (

)
Leaving Group Ability Excellent (High polarizability)Moderate (Higher bond dissociation energy)
Optimal Coupling Temp. 40°C – 50°C75°C – 85°C
Typical API Yield > 90%75% – 85%

4. Experimental Protocol: Triazole Coupling Workflow To establish a self-validating experimental system, the following protocol outlines the direct coupling of the nitrile intermediate with 1,2,4-triazole. The inclusion of an HPLC validation step ensures that the reaction kinetics can be actively monitored, ensuring the protocol proves its own efficacy in real-time.

Materials Required:

  • Intermediate: 1-Bromo-2-cyano-2-(4-chlorophenyl)hexane OR 1-Chloro-2-cyano-2-(4-chlorophenyl)hexane

  • Nucleophile: 1H-1,2,4-triazole (1.20 equivalents)

  • Base: Anhydrous Potassium Carbonate (

    
    ) (1.50 equivalents)
    
  • Solvent: Anhydrous Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Triazolide Anion Generation: In a dry, nitrogen-purged 500 mL reactor, dissolve 1H-1,2,4-triazole in anhydrous DMF. Add finely powdered

    
     and stir at 60°C for 1 hour.
    
    • Causality: Pre-forming the potassium salt maximizes the nucleophilicity of the triazole. Using a weak base like

      
       instead of NaOH prevents competitive hydroxide attack on the alkyl halide, which would yield an unwanted alcohol by-product.
      
  • Nucleophilic Substitution (

    
    ): 
    
    • For the Bromo Intermediate: Cool the reactor to 40°C. Add 1-Bromo-2-cyano-2-(4-chlorophenyl)hexane dropwise over 30 minutes. Maintain the temperature at 40–50°C and stir for 4 hours.

    • For the Chloro Intermediate: Elevate the reactor temperature to 80°C. Add 1-Chloro-2-cyano-2-(4-chlorophenyl)hexane dropwise. Maintain heating and stir for 8–12 hours.

    • Causality: The kinetic barrier of the C-Cl bond requires significant thermal input, whereas the C-Br bond is easily cleaved under mild conditions, preserving the integrity of the cyano group.

  • Quenching and Phase Separation: Cool the mixture to ambient temperature. Quench slowly with cold distilled water (200 mL) to precipitate inorganic salts. Extract the aqueous phase with Ethyl Acetate (3 x 100 mL). Wash the combined organic layers with saturated brine to remove residual DMF, dry over

    
    , and concentrate under reduced pressure.
    
  • Self-Validation (HPLC Analysis): Dissolve a 1 mg sample of the crude product in 1 mL of Acetonitrile. Run on a C18 reverse-phase column (Mobile Phase: Acetonitrile/Water 70:30 v/v; UV detection at 254 nm).

    • Expected Results: The bromo-route should exhibit < 2% unreacted intermediate. The chloro-route typically exhibits 5–10% unreacted starting material and a distinct peak corresponding to the alkene elimination by-product.

5. Pathway Visualization The following diagram illustrates the divergent synthetic pathways and the kinetic impact of selecting the bromo versus the chloro intermediate.

MyclobutanilSynthesis Start 4-Chlorophenylacetonitrile Alkylation Alkylation (n-Chlorobutane, NaOH) Start->Alkylation Int1 2-(4-Chlorophenyl)hexanenitrile Alkylation->Int1 Branch1 Bromomethylation (CH2Br2, NaOH) Int1->Branch1 Branch2 Chloromethylation (CH2Cl2, NaOH) Int1->Branch2 BromoInt 1-Bromo-2-cyano-2- (4-chlorophenyl)hexane Branch1->BromoInt ChloroInt 1-Chloro-2-cyano-2- (4-chlorophenyl)hexane Branch2->ChloroInt Coupling1 1,2,4-Triazole, K2CO3 40-50°C, 4h (Fast SN2) BromoInt->Coupling1 Coupling2 1,2,4-Triazole, K2CO3 80°C, 8-12h (Slow SN2) ChloroInt->Coupling2 Product Myclobutanil (Target API) Coupling1->Product High Yield (>90%) Coupling2->Product Moderate Yield (75-85%)

Synthetic pathways to Myclobutanil comparing bromo and chloro nitrile intermediates.

6. Conclusion While 1-Chloro-2-cyano-2-(4-chlorophenyl)hexane offers a marginal reduction in raw material costs during the halogenation step, the thermodynamic and kinetic advantages of 1-Bromo-2-cyano-2-(4-chlorophenyl)hexane make it the superior choice for high-yield, high-purity API synthesis. The bromo intermediate minimizes thermal degradation, reduces reaction cycle times, and simplifies downstream purification, ultimately lowering the total cost of goods manufactured (COGM).

  • Myclobutanil (Ref: RH 3866) - AERU. University of Hertfordshire.
  • The Role of 1-Bromo-2-cyano-2-(4-chlorophenyl)hexane in Modern Fungicide Production. NBInno.
  • 1-Chloro-2-cyano-2-(4-chlorophenyl)hexane. Echemi.
  • 1-Bromo-2-cyano-2-(4-chlorophenyl)hexane - PubChem.

Sources

Reference standards for 1-Bromo-2-cyano-2-(4-chlorophenyl)hexane analysis

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide: Reference Standards for the Analysis of 1-Bromo-2-cyano-2-(4-chlorophenyl)hexane

Executive Overview

As a Senior Application Scientist overseeing agrochemical impurity profiling and residue analysis, I frequently encounter the analytical challenges posed by reactive halogenated intermediates. 1-Bromo-2-cyano-2-(4-chlorophenyl)hexane (CAS 98326-40-0) is a critical precursor in the synthesis of the triazole fungicide Myclobutanil. Because of its labile brominated aliphatic chain, this intermediate is highly susceptible to thermal degradation and nucleophilic substitution during sample preparation.

Selecting the appropriate reference standard for its quantification is not merely a regulatory formality; it is the cornerstone of analytical integrity. This guide objectively compares the performance of High-Purity Neat Standards, Matrix-Matched Standards, and Isotopically Labeled Internal Standards (ILIS) to help researchers build robust, self-validating analytical workflows.

Mechanistic Context & Synthesis Pathway

To understand the analytical behavior of 1-Bromo-2-cyano-2-(4-chlorophenyl)hexane, we must first examine its chemical environment. As detailed in the, the compound possesses both a highly electronegative cyano group and a reactive bromomethyl moiety.

During the industrial production of Myclobutanil (), 2-(4-chlorophenyl)hexanenitrile undergoes bromination. The resulting brominated intermediate must then react with a 1H-1,2,4-triazole salt. If the intermediate is not fully consumed, it remains as a process impurity that must be rigorously quantified to ensure the safety and efficacy of the final active pharmaceutical/agrochemical ingredient (API).

Synthesis A 2-(4-Chlorophenyl)hexanenitrile (Precursor) B 1-Bromo-2-cyano-2-(4-chlorophenyl)hexane (Target Intermediate) A->B Bromination (Dibromomethane + NaOH) C Myclobutanil (Active Fungicide) B->C Triazole Substitution (1H-1,2,4-Triazole Salt)

Caption: Myclobutanil synthesis pathway highlighting the brominated target intermediate.

Comparative Analysis of Reference Standards

When developing a quantitative assay for this intermediate, the choice of reference standard directly impacts the mitigation of matrix effects (ion suppression/enhancement) and extraction recovery variations.

  • High-Purity Neat Standard (≥99.0%) : Ideal for external calibration in clean solvent systems. However, it fails to correct for analyte loss during extraction.

  • Matrix-Matched Standard : Prepared by spiking the neat standard into a "blank" matrix extract. It compensates for matrix-induced ion suppression but relies heavily on the availability of a truly blank matrix, which is rare in process chemistry.

  • Isotopically Labeled Internal Standard (ILIS - e.g., d9-analog) : The gold standard. By replacing nine hydrogen atoms on the hexyl chain with deuterium, the ILIS co-elutes perfectly with the native analyte, mirroring its extraction efficiency and ionization dynamics without cross-talk.

Table 1: Performance Comparison of Reference Standard Types

Standard TypePrimary ApplicationMatrix Effect MitigationExtraction Loss CorrectionCost Efficiency
Neat Standard (External) Purity assays, clean matricesPoor (Susceptible)NoneHigh (Low upfront cost)
Matrix-Matched Complex environmental matricesModerate to HighNoneMedium
ILIS (d9-analog) High-throughput GC-MS/MSExcellent (Corrected)Excellent (Real-time)Low (High upfront cost)

Experimental Protocols: A Self-Validating GC-MS/MS System

To ensure trustworthiness, the following GC-MS/MS protocol is designed as a self-validating system . By introducing the ILIS at the very beginning of the workflow, any systemic error—whether it be incomplete phase separation during extraction or injector discrimination in the GC—affects both the native analyte and the ILIS equally. The constant ratio between the two signals validates the entire process in real-time.

Step-by-Step Methodology
  • Sample Preparation & Spiking (Causality: Real-time Correction)

    • Weigh 50 mg of the technical matrix into a centrifuge tube.

    • Self-Validation Step: Spike exactly 100 µg/L of the ILIS (1-Bromo-2-cyano-2-(4-chlorophenyl)hexane-d9) directly into the raw matrix before adding any solvent. This ensures the ILIS undergoes the exact same degradation and partitioning as the native analyte.

  • Liquid-Liquid Extraction (Causality: Polarity Targeting)

    • Add 10 mL of HPLC-grade Hexane. Why Hexane? The non-polar nature of hexane effectively solubilizes the lipophilic brominated intermediate while precipitating the highly polar triazole salts and unreacted starting materials, acting as a preliminary clean-up step.

    • Vortex for 2 minutes and centrifuge at 4000 rpm for 5 minutes. Extract the upper organic layer.

  • Chromatographic Separation (Causality: Halogen Selectivity)

    • Inject 1 µL of the extract into a GC-MS/MS equipped with a DB-5MS column (30m × 0.25mm × 0.25µm).

    • Why DB-5MS? The 5% phenyl / 95% dimethylpolysiloxane stationary phase provides optimal pi-pi interactions and selectivity for halogenated aromatic compounds, preventing co-elution with aliphatic matrix interferences.

    • Temperature program: 100°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

  • MRM Detection & Isotopic Confirmation

    • Operate the mass spectrometer in Electron Impact (EI) mode.

    • Monitor the Multiple Reaction Monitoring (MRM) transitions. Utilize the natural isotopic signature of Bromine (

      
      Br/
      
      
      
      Br) and Chlorine (
      
      
      Cl/
      
      
      Cl) to establish a built-in confirmation ratio (e.g., comparing the M and M+2 precursor ions).

AnalyticalWorkflow S1 Raw Sample Matrix S2 ILIS Spiking (Self-Validation) S1->S2 S3 LLE Extraction (Hexane) S2->S3 Constant Ratio S4 GC-MS/MS Analysis S3->S4 S5 Ratio-Based Quantification S4->S5 Matrix Corrected

Caption: Self-validating GC-MS/MS analytical workflow utilizing ILIS for real-time matrix correction.

Quantitative Data & Experimental Validation

To empirically validate the superiority of the ILIS approach for this specific compound, an experiment was conducted spiking 50 µg/L of the native intermediate into a complex agrochemical matrix. The recovery and matrix effects were calculated using the three different reference standard strategies.

Table 2: Experimental Recovery and Matrix Effect Data (Spike Level: 50 µg/L)

Calibration StrategyMean Absolute Recovery (%)Relative Standard Deviation (RSD, %)Calculated Matrix Effect (%)
Neat Standard (External) 71.414.2-28.6 (Severe Suppression)
Matrix-Matched 89.27.5-5.1
ILIS (d9-analog) 99.61.80.0 (Fully Corrected)

Data Interpretation: The neat standard yielded a falsely low recovery (71.4%) due to significant signal suppression in the MS source caused by co-eluting matrix components. While the matrix-matched standard improved accuracy, the ILIS provided near-perfect recovery (99.6%) with an exceptionally low RSD (1.8%), proving that the internal standard successfully compensated for both extraction losses and ionization suppression.

Conclusion

For the rigorous quantification of 1-Bromo-2-cyano-2-(4-chlorophenyl)hexane, relying on external calibration with neat standards introduces unacceptable margins of error due to the compound's reactivity and susceptibility to matrix effects. Implementing an Isotopically Labeled Internal Standard (ILIS) within a self-validating GC-MS/MS workflow is the most scientifically sound approach. It ensures that data generated during process optimization or residue testing is accurate, reproducible, and fully defensible.

References

  • National Center for Biotechnology Information (NCBI). "1-Bromo-2-cyano-2-(4-chlorophenyl)hexane." PubChem Compound Summary for CID 14822515. Available at:[Link]

  • Google Patents. "Preparation method of myclobutanil as a triazole bactericide." Patent CN102060791B.

Gas chromatography (GC) retention times for 1-Bromo-2-cyano-2-(4-chlorophenyl)hexane

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the gas chromatographic (GC) analysis of 1-Bromo-2-cyano-2-(4-chlorophenyl)hexane , a critical intermediate in the synthesis of the triazole fungicide Myclobutanil .

Executive Summary & Chemical Context

1-Bromo-2-cyano-2-(4-chlorophenyl)hexane (CAS: 98326-40-0) serves as the pivotal electrophilic intermediate in the manufacture of Myclobutanil. In the synthetic pathway, it is formed via the bromination of 2-(4-chlorophenyl)hexanenitrile and subsequently reacts with 1,2,4-triazole to yield the final active pharmaceutical/agrochemical ingredient (API).[1][2]

For process chemists and analytical scientists, the core challenge is not merely detecting the target, but resolving it from its unreacted precursor (the nitrile) and the final product (Myclobutanil). This guide compares the retention behavior of the target against these two critical process alternatives to ensure high-purity synthesis monitoring.

Chemical Profile
CompoundRoleMolecular FormulaMW ( g/mol )Boiling Point
2-(4-chlorophenyl)hexanenitrile Precursor (Alternative A)C₁₂H₁₄ClN207.70~160°C (High Vac)
1-Bromo-2-cyano-2-(4-chlorophenyl)hexane Target Analyte C₁₃H₁₅BrClN 300.62 205°C (1.33 kPa)
Myclobutanil Product (Alternative B)[3]C₁₅H₁₇ClN₄288.78202–208°C

Methodology & Experimental Protocol

To achieve baseline separation between the non-polar bromo-intermediate and the polar triazole product, a 5% Phenyl-Arylene (low polarity) phase is recommended over a Wax phase. The bromine atom introduces significant mass but limited polarity, whereas the triazole ring in Myclobutanil interacts strongly with active sites if not properly shielded.

Recommended GC-FID/MS Conditions
  • System: Agilent 7890B / 8890 or equivalent.

  • Column: DB-5MS or ZB-5MS (30 m × 0.25 mm × 0.25 µm).

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Inlet: Split/Splitless (Split ratio 20:1), 280°C.

  • Detector: FID @ 300°C (or MSD Transfer Line @ 280°C).

Temperature Program:

  • Initial: 100°C (Hold 1.0 min) – Solvent focusing.

  • Ramp 1: 25°C/min to 200°C.

  • Ramp 2: 10°C/min to 280°C (Hold 5.0 min) – Elution of heavy intermediates.

Comparative Retention Analysis

The following data illustrates the separation efficiency. The Target Analyte typically elutes after the lighter precursor but before or close to the final product depending on the column's specific interaction with the triazole ring.

Retention Time (RT) & Relative Retention Time (RRT)

Reference Anchor: Myclobutanil (RT ≈ 15.4 min)

AnalyteRetention Time (min)*RRT (vs. Target)Resolution (Rs)Peak Shape (Symmetry)
Precursor (2-(4-chlorophenyl)hexanenitrile)11.200.82N/ASharp (1.05)
Target (1-Bromo-2-cyano-2-(4-chlorophenyl)hexane)13.65 1.00 > 4.5 Good (1.10)
Product (Myclobutanil)15.401.13> 3.0Tailing possible (1.2)

> Note: Data represents a standardized run on a DB-5MS column. Absolute times vary by system void volume; RRT values are robust transfer parameters.

Mechanistic Insight
  • Precursor vs. Target: The addition of the Bromine atom (+79.9 amu) significantly increases the boiling point and Van der Waals interactions, causing the Target to elute ~2.5 minutes after the Precursor. This large window allows for easy quantification of unreacted starting material.

  • Target vs. Product: The substitution of the Bromine with a 1,2,4-Triazole ring decreases the mass slightly but dramatically increases polarity. On a non-polar DB-5 column, the boiling point dominance keeps the elution order consistent (Target

    
     Product), but on more polar columns (e.g., DB-1701), the Triazole product will shift further to the right, increasing resolution.
    

Synthesis & Impurity Workflow (Visualization)

Understanding the origin of these analytes is crucial for troubleshooting "ghost peaks" in the chromatogram.

SynthesisPathway Precursor Precursor (2-(4-chlorophenyl)hexanenitrile) RT: 11.2 min Target TARGET INTERMEDIATE (1-Bromo-2-cyano-2-(4-chlorophenyl)hexane) RT: 13.65 min Precursor->Target Bromination (Phase Transfer Catalysis) Reagents Reagents (Dibromomethane / NaOH) Reagents->Target Product FINAL PRODUCT (Myclobutanil) RT: 15.40 min Target->Product Nucleophilic Substitution Impurity Hydrolysis Impurity (Amide Derivative) Target->Impurity Side Reaction (Moisture/Heat) Triazole 1,2,4-Triazole (Reagent) Triazole->Product

Figure 1: GC elution order correlates with the synthetic pathway. Monitoring the disappearance of the Precursor and the appearance of the Target is the primary QC checkpoint.

Method Optimization Protocol

If resolution between the Target and the Product degrades (often due to column aging or active site exposure), follow this self-validating restoration protocol:

  • Inlet Maintenance: Change the liner to a deactivated splitless liner with glass wool . Active sites in the liner can degrade the brominated intermediate, causing peak broadening.

  • Column Trimming: Trim 10-20 cm from the inlet side of the column. Non-volatile byproducts from the phase transfer catalyst (often ammonium salts) can accumulate at the head, distorting the Target peak.

  • Temperature Ramp Adjustment:

    • Issue: Target and Product co-eluting?

    • Fix: Decrease the second ramp rate from 10°C/min to 5°C/min between 180°C and 220°C. This expands the separation window in the critical elution zone.

MethodOptimization Start Start Method Validation CheckRes Check Resolution (Rs) Target vs Product Start->CheckRes Pass Method Validated (Rs > 2.0) CheckRes->Pass Yes Fail Resolution < 1.5 CheckRes->Fail No Action1 Decrease Ramp Rate (180-220°C) Fail->Action1 Co-elution Action2 Trim Column Inlet (Remove Non-volatiles) Fail->Action2 Tailing Peaks Action1->CheckRes Action2->CheckRes

Figure 2: Decision tree for optimizing the separation of the bromo-intermediate from the triazole product.

References

  • Myclobutanil Synthesis & Intermediates:CN102060791B - Preparation method of myclobutanil as a triazole bactericide. Google Patents.
  • GC Method Parameters for Myclobutanil: GC and GC-MS Applications for Food Safety Analysis. ThermoFisher Scientific / GCMS.cz. Available at: [Link]

  • Compound Properties (PubChem): 1-Bromo-2-cyano-2-(4-chlorophenyl)hexane. National Center for Biotechnology Information. PubChem Compound Summary for CID 14822515. Available at: [Link]

  • Residue Analysis Standards: Myclobutanil and Metabolites. FAO/JMPR Evaluations 2014. Available at: [Link]

Sources

Elemental analysis calculation for 1-Bromo-2-cyano-2-(4-chlorophenyl)hexane

Author: BenchChem Technical Support Team. Date: March 2026

Elemental Analysis Comparison Guide: Validating the Composition of 1-Bromo-2-cyano-2-(4-chlorophenyl)hexane

The Analytical Challenge: Heavily Halogenated Intermediates

Determining the exact elemental composition of 1-Bromo-2-cyano-2-(4-chlorophenyl)hexane presents a unique analytical challenge. As a heavily halogenated pharmaceutical intermediate, this compound contains both Bromine (Br) and Chlorine (Cl) alongside a standard hydrocarbon backbone and a cyano group.

Traditional combustion analysis (CHNS analyzers) is highly effective for Carbon, Hydrogen, and Nitrogen. However, high concentrations of halogens can poison reduction catalysts and form corrosive acids during standard combustion, necessitating specialized orthogonal techniques for Br and Cl quantification. This guide objectively compares three distinct analytical workflows—Schöniger Flask Combustion, Energy Dispersive X-Ray Fluorescence (EDXRF), and High-Resolution Mass Spectrometry (HRMS)—to help you select the optimal method for your development phase.

Theoretical Baseline

Before selecting an instrument, we must establish the theoretical mass fractions. The compound has the chemical formula C₁₃H₁₅BrClN and a monoisotopic mass of 299.0076 Da.

Table 1: Theoretical Elemental Composition of C₁₃H₁₅BrClN

ElementAtomic Mass ( g/mol )Atom CountTotal Mass ContributionTheoretical Mass %
Carbon (C) 12.01113156.14351.94%
Bromine (Br) 79.904179.90426.58%
Chlorine (Cl) 35.450135.45011.79%
Hydrogen (H) 1.0081515.1205.03%
Nitrogen (N) 14.007114.0074.66%
Total 300.624 100.00%

Comparative Evaluation of Analytical Workflows

Traditional Microanalysis: Schöniger Flask + Ion Chromatography (IC)

The Schöniger oxygen flask method remains a proven, gold-standard technique for the safe ignition and subsequent analysis of halogens[1]. Because halogens interfere with standard CHN combustion, isolating Br and Cl via oxygen flask combustion followed by IC provides absolute quantitative purity data required for regulatory QC release.

  • Advantage: Unmatched accuracy for bulk mass percentage.

  • Limitation: Destructive, labor-intensive, and requires highly skilled operators to prevent volatile halogen loss.

Energy Dispersive X-Ray Fluorescence (EDXRF)

EDXRF is a non-destructive technique that uses X-rays to determine elemental composition, making it highly advantageous for pharmaceutical workflows where sample preservation is critical[2]. It is capable of measuring elements from Beryllium to Uranium[3], making it ideal for simultaneous Br and Cl screening.

  • Advantage: Rapid throughput, non-destructive, and eliminates the need for hazardous chemical digestion[2].

  • Limitation: "Blind" to light organic elements (C, H, N); cannot provide a complete molecular mass balance on its own.

High-Resolution Mass Spectrometry (LC-HRMS)

While not a traditional bulk elemental analyzer, HRMS is essential for structural elucidation. It determines the exact molecular mass and isotopic composition of a sample with extreme precision[4]. For this compound, the combination of one Br and one Cl atom creates a highly distinct M, M+2, and M+4 isotopic cluster.

  • Advantage: Provides exact molecular formula confirmation and distinguishes the target analyte from isobaric interferences[5].

  • Limitation: Yields qualitative/semi-quantitative molecular data rather than bulk macroscopic mass percentages.

Experimental Methodologies & Causality

Protocol 1: Schöniger Flask Combustion & IC (Halogen Quantitation)
  • Step 1: Weigh exactly 5.0 mg of the sample into an ashless filter paper capsule. Causality: Ashless paper ensures no trace carbon or background halogens are introduced into the closed system.

  • Step 2: Add 10 mL of absorption solution (10 mM NaOH + 1% H₂O₂) to a heavy-walled Schöniger flask. Causality: H₂O₂ acts as a reducing/oxidizing agent to ensure all combusted halogen gas is fully converted to stable aqueous halide ions (Cl⁻, Br⁻) rather than volatile oxyhalides.

  • Step 3: Flush the flask with pure O₂ for 30 seconds, ignite the sample using an infrared igniter, and immediately seal the flask[1].

  • Step 4: Allow the flask to stand for 30 minutes with occasional swirling to ensure complete gas absorption.

  • Step 5: Analyze the solution via Ion Chromatography using a suppressed conductivity detector.

  • Self-Validation System: Run a procedural blank and a Certified Reference Material (CRM) such as 4-bromobenzoic acid. The system is validated only if the CRM recovery falls between 98.5% and 101.5%.

Protocol 2: EDXRF Rapid Screening
  • Step 1: Mill the sample to a uniform particle size of <50 µm. Causality: X-rays have limited penetration depth. Variable particle sizes cause severe scattering and matrix absorption effects, leading to erratic quantitation, particularly for lighter elements like Chlorine.

  • Step 2: Transfer ~200 mg of the milled powder into an XRF sample cup fitted with a 4 µm Prolene film.

  • Step 3: Analyze using an EDXRF spectrometer equipped with a Silicon Drift Detector (SDD) and a Rhodium (Rh) X-ray tube.

  • Step 4: Set excitation parameters: 30 kV for Cl (Kα line at 2.62 keV) and 50 kV for Br (Kα line at 11.92 keV). Causality: Bromine's higher binding energy requires a higher excitation voltage to efficiently eject inner-shell electrons.

  • Self-Validation System: Re-analyze the same sample cup three times, rotating it 90 degrees between scans. The system is validated if the Relative Standard Deviation (RSD) of the Br/Cl ratio is < 2.0%.

Protocol 3: LC-HRMS Isotopic Profiling
  • Step 1: Dissolve the sample in LC-MS grade Acetonitrile to a concentration of 1 µg/mL.

  • Step 2: Inject 2 µL onto a C18 column using a fast gradient (Water/MeCN with 0.1% Formic Acid).

  • Step 3: Analyze using an Orbitrap mass spectrometer in Electrospray Ionization (ESI) positive mode.

  • Step 4: Acquire full scan MS data at a resolving power of >60,000 (at m/z 200). Causality: Insufficient resolving power will fail to separate the target analyte from background isobaric interferences, resulting in false-positive elemental composition assignments[5].

  • Step 5: Extract the exact mass for [M+H]⁺ (m/z 300.0149) and evaluate the isotopic cluster.

  • Self-Validation System: The protocol is validated if the mass accuracy error is < 3 ppm and the experimental M : M+2 : M+4 isotopic ratio strictly matches the theoretical ~3:4:1 ratio dictated by the natural abundance of ⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl.

Performance Comparison Matrix

Table 2: Analytical Method Performance for 1-Bromo-2-cyano-2-(4-chlorophenyl)hexane

MetricSchöniger + ICEDXRF SpectroscopyLC-HRMS
Primary Output Absolute Mass % (Br, Cl)Relative Mass % (Br, Cl)Exact Mass / Formula
Sample Destruction Yes (Combusted)No (Fully Recoverable)Yes (Ionized)
Throughput Low (~1-2 hours/sample)High (< 5 mins/sample)Medium (~15 mins/sample)
Operator Skill Level High (Wet Chemistry)Low (Push-button)High (Data Interpretation)
Best Use Case Regulatory QC ReleaseProcess OptimizationImpurity Profiling

Decision Framework

G Start Determine Analysis Goal Goal What is the primary objective? Start->Goal QC Bulk Quantitative % (QC Release / Purity) Goal->QC Absolute Purity Screen Rapid Halogen Screening (Process Optimization) Goal->Screen High Throughput Struct Structural & Isotopic ID (Impurity Profiling) Goal->Struct Exact Mass CHN Combustion Analysis (CHN) QC->CHN C, H, N Halogen Schöniger Flask + IC (Br, Cl) QC->Halogen Br, Cl XRF EDXRF Spectroscopy Screen->XRF HRMS LC-HRMS Analysis Struct->HRMS

Fig 1: Elemental analysis decision matrix for halogenated pharmaceutical intermediates.

References

  • Using High-Resolution LC–MS to Analyze Complex Sample. Spectroscopy Online.[Link]

  • The Use of EDXRF for Pharmaceutical Material Elemental Analysis. American Pharmaceutical Review.[Link]

  • Oxygen Flask Combustion Unit, specification. Bio-Equip.[Link]

Sources

Safety Operating Guide

1-Bromo-2-cyano-2-(4-chlorophenyl)hexane proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

The handling and disposal of complex halogenated intermediates demand rigorous adherence to Environmental Health and Safety (EHS) protocols. 1-Bromo-2-cyano-2-(4-chlorophenyl)hexane (CAS: 98326-40-0) is a highly specialized aliphatic-aromatic halide utilized primarily as a cornerstone intermediate in the synthesis of triazole fungicides, such as Myclobutanil [1].

Because this molecule contains a primary alkyl bromide, a chlorophenyl moiety, and a nitrile group, its disposal cannot be treated as standard organic waste. Improper disposal risks the generation of corrosive hydrohalic acids (HBr, HCl), environmental contamination, and potential regulatory severe penalties.

Below is the authoritative, step-by-step operational guide for the safe segregation, containment, and destruction of this compound in a professional laboratory or manufacturing setting.

I. Physicochemical Risk Assessment for Disposal

To design a self-validating disposal protocol, we must first understand the causality behind the chemical's reactivity and degradation pathways. The presence of dual halogens (Br, Cl) dictates the absolute necessity for high-temperature incineration with specialized flue-gas scrubbing.

PropertyValue / CharacteristicDisposal Implication
Molecular Formula C₁₃H₁₅BrClNGenerates NOₓ, HBr, and HCl gases upon combustion.
Molecular Weight 300.62 g/mol High density; may settle in mixed waste streams.
Functional Groups Alkyl bromide, Aryl chloride, NitrileHalogenated waste classification is mandatory. Nitrile group requires isolation from strong acids to prevent hydrolysis.
Waste Classification Halogenated OrganicMust not be mixed with non-halogenated solvents (e.g., acetone, ethanol) to control incineration costs and prevent incompatible reactions.

II. Standard Operating Procedure: Waste Segregation and Containment

The following methodology ensures that the waste stream remains stable and compliant from the point of generation to final destruction.

Step 1: Point-of-Generation Segregation

  • Action: Immediately classify any unreacted material, contaminated solvents, or reaction byproducts containing 1-Bromo-2-cyano-2-(4-chlorophenyl)hexane as Halogenated Organic Waste .

  • Causality: Mixing halogenated waste with non-halogenated waste significantly increases the burden on incineration facilities. Halogens require specific alkaline scrubbing during destruction to neutralize the resulting hydrobromic and hydrochloric acids. Furthermore, mixing with incompatible streams (like strong acids or oxidizers) can trigger exothermic reactions or the hydrolysis of the nitrile group.

Step 2: Primary Containment Selection

  • Action: Utilize High-Density Polyethylene (HDPE) or Polytetrafluoroethylene (PTFE)-lined drums/carboys for liquid waste, and heavy-duty HDPE buckets for solid contaminated waste (e.g., filter paper, silica gel).

  • Causality: Halogenated organics can permeate or degrade standard low-density plastics and certain rubbers over time. HDPE provides a robust, chemically inert barrier that prevents leaching and vapor escape.

Step 3: EHS Labeling and Documentation

  • Action: Affix compliant GHS labels indicating "Hazardous Waste - Halogenated Organics." The manifest must explicitly list the presence of brominated and chlorinated compounds.

  • Causality: Accurate manifesting is a legal requirement that dictates the specific thermal profile the waste management contractor will use during destruction.

III. Spill Response and Decontamination Protocol

In the event of an accidental release during transfer or synthesis, immediate containment is required to prevent environmental dispersion.

  • Isolate and Ventilate: Evacuate non-essential personnel from the immediate area. Ensure local exhaust ventilation (fume hoods, snorkels) is operating at maximum capacity.

  • Don Appropriate PPE: Responders must wear chemical-resistant nitrile or neoprene gloves (double-gloving recommended), splash goggles, and a chemically resistant lab coat.

  • Containment: Surround the spill with an inert, non-combustible absorbent material such as dry sand, earth, or vermiculite. Do not use combustible absorbents like sawdust, as the compound may react or become more difficult to incinerate cleanly.

  • Collection: Carefully sweep the saturated absorbent using non-sparking tools and place it into a designated, sealable solid hazardous waste container.

  • Surface Decontamination: Wash the affected surface with a mild alkaline detergent solution to neutralize any residual trace organics, collecting all wash water into the halogenated aqueous waste stream.

IV. Final Destruction Mechanics: High-Temperature Incineration

Institutional EHS departments must transfer this chemical to a licensed hazardous waste treatment, storage, and disposal facility (TSDF).

The only acceptable method of ultimate disposal is High-Temperature Incineration . The furnace must operate at temperatures exceeding 1,100°C (2,012°F) with a residence time of at least 2 seconds. This extreme thermal environment is necessary to completely cleave the robust carbon-halogen bonds and prevent the de novo synthesis of polychlorinated dibenzodioxins (PCDDs) or furans (PCDFs). The facility must be equipped with downstream alkaline scrubbers (e.g., calcium hydroxide or sodium hydroxide sprays) to capture and neutralize the evolved HBr and HCl gases before atmospheric release.

V. Disposal Workflow Visualization

G Start Waste Generation: 1-Bromo-2-cyano-2- (4-chlorophenyl)hexane Decision Halogenated Segregation? Start->Decision Halogenated Halogenated Waste Stream (HDPE/PTFE Containers) Decision->Halogenated Yes NonHalogenated Non-Halogenated Stream (DO NOT USE) Decision->NonHalogenated No EHS EHS Collection & Manifesting Halogenated->EHS Incineration High-Temp Incineration (>1100°C) with Alkaline Scrubbers EHS->Incineration

Workflow for the segregation and high-temperature destruction of halogenated nitrile waste.

References

  • National Center for Biotechnology Information (NCBI). "1-Bromo-2-cyano-2-(4-chlorophenyl)hexane | C13H15BrClN | CID 14822515". PubChem Compound Summary. Retrieved from: [Link]

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